Product packaging for Triazolomethylindole-3-acetic Acid(Cat. No.:CAS No. 177270-91-6)

Triazolomethylindole-3-acetic Acid

Katalognummer: B023232
CAS-Nummer: 177270-91-6
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: KACIHDPNKNLLMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Triazolomethylindole-3-acetic Acid (CAS Number: 177270-91-6) is a synthetic small molecule with the molecular formula C13H12N4O2 and an average molecular weight of 256.27 g/mol. This chemical features an indole acetic acid core structure substituted with a 1,2,4-triazole methyl group, making it a compound of significant interest in medicinal and agricultural chemistry research. Research Context and Potential Applications: While direct studies on this specific metabolite are limited, its structure provides strong clues to its research value. The compound is a hybrid molecule combining an indole-3-acetic acid (IAA) moiety—a fundamental plant auxin hormone regulating cell elongation, division, and developmental processes —with a 1,2,4-triazole ring, a heterocycle known for its diverse pharmacological and agrochemical properties . This combination suggests potential as a novel agent in several research domains: Agrochemical Research: As a modified auxin, it may be investigated for its effects on plant growth, root initiation, and stress tolerance, similar to other IAA derivatives used in agriculture . The triazole moiety could contribute to fungicidal or growth-regulating activity. Pharmaceutical Discovery: Schiff base triazoles derived from indole acetic acid have demonstrated promising antibacterial, antioxidant, and cytotoxic activities in preliminary biological screenings . This makes this compound a valuable intermediate or lead compound for developing new therapeutic agents. Biochemical Tool: Researchers can utilize this compound to study the structure-activity relationships of auxin-like molecules and their mechanisms of action in both plant and microbial systems . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N4O2 B023232 Triazolomethylindole-3-acetic Acid CAS No. 177270-91-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACIHDPNKNLLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437270
Record name {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177270-91-6
Record name 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid, a significant metabolite of the anti-migraine drug Rizatriptan. The document details a plausible synthetic pathway, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a research and development setting.

Introduction

5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid is the primary, pharmacologically inactive metabolite of Rizatriptan, formed through oxidative deamination by monoamine oxidase-A (MAO-A).[1][2] Its synthesis is of interest for various applications, including its use as a reference standard in pharmacokinetic and metabolic studies of Rizatriptan. The chemical structure of the target compound is presented below.

Chemical Structure:

  • IUPAC Name: 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid

  • Molecular Formula: C₁₃H₁₂N₄O₂

  • Molecular Weight: 256.26 g/mol

  • CAS Number: 177270-91-6

Proposed Synthetic Pathway

While the full text of the original synthesis by Chen et al. (1996) is not publicly available, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles and related literature. The proposed pathway involves a three-step process starting from indole-3-acetic acid:

  • Protection of Indole-3-acetic Acid: The indole (B1671886) nitrogen and the carboxylic acid group of the starting material are protected to prevent unwanted side reactions in the subsequent steps.

  • Halomethylation of the Protected Indole: A halomethyl group (e.g., chloromethyl) is introduced at the C5 position of the indole ring, a key step for the subsequent attachment of the triazole moiety.

  • Alkylation of 1,2,4-Triazole (B32235) and Deprotection: The 5-halomethylindole intermediate is used to alkylate 1,2,4-triazole, followed by the removal of the protecting groups to yield the final product.

G Indole-3-acetic acid Indole-3-acetic acid Protection Protection Indole-3-acetic acid->Protection Protected Indole-3-acetic acid Protected Indole-3-acetic acid Protection->Protected Indole-3-acetic acid Halomethylation Halomethylation Protected Indole-3-acetic acid->Halomethylation 5-Halomethyl Protected Indole 5-Halomethyl Protected Indole Halomethylation->5-Halomethyl Protected Indole Alkylation & Deprotection Alkylation & Deprotection 5-Halomethyl Protected Indole->Alkylation & Deprotection Triazolomethylindole-3-acetic Acid This compound Alkylation & Deprotection->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on analogous reactions reported in the chemical literature.

Step 1: Protection of Indole-3-acetic Acid (as Ethyl Ester)

Objective: To protect the carboxylic acid group as an ethyl ester to prevent its interference in subsequent reactions.

Procedure:

  • Suspend indole-3-acetic acid (1 equivalent) in absolute ethanol (B145695) (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours, ensuring the temperature remains below 10 °C.

  • Alternatively, add thionyl chloride (1.2 equivalents) dropwise to the cooled ethanolic suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl indole-3-acetate (B1200044).

Step 2: Synthesis of Ethyl 5-(chloromethyl)-1H-indole-3-acetate

Objective: To introduce a chloromethyl group at the C5 position of the indole ring.

Procedure:

  • Dissolve ethyl indole-3-acetate (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of dioxane and aqueous HCl.

  • Add paraformaldehyde (2-3 equivalents).

  • Bubble hydrogen chloride gas through the mixture at room temperature for 1-2 hours or until saturation.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-acetic Acid

Objective: To couple the 5-chloromethylindole intermediate with 1,2,4-triazole and subsequently hydrolyze the ester to the carboxylic acid.

Procedure:

  • To a solution of 1,2,4-triazole (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of the triazole.

  • Add a solution of ethyl 5-(chloromethyl)-1H-indole-3-acetate (1 equivalent) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the progress of the alkylation by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude ethyl 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetate.

  • For the final deprotection (hydrolysis), dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (B78521) (2-3 equivalents).

  • Heat the mixture at reflux for 2-4 hours.

  • After cooling, acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.

  • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid.

Quantitative Data

The following table summarizes expected and reported data for the target compound and its precursors. Note that yields for the proposed pathway are estimates based on analogous reactions and would require experimental optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Proposed Yield (%)
Ethyl Indole-3-acetateC₁₂H₁₃NO₂203.24Oil or low melting solid43-46>90
Ethyl 5-(chloromethyl)-1H-indole-3-acetateC₁₃H₁₄ClNO₂267.71Solid-60-70
5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-acetic AcidC₁₃H₁₂N₄O₂256.26Solid-70-80 (for the final two steps)

Biological Pathway: Metabolism of Rizatriptan

The target compound is a direct metabolite of Rizatriptan. The metabolic pathway is a critical aspect for drug development professionals, as it influences the pharmacokinetic profile of the parent drug.

G MAO_A Monoamine Oxidase-A (MAO-A) Intermediate Intermediate MAO_A->Intermediate ADH Aldehyde Dehydrogenase Metabolite Metabolite ADH->Metabolite Rizatriptan Rizatriptan Rizatriptan->MAO_A Intermediate->ADH

Caption: Metabolic conversion of Rizatriptan to its inactive acetic acid metabolite.

Rizatriptan undergoes oxidative deamination of its terminal amine group, a reaction catalyzed by the enzyme Monoamine Oxidase-A (MAO-A).[1][2] This process is believed to proceed through an unstable aldehyde intermediate, which is then rapidly oxidized by aldehyde dehydrogenase to form the stable and inactive this compound. This metabolic pathway is a major route of elimination for Rizatriptan, with approximately 51% of an oral dose being excreted as this indole acetic acid metabolite.

Conclusion

This technical guide outlines a robust and plausible synthetic route for 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid. The provided experimental protocols, while based on established chemical transformations, offer a solid foundation for researchers to produce this important metabolite for analytical and research purposes. The included diagrams of the synthetic workflow and the biological metabolism of Rizatriptan provide a clear visual representation of the key processes involved. Further optimization of the proposed synthetic steps may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of Triazolomethylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolomethylindole-3-acetic acid is a key metabolite of the widely used anti-migraine drug, Rizatriptan. As the primary product of Rizatriptan's metabolism, a thorough understanding of its chemical and biological properties is essential for comprehensive pharmacokinetic and pharmacodynamic studies of the parent drug. This technical guide provides a detailed overview of the known chemical properties, metabolic pathway, and analytical methodologies related to this compound.

Chemical Properties

This compound is an indole (B1671886) derivative characterized by the presence of a triazolomethyl substituent on the indole ring and an acetic acid group at the 3-position.

Quantitative Data

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueSource
CAS Number 177270-91-6[1]
Molecular Formula C₁₃H₁₂N₄O₂[1]
Molecular Weight 256.26 g/mol [1]
IUPAC Name 2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid[2]
Canonical SMILES C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O[2]
InChI Key KACIHDPNKNLLMA-UHFFFAOYSA-N[3]
Predicted Boiling Point 598.0 ± 60.0 °C[4]
Predicted Density 1.45 ± 0.1 g/cm³[4]
Predicted pKa 4.45 ± 0.30[4]
Solubility Soluble in DMSO[3]
Spectroscopic Data

Biological Activity and Metabolic Pathway

This compound is the principal, pharmacologically inactive metabolite of Rizatriptan. Its formation is a crucial step in the detoxification and elimination of the parent drug.

Rizatriptan Metabolism

Rizatriptan undergoes extensive first-pass metabolism, primarily through oxidative deamination catalyzed by the enzyme monoamine oxidase-A (MAO-A). This enzymatic reaction converts the N,N-dimethylaminoethyl side chain of Rizatriptan into an acetic acid group, yielding this compound. This metabolite is then excreted, primarily in the urine.

Signaling Pathway Diagram

The metabolic conversion of Rizatriptan to this compound can be visualized as a single-step enzymatic reaction.

Rizatriptan_Metabolism Rizatriptan Rizatriptan Metabolite This compound (Inactive) Rizatriptan->Metabolite Oxidative Deamination MAOA Monoamine Oxidase-A (MAO-A) MAOA->Rizatriptan catalyzes Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (Plasma/Urine) Protein_Precipitation Protein Precipitation Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Evaporation Supernatant Evaporation Centrifugation->Supernatant_Evaporation Reconstitution Reconstitution Supernatant_Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

References

An In-depth Technical Guide on the Putative Mechanism of Action of Triazolomethylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available scientific literature detailing a specific, validated mechanism of action for Triazolomethylindole-3-acetic Acid. This compound is primarily identified as a metabolite of the serotonin (B10506) 5-HT1B/1D receptor agonist, rizatriptan.[1] However, its structural resemblance to Indole-3-acetic acid (IAA), a pivotal plant hormone of the auxin class, suggests a potential for similar biological activity in plant systems.[2] This guide, therefore, presents a hypothetical mechanism of action for this compound based on the well-established signaling pathways of IAA. The experimental data and protocols provided are for IAA and should be considered as a reference for potential future studies on this compound.

Introduction to this compound

This compound is a derivative of indole (B1671886), characterized by a carboxymethyl substituent and a triazolomethyl group attached to the indole ring.[3] While its primary documented role is as a metabolite in mammals, its structural analogy to IAA, the most common natural auxin in plants, raises the possibility of it acting as a plant growth regulator.

Hypothetical Mechanism of Action: An Auxin-like Activity

It is hypothesized that this compound may mimic the action of IAA in plants. The mechanism of IAA involves its perception by specific receptors, leading to a cascade of downstream signaling events that regulate gene expression and ultimately control various aspects of plant growth and development, such as cell elongation, division, and differentiation.[2][4]

The core of the auxin signaling pathway involves the following key components:

  • TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the primary auxin receptors.

  • Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These act as transcriptional repressors.

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of auxin-regulated genes.[5]

In the absence of auxin, Aux/IAA proteins heterodimerize with ARFs, repressing their transcriptional activity.[5] When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of auxin-responsive genes.[5]

Quantitative Data on Auxin Activity (Indole-3-acetic Acid)

The following tables summarize quantitative data related to the biological activity of Indole-3-acetic acid (IAA), which could serve as a benchmark for evaluating the potential auxin-like effects of this compound.

Table 1: Effect of IAA on Root Development

Concentration (M)Effect on Primary Root ElongationEffect on Lateral Root FormationReference Bioassay
1 x 10-7PromotionStrong InductionArabidopsis thaliana seedling growth assay
1 x 10-6InhibitionStrong InductionArabidopsis thaliana seedling growth assay
1 x 10-5Strong InhibitionInhibitionArabidopsis thaliana seedling growth assay

Table 2: Comparative Activity of Auxin Analogs in Rooting Assays

CompoundConcentration (M)Root Formation-Promoting Activity (relative to control)Plant Material
Indole-3-butyric acid (IBA)1 x 10-4100%Black gram cuttings
4-trifluoromethylindole-3-acetic acid (4-CF3-IAA)1 x 10-4150%Black gram cuttings[6]
4-methylindole-3-acetic acid (4-CH3-IAA)1 x 10-4Weak PromotionBlack gram cuttings[6]

Key Experimental Protocols for Assessing Auxin Activity

Detailed methodologies are crucial for investigating the potential auxin-like properties of this compound. The following are standard protocols used for characterizing IAA and its analogs.

Protocol 1: Arabidopsis Primary Root Elongation Assay
  • Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse five times with sterile water. Plate the seeds on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.

  • Stratification and Germination: Store the plates at 4°C for 2 days in the dark to synchronize germination. Transfer the plates to a growth chamber under long-day conditions (16 hours light/8 hours dark) at 22°C for 4 days.

  • Treatment: Transfer seedlings of uniform size to fresh MS plates supplemented with various concentrations of the test compound (e.g., this compound) or IAA as a positive control.

  • Measurement and Analysis: After 3-5 days of growth on the treatment plates, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ). Calculate the average root length and standard deviation for each treatment group.

Protocol 2: Lateral Root Formation Assay
  • Seedling Growth: Grow Arabidopsis thaliana seedlings vertically on MS plates for 5-7 days as described in Protocol 1.

  • Treatment: Transfer the seedlings to new MS plates containing the desired concentrations of the test compound.

  • Quantification: After an additional 3-4 days of growth, count the number of emerged lateral roots along the primary root under a stereomicroscope.

  • Data Analysis: Compare the average number of lateral roots per seedling in the treatment groups to the control group.

Protocol 3: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
  • Vector Construction: Clone the coding sequences of TIR1 and an Aux/IAA protein (e.g., IAA7) into the pGBKT7 (bait) and pGADT7 (prey) vectors, respectively.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) using the lithium acetate (B1210297) method.

  • Interaction Assay: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for successful transformation. To test for interaction, plate the cells on selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade) and supplemented with various concentrations of the test compound.

  • Observation: Growth on the highly selective medium indicates a positive interaction between the bait and prey proteins, facilitated by the presence of the auxin-like compound.

Visualizing the Hypothetical Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action, assuming this compound functions as an auxin analog.

Auxin_Signaling_Pathway cluster_nucleus Nucleus ARF ARF AuxinResponseGene Auxin Response Gene ARF->AuxinResponseGene Binds to Promoter AuxIAA Aux/IAA AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation TIR1 TIR1 SCF SCF Complex TIR1->SCF Part of SCF->AuxIAA Ubiquitination Transcription Transcription AuxinResponseGene->Transcription TMA Triazolomethylindole- 3-acetic Acid (TMA) TMA->TIR1 Binds

Caption: Hypothetical Auxin Signaling Pathway Activation by this compound.

Experimental_Workflow_Y2H cluster_prep Vector Preparation cluster_process Yeast Two-Hybrid Assay Bait Construct Bait Vector (pGBKT7-TIR1) Transform Co-transform Yeast Bait->Transform Prey Construct Prey Vector (pGADT7-Aux/IAA) Prey->Transform Plate_Control Plate on SD/-Leu/-Trp (Selection for plasmids) Transform->Plate_Control Plate_Test Plate on SD/-Leu/-Trp/-His/-Ade + Test Compound Transform->Plate_Test Incubate Incubate at 30°C Plate_Control->Incubate Plate_Test->Incubate Observe Observe Growth Incubate->Observe

References

An In-depth Technical Guide on Triazolomethylindole-3-acetic Acid as a Primary Metabolite of Rizatriptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triazolomethylindole-3-acetic acid (TMIA), the principal and pharmacologically inactive metabolite of the anti-migraine drug, rizatriptan (B1679398). A detailed exploration of the metabolic pathway, enzymatic catalysis, and pharmacokinetic profile of TMIA is presented. This document synthesizes quantitative data from various studies into a clear, tabular format for comparative analysis. Furthermore, it outlines detailed experimental protocols for the in vitro characterization of rizatriptan metabolism and the quantification of rizatriptan and TMIA in biological matrices, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Visual diagrams of the metabolic pathway and a standard analytical workflow are provided to facilitate a deeper understanding of the underlying processes.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] Its therapeutic efficacy is attributed to its ability to cause vasoconstriction of intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[2] The clinical pharmacokinetics of rizatriptan are characterized by rapid absorption and a relatively short plasma half-life of 2-3 hours.[3][4] A crucial aspect of its disposition in the body is its extensive first-pass metabolism, which leads to a mean oral bioavailability of approximately 45%.[1][4] The primary metabolic route is oxidative deamination, catalyzed by monoamine oxidase A (MAO-A), resulting in the formation of this compound (TMIA).[1][2][5] TMIA is an inactive metabolite, meaning it does not contribute to the therapeutic effects of the parent drug.[2][3] Understanding the formation and fate of TMIA is critical for a complete characterization of rizatriptan's pharmacology and for the development of bioanalytical methods to support clinical and non-clinical studies.

Metabolic Pathway of Rizatriptan

The biotransformation of rizatriptan is predominantly governed by the enzyme monoamine oxidase A (MAO-A).[2][5] This enzyme catalyzes the oxidative deamination of the ethylamine (B1201723) side chain of rizatriptan, leading to the formation of an unstable aldehyde intermediate, which is subsequently oxidized to form this compound (TMIA).[1][6] This pathway accounts for the majority of rizatriptan's metabolism.[7]

In addition to the formation of TMIA, several minor metabolic pathways have been identified. These include the formation of N-monodesmethyl-rizatriptan, a metabolite that retains pharmacological activity similar to the parent compound, but is present at much lower plasma concentrations (approximately 14% of the parent compound).[1][2][3] Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite.[1][3]

The significant role of MAO-A in rizatriptan metabolism has important clinical implications, particularly concerning drug-drug interactions. Co-administration of rizatriptan with MAO-A inhibitors can lead to a substantial increase in the systemic exposure to rizatriptan.[2][4]

Rizatriptan_Metabolism Rizatriptan Rizatriptan TMIA This compound (Inactive Major Metabolite) Rizatriptan->TMIA MAO-A (Oxidative Deamination) N_monodesmethyl N-monodesmethyl-rizatriptan (Active Minor Metabolite) Rizatriptan->N_monodesmethyl Minor Pathway Other_metabolites Other Minor Metabolites (N-oxide, 6-hydroxy, etc.) (Inactive) Rizatriptan->Other_metabolites Minor Pathways

Metabolic pathway of rizatriptan.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and disposition of rizatriptan and its primary metabolite, TMIA.

Table 1: Pharmacokinetic Parameters of Rizatriptan in Healthy Adults

ParameterValueReference(s)
Mean Oral Bioavailability~45%[1][4]
Time to Peak Plasma Concentration (Tmax)1 - 1.5 hours[1]
Plasma Half-life (t½)2 - 3 hours[3][4]
Volume of Distribution (Vd)~140 L (males), ~110 L (females)[1]
Plasma Protein Binding~14%[1]

Table 2: Excretion of Rizatriptan and Metabolites Following Oral Administration of 14C-Rizatriptan (10 mg)

CompoundPercentage of Dose Excreted in UrineReference(s)
Unchanged Rizatriptan~14%[3][4]
This compound (TMIA)~51%[3][4]
Total Radioactivity Recovered
In Urine82%[3][4]
In Feces12%[3][4]

Table 3: Plasma Concentration of N-monodesmethyl-rizatriptan

ParameterValueReference(s)
Plasma Concentration Relative to Parent Compound~14%[1][2][3]

Experimental Protocols

In Vitro Metabolism of Rizatriptan using Human Liver Microsomes

This protocol describes a typical in vitro experiment to investigate the metabolism of rizatriptan, primarily focusing on the formation of TMIA.

Objective: To determine the kinetics of rizatriptan metabolism and identify the enzymes involved.

Materials:

  • Rizatriptan

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • MAO-A selective inhibitors (e.g., clorgyline)

  • MAO-B selective inhibitors (e.g., selegiline)

  • Acetonitrile (B52724) (ACN) for quenching

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

Procedure:

  • Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. A typical incubation mixture (final volume of 200 µL) contains:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (e.g., 0.5 mg/mL final concentration)

    • Rizatriptan (at various concentrations, e.g., 1-100 µM, to determine enzyme kinetics)

    • Optional: MAO inhibitors (to confirm the role of specific enzymes)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30 minutes). Time-course experiments can be conducted by stopping the reaction at different time points.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining rizatriptan and the formed TMIA.

Quantification of Rizatriptan and TMIA in Human Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of rizatriptan and TMIA in human plasma.

Objective: To accurately and precisely measure the concentrations of rizatriptan and TMIA in plasma samples for pharmacokinetic studies.

Materials:

  • Human plasma samples

  • Rizatriptan and TMIA analytical standards

  • Internal standard (IS) (e.g., a stable isotope-labeled analog of rizatriptan or TMIA)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase A (e.g., 0.1% formic acid in water)

  • Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of ice-cold protein precipitation solvent containing the internal standard.

    • Vortex mix for 1 minute to ensure complete mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC column.

      • Use a gradient elution with mobile phases A and B to separate rizatriptan, TMIA, and the IS. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes. This involves monitoring specific precursor-to-product ion transitions for rizatriptan, TMIA, and the IS.

  • Data Analysis:

    • Integrate the peak areas for rizatriptan, TMIA, and the IS.

    • Calculate the peak area ratio of each analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentrations of rizatriptan and TMIA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS_PPT Add Internal Standard & Protein Precipitation Solvent Plasma_Sample->Add_IS_PPT Vortex Vortex Mix Add_IS_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Analytical workflow for rizatriptan and TMIA.

Conclusion

This compound is the primary, inactive metabolite of rizatriptan, formed via oxidative deamination catalyzed by MAO-A. Its formation is a key determinant of rizatriptan's pharmacokinetic profile, contributing to its significant first-pass metabolism. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals engaged in the study of rizatriptan and its metabolites. A thorough understanding of the metabolic fate of rizatriptan, with a focus on TMIA, is essential for accurate bioanalytical method development, interpretation of pharmacokinetic data, and the assessment of potential drug-drug interactions.

References

In Vitro Activity of Triazolomethylindole-3-acetic Acid Derivatives and Related Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro biological activities of derivatives of Triazolomethylindole-3-acetic Acid and the parent compound, Indole-3-acetic acid (IAA). While data on the specific molecule 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid is limited to its role as a metabolite of the serotonin (B10506) receptor agonist rizatriptan, extensive research has been conducted on structurally related compounds, revealing a range of biological effects.[1] This guide will focus on the available data for these derivatives, including their antioxidant, antimicrobial, and cytotoxic properties, along with the experimental methodologies used to determine these activities.

Chemical Structures and Synthesis

The core structure of interest revolves around an indole-3-acetic acid backbone with a triazole moiety. A significant body of research has focused on Schiff base derivatives of 1,2,4-triazoles synthesized from Indole-3-acetic acid.[2][3][4][5] The general synthesis scheme involves the conversion of Indole-3-acetic acid to a triazole intermediate, followed by reaction with various substituted benzaldehydes to yield the final Schiff base compounds.[2][3][5]

Below is a generalized workflow for the synthesis of these derivatives.

G IAA Indole-3-acetic acid Acetohydrazide 2-(1H-indol-3-yl) acetohydrazide IAA->Acetohydrazide Hydrazine Hydrate Reflux Oxadiazole 5-((1H-indol-3-yl)methyl) -1,3,4-oxadiazole-2-thiol Acetohydrazide->Oxadiazole Carbon Disulfide KOH, Reflux Triazole_thione 5-((1H-indol-3-yl)methyl)-4-amino -4H-1,2,4-triazole-3-thione Oxadiazole->Triazole_thione Hydrazine Hydrate Reflux Schiff_bases Schiff Bases (5a-5g) Triazole_thione->Schiff_bases Ethanolic Medium Glacial Acetic Acid Benzaldehydes Substituted Benzaldehydes Benzaldehydes->Schiff_bases

General synthetic scheme for Schiff bases derived from Indole-3-acetic acid.

In Vitro Antimicrobial Activity

A series of Schiff base triazole derivatives of Indole-3-acetic acid (designated 5a-5g) have demonstrated notable antibacterial activity against various bacterial strains.[2][3] The minimum inhibitory concentration (MIC) values for these compounds were determined and are summarized in the table below.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
5a --12.5-
5b --6.25-
5c --12.5-
5d --12.5-
5e --12.53.12
5f 25-3.12-
5g 25-6.25-
Data sourced from Javaid et al. (2023).[2][3] A dash (-) indicates no reported inhibitory activity.

In antifungal assays, only compound 5e showed inhibitory activity against one of the tested fungal strains, with a zone of inhibition greater than 6 mm.[3]

The antimicrobial activity of the synthesized compounds was evaluated using the agar (B569324) well diffusion method.

  • Preparation of Media: Mueller-Hinton agar was prepared and sterilized.

  • Inoculation: The agar plates were seeded with a standardized inoculum of the test microorganisms.

  • Well Diffusion: Wells were punched into the agar plates, and a specific concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.

  • Incubation: The plates were incubated at an appropriate temperature and duration for microbial growth.

  • Measurement: The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.

  • MIC Determination: The minimum inhibitory concentration was determined using a microdilution method in 96-well plates with varying concentrations of the compounds. The MIC is the lowest concentration that inhibits visible growth of the microorganism.[6]

In Vitro Cytotoxic Activity

The cytotoxic potential of the Schiff base derivatives was assessed using the brine shrimp lethality assay.[3] Several of the synthesized compounds exhibited significant cytotoxicity.

CompoundLC50 (µg/mL)
5c 5.7
5d 5.7
5f 5.7
Data sourced from Javaid et al. (2023).[3]
  • Hatching of Shrimp Eggs: Brine shrimp (Artemia salina) eggs were hatched in artificial seawater under constant aeration and illumination.

  • Preparation of Test Solutions: The test compounds were dissolved in a suitable solvent and diluted to various concentrations in artificial seawater.

  • Exposure: A specific number of nauplii (larval shrimp) were introduced into each concentration of the test solutions.

  • Incubation: The nauplii were incubated for a specified period (e.g., 24 hours).

  • Counting: The number of surviving nauplii in each concentration was counted.

  • LC50 Calculation: The concentration at which 50% of the nauplii were killed (LC50) was determined using probit analysis.

In Vitro Antioxidant Activity

The antioxidant potential of the Schiff base derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[2] The percentage of free radical scavenging at a concentration of 50 µg/mL is presented below.

Compound% Free Radical Scavenging (at 50 µg/mL)
5a 22.55%
5b 32%
5c 11.1%
5d 11.1%
5e 8.3%
Data sourced from Javaid et al. (2023).[2]
  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) was prepared.

  • Reaction Mixture: The test compounds at various concentrations were mixed with the DPPH solution.

  • Incubation: The mixture was incubated in the dark at room temperature for a specific period.

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity was calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound).

In Vitro Enzyme Inhibition

The synthesized Schiff base derivatives were also screened for their protein kinase inhibition potential.[2][3] Compounds 5a, 5b, and 5g demonstrated inhibitory activity, with zones of inhibition ranging from 7.5 to 10.5 mm for the bald zone and 6 to 7.5 mm for the clear zone.[3]

In Vitro Activity of Indole-3-Acetic Acid (IAA)

The parent compound, Indole-3-acetic acid (IAA), has also been investigated for its in vitro biological activities.

  • Anticancer Activity: IAA, when irradiated with ultraviolet B (IAA(UVB)), has been shown to induce apoptosis in PC-3 prostate cancer cells.[7] This effect is mediated through the activation of stress signaling proteins like p38 MAPK and JNK, and the downregulation of pro-caspases.[7] Additionally, IAA can be oxidized by horseradish peroxidase (HRP) to form cytotoxic species that induce lipid peroxidation and DNA damage.[8]

  • TORC1 Inhibition: In yeast (Saccharomyces cerevisiae), IAA has been identified as a physiological inhibitor of the Target of Rapamycin Complex 1 (TORC1), a key regulator of cell growth.[9] This suggests a role for IAA in regulating cellular quiescence.[9]

  • Anti-inflammatory and Antioxidant Activity: In RAW264.7 macrophages, IAA has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation and free radical generation.[10] This is achieved through the induction of heme oxygenase-1 (HO-1) and direct radical scavenging.[10] Furthermore, IAA has demonstrated hepatoprotective effects against methotrexate-induced liver injury by modulating the TLR4/NF-κB/caspase-3 pathway.[11]

The diagram below illustrates the proposed anti-inflammatory and hepatoprotective signaling pathway of IAA.

G cluster_stress Cellular Stress (e.g., MTX) cluster_pathway Signaling Cascade MTX Methotrexate (MTX) TLR4 TLR4 MTX->TLR4 induces NFkB NF-κB TLR4->NFkB activates Inflammatory_Cytokines TNF-α, IL-1β, IL-6 NFkB->Inflammatory_Cytokines promotes transcription of Caspase3 Caspase-3 NFkB->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces IAA Indole-3-acetic Acid (IAA) IAA->TLR4 inhibits IAA->NFkB inhibits IAA->Caspase3 inhibits

References

An In-Depth Technical Guide to 2-[5-(1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid, a molecule of significant interest in the fields of pharmacology and medicinal chemistry. This compound is the principal, pharmacologically inactive metabolite of Rizatriptan (B1679398), a potent and selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2] Understanding the properties of this metabolite is crucial for a complete characterization of the parent drug's pharmacokinetic and metabolic profile.

This document details the compound's chemical identity, including its IUPAC name and structure, and presents a putative synthesis protocol. Furthermore, it delves into the metabolic pathway leading to its formation from Rizatriptan and the signaling cascade of the parent compound's therapeutic targets.

Chemical Identity and Properties

IUPAC Name: 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid[1]

Systematic Name: [5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid

Chemical Structure:
Chemical Structure of 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid
Physicochemical and Pharmacokinetic Data:

The following table summarizes key data for 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid and its parent compound, Rizatriptan.

Property2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic AcidRizatriptan
Molecular Formula C13H12N4O2C15H19N5
Molecular Weight 256.26 g/mol 269.34 g/mol
CAS Number 177270-91-6144034-80-0
Biological Activity Pharmacologically inactiveSelective 5-HT1B/1D receptor agonist
Metabolic Fate -Major metabolite is 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid
Excretion ~51% of an oral Rizatriptan dose is excreted as this metabolite in urine[2][3]Primarily metabolized by MAO-A; ~14% excreted unchanged in urine[2][3]

Synthesis Protocol

While a specific, detailed experimental protocol for the direct synthesis of 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of Rizatriptan and other indole (B1671886) derivatives. The following proposed protocol utilizes a key intermediate from Rizatriptan synthesis, 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole, and introduces the acetic acid moiety at the 3-position of the indole ring via a glyoxylic acid reaction followed by reduction.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole

This intermediate can be synthesized according to methods described in the literature for Rizatriptan synthesis, often involving the Fischer indole synthesis from 4-((1H-1,2,4-triazol-1-yl)methyl)phenylhydrazine.

Step 2: Synthesis of 2-oxo-2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)acetic acid

  • To a stirred solution of 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole (1 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of oxalyl chloride (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The resulting precipitate, the indol-3-ylglyoxylyl chloride, is filtered and washed with cold solvent.

  • The crude glyoxylyl chloride is then carefully added to a mixture of water and a suitable organic solvent (e.g., THF) and stirred vigorously to hydrolyze the acid chloride to the corresponding glyoxylic acid.

  • The aqueous layer is separated, and the organic layer is extracted with a saturated sodium bicarbonate solution.

  • The combined aqueous layers are acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

Step 3: Reduction to 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid

  • To a suspension of the 2-oxo-2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)acetic acid (1 equivalent) in a suitable solvent like THF or dioxane, add a reducing agent such as sodium borohydride (B1222165) (NaBH4) (2-3 equivalents) portion-wise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The mixture is acidified with dilute HCl, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final compound.

Metabolic and Signaling Pathways

Metabolic Pathway of Rizatriptan

The primary metabolic pathway of Rizatriptan involves oxidative deamination catalyzed by monoamine oxidase A (MAO-A) to form 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid.[1][2]

Rizatriptan_Metabolism Rizatriptan Rizatriptan Metabolite 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic Acid (Inactive Metabolite) Rizatriptan->Metabolite Oxidative Deamination MAOA Monoamine Oxidase A (MAO-A) MAOA->Rizatriptan

References

Navigating the Solubility of Triazolomethylindole-3-acetic Acid in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Triazolomethylindole-3-acetic acid is a known metabolite of the serotonin (B10506) (5-HT) receptor agonist, Rizatriptan. A clear understanding of its physicochemical properties is fundamental to its handling and use in a research setting.

PropertyValueSource
Chemical Name 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid--INVALID-LINK--
CAS Number 177270-91-6--INVALID-LINK--
Molecular Formula C₁₃H₁₂N₄O₂--INVALID-LINK--
Molecular Weight 256.3 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Qualitative and Comparative Quantitative Solubility in DMSO

Multiple chemical suppliers qualitatively describe this compound as "soluble" in DMSO. To provide a quantitative frame of reference, this section summarizes the DMSO solubility of its parent compound, Rizatriptan, and other closely related indole-3-acetic acid derivatives. This comparative data is essential for estimating appropriate concentration ranges for stock solutions and experimental assays.

CompoundDMSO Solubility (mg/mL)Molar Solubility (mM)Source
Rizatriptan benzoate ~20~51.1--INVALID-LINK--
Rizatriptan benzoate 50127.7--INVALID-LINK--
Indole-3-acetic acid 125713.5--INVALID-LINK--
Indole-3-acetic acid sodium salt ~15~76.1--INVALID-LINK--
5-Hydroxyindole-3-acetic acid ~25~130.7--INVALID-LINK--
5-Hydroxyindole-3-acetic acid 100523.1--INVALID-LINK--

Note: Molar solubility was calculated using the respective molecular weights of the compounds.

Experimental Protocol for Solubility Determination

The following protocol details a robust "shake-flask" method for the quantitative determination of this compound solubility in DMSO, followed by High-Performance Liquid Chromatography (HPLC) for accurate concentration analysis.

Materials
  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, analytical grade

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of DMSO (e.g., 1 mL).

    • Ensure a visible excess of solid remains to confirm solution saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium. The equilibration time should be empirically determined.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound in DMSO of known concentrations.

    • Dilute the filtered supernatant with DMSO to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the standard solutions and the diluted sample by HPLC. A suitable method would involve a C18 column and a mobile phase consisting of a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution at a wavelength appropriate for indole (B1671886) derivatives (e.g., around 280 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in DMSO by multiplying the measured concentration by the dilution factor. Express the solubility in mg/mL and mM.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

G Workflow for Solubility Determination A Preparation of Saturated Solution (Excess solid in DMSO) B Equilibration (Shaking at constant temperature) A->B C Separation of Solid and Liquid Phases (Centrifugation) B->C D Sample Clarification (Filtration of Supernatant) C->D E Sample Dilution D->E F HPLC Analysis E->F G Data Analysis (Calibration Curve & Calculation) F->G H Final Solubility Value (mg/mL, mM) G->H

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

While a definitive quantitative value for the solubility of this compound in DMSO is not currently published, the available qualitative data and the solubility of structurally similar compounds suggest good solubility. For researchers and drug development professionals, the provided experimental protocol offers a reliable method to determine the precise solubility under specific laboratory conditions. This information is critical for the preparation of stock solutions, ensuring the accuracy and reproducibility of in vitro and in vivo studies.

An In-depth Technical Guide to Triazolomethylindole-3-acetic Acid (CAS Number: 177270-91-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triazolomethylindole-3-acetic acid (CAS No. 177270-91-6), a significant metabolite of the anti-migraine drug Rizatriptan. The document details its chemical and physical properties, its metabolic formation via monoamine oxidase-A (MAO-A), and its pharmacokinetic profile. Notably, this metabolite is pharmacologically inactive at the 5-HT1B/1D receptors, the primary targets of Rizatriptan. This guide also includes a summary of what is known about its biological effects and provides a foundational understanding for researchers in drug metabolism, pharmacology, and analytical chemistry.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid, is the principal metabolite of the selective 5-HT1B/1D receptor agonist, Rizatriptan.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 177270-91-6[3]
Molecular Formula C13H12N4O2[3]
Molecular Weight 256.26 g/mol [3]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO[4]
Predicted Boiling Point 598.0 ± 60.0 °C[5]
Predicted Density 1.45 ± 0.1 g/cm³[5]

Metabolic Formation and Pharmacokinetics

The primary metabolic pathway for Rizatriptan in humans is oxidative deamination by monoamine oxidase-A (MAO-A) to form this compound.[1][2][6] This biotransformation renders the compound pharmacologically inactive at the 5-HT1B/1D receptors.[1][6]

Following oral administration of Rizatriptan, a substantial portion undergoes first-pass metabolism.[2][6] Quantitative analysis of excreta reveals the significance of this metabolic route.

Administration RoutePercentage of Dose Excreted as this compound in UrineReference(s)
Oral51%[2][6]
Intravenous35%N/A

The plasma half-life of the parent drug, Rizatriptan, is approximately 2-3 hours.[2] While specific pharmacokinetic data for this compound is not extensively detailed in the literature, its formation is directly linked to the metabolism of Rizatriptan.

Signaling Pathway of Formation

The metabolic conversion of Rizatriptan to this compound is a critical step in its elimination. This pathway is initiated by the enzyme Monoamine Oxidase A (MAO-A).

G Metabolic Pathway of Rizatriptan to this compound Rizatriptan Rizatriptan Intermediate Unstable Aldehyde Intermediate Rizatriptan->Intermediate Oxidative Deamination Metabolite This compound Intermediate->Metabolite Oxidation MAO_A Monoamine Oxidase A (MAO-A) MAO_A->Rizatriptan ADH Aldehyde Dehydrogenase ADH->Intermediate

Caption: Metabolic conversion of Rizatriptan to its inactive metabolite.

Biological Activity and Toxicology

Experimental Protocols

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a referenced "efficient synthesis" by Chen et al. (1996) suggests a potential route.[4] General synthetic strategies for similar indole-3-acetic acid derivatives often involve multi-step processes. A plausible, though not explicitly documented, synthetic approach could be inferred from the synthesis of Rizatriptan and related compounds.

Note: The following is a generalized conceptual workflow and not a validated experimental protocol.

G Conceptual Synthetic Workflow Start Starting Material (e.g., 5-substituted indole) Step1 Introduction of Triazole Moiety Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Introduction of Acetic Acid Side Chain Step2->Step3 Final This compound Step3->Final

Caption: A generalized conceptual workflow for the synthesis.

Quantification in Biological Matrices

The quantification of this compound is crucial in pharmacokinetic studies of Rizatriptan. A typical workflow for its analysis in plasma or urine would involve the following steps.

Sample Preparation:

  • Collection of blood or urine samples from subjects administered with Rizatriptan.

  • For plasma, centrifugation of blood to separate plasma.

  • Protein precipitation from plasma samples using an appropriate agent (e.g., acetonitrile (B52724) or methanol).

  • Centrifugation to pellet the precipitated proteins.

  • Collection of the supernatant for analysis. Urine samples may require dilution.

Chromatographic Analysis:

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of such metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Mass Spectrometry (MS/MS) is the preferred method for its high sensitivity and selectivity, allowing for accurate quantification.

G Analytical Workflow for Quantification Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Analysis HPLC-MS/MS Analysis Preparation->Analysis Data Data Processing and Quantification Analysis->Data

Caption: A typical workflow for the quantification of the metabolite.

Conclusion

This compound is the primary and pharmacologically inactive metabolite of Rizatriptan. Its formation via MAO-A is a key determinant of the parent drug's pharmacokinetic profile. While its own biological activities have not been a major focus of research, understanding its properties and analytical determination is essential for a complete picture of Rizatriptan's disposition in the body. Further research could focus on elucidating a detailed synthetic pathway and exploring any potential secondary pharmacological or toxicological effects.

References

Triazolomethylindole-3-acetic Acid and its Relation to Indole-3-acetic Acid (IAA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic Acid (IAA): The Archetypal Auxin

Indole-3-acetic acid is a pivotal signaling molecule in plants, influencing cellular division, elongation, and differentiation.[1] It is involved in critical developmental processes such as root and shoot architecture, vascular development, and responses to environmental cues like light and gravity.[2]

Biosynthesis and Metabolism

IAA is primarily synthesized in the apical buds and young leaves of plants from the amino acid tryptophan, although tryptophan-independent pathways also exist.[1] The regulation of IAA levels is tightly controlled through a balance of biosynthesis, transport, and catabolism.

Mechanism of Action and Signaling Pathway

The canonical IAA signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Upon IAA binding, TIR1/AFB recruits Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to a physiological response.

IAA_Signaling_Pathway Figure 1: Canonical IAA Signaling Pathway cluster_nucleus Nucleus IAA IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates for degradation ARF ARF Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene Auxin-Responsive Gene AuxRE->Gene Regulates Response Physiological Response Gene->Response Leads to Synthesis_Workflow Figure 2: Hypothetical Synthesis Workflow IAA_start Indole-3-acetic acid Protection Protection of Carboxylic Acid IAA_start->Protection Halomethylation Halomethylation at C5 Protection->Halomethylation Triazole_Substitution Substitution with 1,2,4-Triazole Halomethylation->Triazole_Substitution Deprotection Deprotection of Carboxylic Acid Triazole_Substitution->Deprotection Final_Product 5-(1H-1,2,4-triazol-1-ylmethyl)- 1H-indole-3-acetic acid Deprotection->Final_Product Bioassay_Workflow Figure 3: Proposed Experimental Workflow for Bioassays cluster_setup Experimental Setup cluster_assays Phenotypic Analysis Seeds Arabidopsis thaliana seeds Germination Germinate on MS medium Seeds->Germination Seedlings 5-day-old seedlings Germination->Seedlings Treatment Transfer to MS plates with: - Control (DMSO) - IAA (various conc.) - Test Compound (various conc.) Seedlings->Treatment Root_Elongation Root Elongation Assay (Measure primary root length) Treatment->Root_Elongation Lateral_Roots Lateral Root Assay (Count lateral roots) Treatment->Lateral_Roots Hypocotyl_Elongation Hypocotyl Elongation Assay (Measure hypocotyl length in dark) Treatment->Hypocotyl_Elongation Data_Analysis Data Analysis and Comparison Root_Elongation->Data_Analysis Lateral_Roots->Data_Analysis Hypocotyl_Elongation->Data_Analysis

References

Methodological & Application

The Application of Triazolomethylindole-3-acetic Acid in Plant Tissue Culture: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolomethylindole-3-acetic acid (T-IAA) is a synthetic auxin, a class of plant growth regulators that play a crucial role in various aspects of plant growth and development. As a derivative of the natural auxin Indole-3-acetic acid (IAA), T-IAA is expected to exhibit similar physiological effects, including the promotion of cell division, cell elongation, and differentiation, which are fundamental processes in plant tissue culture.[1][2][3] This document provides detailed application notes and protocols for the utilization of T-IAA in plant tissue culture, drawing upon the extensive knowledge of IAA and other synthetic auxins. While specific quantitative data for T-IAA is limited in publicly available literature, the provided guidelines and protocols for analogous compounds offer a robust starting point for experimental optimization.

Mechanism of Action: The Auxin Signaling Pathway

Auxins, including synthetic analogues like T-IAA, typically function by binding to specific receptor proteins, leading to a signaling cascade that ultimately alters gene expression. The core of the auxin signaling pathway involves the derepression of auxin-responsive genes. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of auxin to its receptor, Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB), promotes the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome. This degradation releases ARFs, allowing them to activate the transcription of genes involved in cell growth, division, and differentiation.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin T-IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Response_Gene Auxin-Responsive Gene ARF->Auxin_Response_Gene Activates transcription Response Cellular Response (Growth, Division, Differentiation) Auxin_Response_Gene->Response Leads to

Figure 1: Generalized auxin signaling pathway. T-IAA, like other auxins, is expected to initiate a cellular response by promoting the degradation of Aux/IAA repressors, thereby activating auxin-responsive genes.

Applications in Plant Tissue Culture

T-IAA, as a synthetic auxin, is anticipated to be effective in the following key areas of plant tissue culture:

  • Callus Induction: The formation of an undifferentiated mass of cells (callus) is often the initial step in indirect organogenesis and somatic embryogenesis. Auxins, in combination with cytokinins, are essential for inducing callus formation from explants.[4][5]

  • Somatic Embryogenesis: The development of embryos from somatic cells. Auxins are critical for the induction of embryogenic callus and the subsequent development of somatic embryos.

  • Rooting of in vitro shoots (Rhizogenesis): The induction of adventitious roots from micro-cuttings is a crucial step for the acclimatization of in vitro propagated plantlets. Auxins are widely used to promote root formation.[6]

  • Cell Suspension Cultures: For the production of secondary metabolites or for large-scale propagation, auxins are used to stimulate cell division and growth in liquid cultures.

Data Presentation: Recommended Concentration Ranges for Auxins

While optimal concentrations for T-IAA need to be determined empirically for each plant species and explant type, the following table summarizes typical concentration ranges for commonly used auxins in plant tissue culture. This data can serve as a valuable starting point for designing experiments with T-IAA.

Plant Growth RegulatorTypical Concentration Range (mg/L)Primary Applications in Tissue CultureReferences
Indole-3-acetic acid (IAA) 0.01 - 3.0Rooting, callus induction, cell suspension[7][8]
1-Naphthaleneacetic acid (NAA) 0.1 - 10.0Callus induction, rooting, somatic embryogenesis[9]
2,4-Dichlorophenoxyacetic acid (2,4-D) 0.01 - 10.0Callus induction, somatic embryogenesis[7][9]
Indole-3-butyric acid (IBA) 0.1 - 10.0Rooting[10]
This compound (T-IAA) To be determined (start with 0.1 - 5.0)Expected to be similar to IAA and NAA-

Note: The optimal concentration is highly dependent on the plant species, explant type, and the desired developmental outcome. It is also crucial to consider the ratio of auxin to cytokinin in the culture medium.[3][5]

Experimental Protocols

The following are detailed protocols for key experiments in plant tissue culture using a synthetic auxin like T-IAA. These protocols should be adapted and optimized for specific research needs.

Protocol 1: Preparation of T-IAA Stock Solution

Objective: To prepare a sterile stock solution of T-IAA for addition to plant tissue culture media.

Materials:

  • This compound (T-IAA) powder

  • Solvent (e.g., 1N NaOH or ethanol, depending on solubility)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh the desired amount of T-IAA powder to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • In a sterile volumetric flask, dissolve the T-IAA powder in a small amount of the appropriate solvent. Synthetic auxins are often more stable than natural auxins.[9]

  • Once fully dissolved, bring the volume up to the final desired volume with sterile distilled water.

  • Stir the solution gently until it is completely homogenous.

  • Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Label the bottle with the name of the compound, concentration, and date of preparation.

  • Store the stock solution at 2-8°C in the dark to prevent degradation.

Protocol 2: Callus Induction from Leaf Explants

Objective: To induce callus formation from leaf explants using a medium supplemented with T-IAA and a cytokinin.

Materials:

  • Young, healthy leaves from a sterile in vitro grown plantlet

  • Sterile petri dishes

  • Sterile scalpel and forceps

  • Callus Induction Medium (CIM): Basal medium (e.g., Murashige and Skoog - MS) supplemented with sucrose (B13894) (e.g., 30 g/L), gelling agent (e.g., agar, 8 g/L), T-IAA, and a cytokinin (e.g., 6-Benzylaminopurine - BAP).

Procedure:

  • Prepare the CIM with varying concentrations of T-IAA (e.g., 0.5, 1.0, 2.0 mg/L) and a fixed concentration of BAP (e.g., 0.5 mg/L) to test for the optimal auxin-cytokinin ratio.

  • Excise leaf segments (approximately 1 cm²) from the sterile plant material.

  • Place the leaf explants with the abaxial (lower) side in contact with the surface of the CIM in petri dishes.

  • Seal the petri dishes with parafilm.

  • Incubate the cultures in the dark at a constant temperature (e.g., 25 ± 2°C).

  • Observe the explants regularly for callus formation, noting the percentage of explants forming callus, the morphology of the callus (e.g., friable, compact), and the proliferation rate.

  • Subculture the developing callus onto fresh CIM every 3-4 weeks.

Callus_Induction_Workflow Start Start: Sterile Leaf Explant Prepare_CIM Prepare Callus Induction Medium (CIM) with T-IAA and Cytokinin Inoculation Place Explant on CIM Start->Inoculation Prepare_CIM->Inoculation Incubation Incubate in Dark (25 ± 2°C) Inoculation->Incubation Observation Observe for Callus Formation Incubation->Observation Subculture Subculture Callus on Fresh CIM Observation->Subculture Result Result: Proliferating Callus Culture Observation->Result Sufficient Growth Subculture->Result

Figure 2: Experimental workflow for callus induction.
Protocol 3: In Vitro Rooting of Shoots

Objective: To induce adventitious root formation from in vitro regenerated shoots using a medium supplemented with T-IAA.

Materials:

  • In vitro regenerated shoots (3-4 cm in length)

  • Sterile culture vessels (e.g., test tubes or jars)

  • Rooting Medium: Half-strength or full-strength basal medium (e.g., MS) supplemented with a reduced concentration of sucrose (e.g., 15-20 g/L), gelling agent, and T-IAA.

Procedure:

  • Prepare the rooting medium with varying concentrations of T-IAA (e.g., 0.1, 0.5, 1.0 mg/L). Typically, cytokinins are omitted from the rooting medium.

  • Excise the regenerated shoots and transfer them individually into the culture vessels containing the rooting medium.

  • Incubate the cultures under a 16-hour photoperiod at a constant temperature (e.g., 25 ± 2°C).

  • Observe the shoots for root initiation and development over a period of 4-6 weeks.

  • Record data on the percentage of shoots forming roots, the number of roots per shoot, and the average root length.

  • Once a well-developed root system is established, the plantlets can be transferred for acclimatization.

Rooting_Workflow Start Start: In Vitro Regenerated Shoot Prepare_RM Prepare Rooting Medium with T-IAA Inoculation Transfer Shoot to Rooting Medium Start->Inoculation Prepare_RM->Inoculation Incubation Incubate under Light (25 ± 2°C) Inoculation->Incubation Observation Observe for Root Formation Incubation->Observation Acclimatization Transfer Rooted Plantlet for Acclimatization Observation->Acclimatization Result Result: Well-Rooted Plantlet Acclimatization->Result

Figure 3: Experimental workflow for in vitro rooting.

Conclusion and Future Perspectives

This compound, as a synthetic auxin, holds significant potential for application in plant tissue culture. While direct experimental data is not yet widely available, the established principles of auxin physiology and the extensive literature on other synthetic auxins provide a strong foundation for its use. The protocols and concentration ranges provided in this guide are intended to serve as a starting point for researchers. Systematic experimentation to determine the optimal concentrations of T-IAA, both alone and in combination with cytokinins, will be crucial for successfully applying this compound to specific plant species and achieving desired outcomes in micropropagation, genetic transformation, and secondary metabolite production. Further research into the specific activity and stability of T-IAA compared to other auxins will be invaluable to the scientific community.

References

Application Notes and Protocols for Dissolving Triazolomethylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization of Triazolomethylindole-3-acetic Acid (TMIA) for use in various experimental settings. The information is compiled to assist researchers in preparing TMIA solutions accurately and efficiently.

Compound Information

This compound is a metabolite of the serotonin (B10506) (5-HT) receptor agonist rizatriptan.[1] It is essential to understand its physical and chemical properties to ensure proper handling and dissolution.

PropertyValueSource
CAS Number 177270-91-6[1][2][3]
Molecular Formula C₁₃H₁₂N₄O₂[1][2][3]
Molecular Weight 256.26 g/mol [2][3]
Appearance Solid[1][3]
Purity ≥95%[1]
Storage -20°C[1][3]
Solubility Data
SolventSolubilityReference
DMSO Soluble[1][3]

Experimental Protocol: Dissolving this compound

This protocol outlines the steps for preparing a stock solution of TMIA in DMSO and subsequent dilution for use in aqueous experimental media.

Materials:
  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

  • Aqueous buffer of choice (e.g., PBS, cell culture media)

Protocol for Preparing a 10 mM Stock Solution in DMSO:
  • Calculate the required mass of TMIA:

    • Using the molecular weight of 256.26 g/mol , the mass required for a 10 mM stock solution is calculated as follows:

      • Mass (mg) = 10 mmol/L * 0.001 L * 256.26 g/mol * 1000 mg/g = 2.56 mg for 1 mL of stock solution.

  • Weigh the TMIA:

    • Carefully weigh out the calculated amount of solid TMIA in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the TMIA. For example, add 1 mL of DMSO to 2.56 mg of TMIA to create a 10 mM stock solution.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the TMIA is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, similar to protocols for other indole (B1671886) compounds.[6]

  • Storage of Stock Solution:

    • Store the DMSO stock solution at -20°C for long-term storage.[1][3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution in Aqueous Buffer:

For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer.

  • Determine the final desired concentration of TMIA in your experiment.

  • Calculate the volume of stock solution needed.

    • For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would need:

      • V₁ = (C₂ * V₂) / C₁ = (100 µM * 1 mL) / 10,000 µM = 0.01 mL or 10 µL.

  • Dilute the stock solution:

    • Add the calculated volume of the TMIA stock solution to the desired volume of your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation. For compounds with low aqueous solubility, it is advisable to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[7]

Note: The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) as it can have its own biological effects.

Visualizations

Experimental Workflow for TMIA Solubilization

G Workflow for Preparing this compound Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Solid TMIA add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Mass for 10 mM dissolve Vortex to Dissolve add_dmso->dissolve store_stock Aliquot and Store at -20°C dissolve->store_stock get_stock Retrieve Stock Solution store_stock->get_stock add_buffer Add to Aqueous Buffer get_stock->add_buffer Calculate Volume for Final Concentration mix Mix Thoroughly add_buffer->mix use Use in Experiment mix->use

Caption: Workflow for preparing TMIA solutions.

Logical Relationship of Solubilization Steps

G Key Steps in TMIA Dissolution start Start compound This compound (Solid) start->compound stock 10 mM Stock Solution compound->stock Dissolve in solvent DMSO solvent->stock working Final Working Solution stock->working Dilute with buffer Aqueous Buffer buffer->working end End working->end

Caption: Key steps in TMIA dissolution.

References

Application of Triazolomethylindole-3-acetic Acid in Rooting Experiments: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for Triazolomethylindole-3-acetic Acid (TM-IAA) are proposed based on the established understanding of Indole-3-acetic Acid (IAA) and its derivatives as plant growth regulators, specifically in the context of adventitious root formation. To date, no specific experimental data on the application of TM-IAA in rooting experiments has been published in the peer-reviewed literature. Therefore, the provided methodologies and expected outcomes are hypothetical and should be considered as a starting point for empirical investigation. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration and application method for their specific plant species and experimental conditions.

Introduction

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and plays a pivotal role in various aspects of plant growth and development, including the initiation and promotion of root growth.[1][2][3][4][5] Synthetic auxin analogues are widely utilized in horticulture and agriculture to propagate plants from cuttings. This compound (TM-IAA) is a synthetic derivative of IAA. While the specific biological activity of the triazole modification on the indole (B1671886) ring in the context of rooting has not been documented, its structural similarity to IAA suggests it may exhibit auxin-like activity. The triazole group could potentially influence the compound's stability, uptake, or interaction with auxin receptors, thereby modulating its efficacy as a rooting agent.

This document provides a proposed framework for evaluating the efficacy of TM-IAA in promoting adventitious root formation in plant cuttings. It includes a generalized experimental protocol, a template for data collection, and diagrams illustrating a typical auxin signaling pathway and experimental workflow.

Proposed Mechanism of Action

It is hypothesized that TM-IAA, like other auxins, promotes root formation by influencing gene expression that leads to cell division and differentiation at the site of application on the plant cutting. The proposed signaling pathway, based on the canonical auxin signaling model, is as follows:

AuxinSignaling TM_IAA TM-IAA (extracellular) CellWall Cell Wall TM_IAA->CellWall Uptake PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane TM_IAA_intra TM-IAA (intracellular) PlasmaMembrane->TM_IAA_intra TIR1_AFB TIR1/AFB Receptor TM_IAA_intra->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Ubiquitin Ubiquitin Aux_IAA->Ubiquitin Ubiquitination ARE Auxin Response Element (in DNA) ARF->ARE Binds to GeneExpression Gene Expression (Root Development Genes) ARE->GeneExpression Activates Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Proposed Auxin Signaling Pathway for TM-IAA.

Experimental Protocols

The following are generalized protocols for conducting rooting experiments with TM-IAA. It is crucial to include positive (e.g., IAA or IBA) and negative (solvent only) controls in all experiments.

Preparation of TM-IAA Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the TM-IAA in a small volume of a suitable solvent (e.g., 1 mL of 1N NaOH or DMSO).

    • Once fully dissolved, bring the final volume to 10 mL with sterile deionized water.

    • Store the stock solution in a dark, refrigerated container (4°C).

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with sterile deionized water. A suggested starting range for dose-response experiments is 0 (control), 1, 10, 50, 100, and 200 mg/L.

Plant Material Preparation
  • Select healthy, disease-free stock plants.

  • Take cuttings of uniform length and diameter, typically from the sub-apical portion of the stem. Each cutting should have at least 2-3 nodes.

  • Remove the lower leaves to prevent rotting, leaving 2-3 leaves at the top.

  • Make a fresh, clean cut at the base of each cutting.

Application of TM-IAA

Method A: Quick Dip

  • Pour a small amount of the desired TM-IAA working solution into a shallow dish.

  • Dip the basal 1-2 cm of each cutting into the solution for 5-10 seconds.

  • Allow the cuttings to air dry for a few minutes before planting.

Method B: Basal Soak

  • Place the basal end of the cuttings in a beaker containing the TM-IAA working solution.

  • Allow the cuttings to soak for a predetermined amount of time (e.g., 4-24 hours), depending on the plant species and tissue hardiness.

Planting and Incubation
  • Plant the treated cuttings into a sterile rooting medium (e.g., a mixture of perlite (B1173460) and vermiculite, or rockwool).

  • Ensure the rooting medium is moist but not waterlogged.

  • Place the trays of cuttings in a controlled environment with high humidity (e.g., under a misting system or in a propagation dome) and appropriate light and temperature conditions for the species being propagated.

Data Collection and Analysis

After a suitable incubation period (typically 2-6 weeks), carefully remove the cuttings from the rooting medium and wash the roots gently. Collect the following data:

  • Rooting Percentage (%): The percentage of cuttings that formed roots.

  • Number of Roots per Cutting: The total number of primary roots.

  • Root Length (cm): The length of the longest root or the average root length.

  • Root Fresh and Dry Weight (g): The weight of the root mass before and after drying in an oven.

Data Presentation

The following table template can be used to organize the quantitative data from the rooting experiments.

Treatment (mg/L TM-IAA)Number of CuttingsRooting Percentage (%)Average Number of Roots per CuttingAverage Root Length (cm)Average Root Fresh Weight (g)Average Root Dry Weight (g)
0 (Control)
1
10
50
100
200
Positive Control (e.g., 100 mg/L IAA)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a rooting experiment using TM-IAA.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Growth cluster_analysis Data Analysis A Prepare TM-IAA Stock & Working Solutions C Apply TM-IAA to Cuttings (Quick Dip or Soak) A->C B Select & Prepare Plant Cuttings B->C D Plant Cuttings in Rooting Medium C->D E Incubate under Controlled Environment (2-6 weeks) D->E F Harvest Cuttings & Wash Roots E->F G Measure Rooting Parameters F->G H Analyze & Compare Data G->H

Caption: General Experimental Workflow for Rooting Trials.

Conclusion

While the rooting-promoting activity of this compound has not been empirically demonstrated, its structural similarity to IAA provides a strong rationale for its investigation as a potential plant growth regulator. The protocols and frameworks provided herein offer a comprehensive starting point for researchers to systematically evaluate the efficacy of TM-IAA and determine its optimal application for adventitious root formation. Careful experimental design, including appropriate controls and a range of concentrations, will be critical to elucidating the biological activity of this novel compound.

References

"Triazolomethylindole-3-acetic Acid concentration for promoting lateral root formation"

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction

Lateral roots are critical for a plant's ability to anchor itself and to absorb water and nutrients from the soil. The formation of these roots is a highly regulated developmental process significantly influenced by the phytohormone auxin. Indole-3-acetic acid (IAA) is the most common, naturally occurring auxin that plays a central role in initiating and coordinating the development of lateral roots.[1][2] This document provides detailed application notes and protocols for utilizing auxins, with a focus on IAA as a primary example, to promote lateral root formation in research settings. While the specific compound "Triazolomethylindole-3-acetic Acid" was not found in available literature, the principles and protocols outlined for IAA serve as a foundational guide for investigating the effects of novel auxin analogs.

Mechanism of Action: Auxin Signaling in Lateral Root Formation

Auxin promotes the formation of lateral roots by inducing a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. This de-represses Auxin Response Factors (ARFs), transcription factors that activate the expression of genes required for the initiation and development of lateral root primordia.[1][3] Key signaling components include the TIR1/AFB F-box proteins, which act as auxin co-receptors, and various ARFs, such as ARF7 and ARF19.[1][4] The directional transport of auxin, facilitated by influx (e.g., AUX1) and efflux (e.g., PIN proteins) carriers, is also crucial for establishing the auxin maxima required to trigger cell division in the pericycle founder cells, the origin of lateral roots.[1][3][5][6]

Quantitative Data Summary

The optimal concentration of exogenously applied auxin for promoting lateral root formation is dependent on the plant species, the specific auxin compound used, and the experimental conditions. High concentrations of auxin can be inhibitory to overall root growth.[7] The following tables summarize effective concentrations of IAA from various studies.

Table 1: Effective IAA Concentrations for Promoting Lateral Root Formation in Agastache rugosa

IAA Concentration (M)Observed Effect on Root SystemReference
10⁻⁹Improved shoot and root fresh weights[7]
10⁻⁷Improved shoot and root fresh weights; increased leaf gas exchange[7][8]
10⁻⁵Increased rosmarinic acid and acacetin (B1665396) concentrations in roots[7]

Table 2: General Observations of IAA Concentration Effects on Various Plant Species

Plant SpeciesEffective IAA ConcentrationObserved EffectReference
Arabidopsis thalianaNot specified, but IPA (an auxin-like compound) at concentrations below 10 µM promoted lateral root formation.Increased number of lateral roots.[9]
Black Gram (Vigna mungo)1x10⁻⁴ M (for 4-CF₃-IAA, an IAA analog)Strong root formation-promoting activity.[10]
Chickpea (Cicer arietinum)0.5 µM and 1.0 µMPromoted seedling growth.[7]
Sunflower (Helianthus annuus)10⁻¹⁰ MEnhanced root and shoot growth.[7]
Tomato (Lycopersicon esculentum)100-200 ppm (foliar spray)Rescued plant growth and yield under salinity stress, including positive effects on root parameters.[11]

Experimental Protocols

Protocol 1: In Vitro Plate-Based Assay for Lateral Root Formation in Arabidopsis thaliana

This protocol is adapted from studies on auxin's effect on Arabidopsis root development.[9]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (square or round)

  • Sterile water

  • Ethanol (B145695) (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Indole-3-acetic acid (IAA) stock solution (e.g., 1 mM in ethanol or DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.

    • Wash seeds 3-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar solution for stratification.

  • Stratification:

    • Store the seed suspension at 4°C in the dark for 2-4 days to synchronize germination.

  • Preparation of Growth Medium:

    • Prepare MS medium according to the manufacturer's instructions. Typically, this involves adding sucrose (1-2% w/v) and adjusting the pH to 5.7.

    • Add Phytagel or Agar (0.6-0.8% w/v) and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Add IAA from the stock solution to achieve the desired final concentrations (e.g., 10⁻¹¹ M, 10⁻⁹ M, 10⁻⁷ M, 10⁻⁵ M). Also, prepare control plates with the same concentration of the solvent (ethanol or DMSO) used for the IAA stock.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Plating and Growth:

    • Pipette the stratified seeds onto the surface of the agar plates.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22-24°C.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), remove the plates and photograph them.

    • Measure the primary root length.

    • Count the number of emerged lateral roots.

    • Calculate lateral root density (number of lateral roots per unit length of the primary root).

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Rooting of Cuttings

This protocol is a general guide for using auxins to promote adventitious and lateral root formation in cuttings.[10][12]

Materials:

  • Plant cuttings (e.g., from black gram, ornamental plants)

  • Indole-3-acetic acid (IAA) or other auxin analogs like Indole-3-butyric acid (IBA)

  • Solvent (e.g., ethanol or isopropanol)

  • Water

  • Beakers or containers for soaking

  • Rooting medium (e.g., peat, perlite, vermiculite (B1170534) mixture)

  • Pots or trays

Procedure:

  • Preparation of Auxin Solutions:

    • Prepare a stock solution of the auxin in a suitable solvent.

    • Create a series of working solutions by diluting the stock solution with water to the desired concentrations (e.g., 100 mg/L to 1000 mg/L).[12]

  • Preparation of Cuttings:

    • Take healthy cuttings from the desired plant, typically 4-6 inches long.

    • Remove the lower leaves.

    • Make a fresh, angled cut at the base of the cutting.

  • Auxin Treatment:

    • Dip the basal end of the cuttings into the prepared auxin solution for a specified duration (e.g., 5-10 seconds for a quick dip, or several hours for a soak, depending on the plant species and concentration).

    • A control group should be dipped in a solution containing only the solvent and water.

  • Planting and Growth:

    • Plant the treated cuttings in a moist rooting medium.

    • Cover the pots or trays with a plastic bag or place them in a humidity dome to maintain high humidity.

    • Place the cuttings in a warm location with indirect light.

  • Evaluation:

    • After several weeks, gently remove the cuttings from the medium.

    • Count the number of roots and measure their length.

    • Assess the overall quality of the root system.

Visualizations

Signaling Pathway

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin AUX1/LAX AUX1/LAX (Influx Carrier) Auxin->AUX1/LAX Enters Cell TIR1/AFB TIR1/AFB Auxin->TIR1/AFB Diffuses to Nucleus AUX1/LAX->TIR1/AFB Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA Binds ARF ARF Aux/IAA->ARF Represses Proteasome Proteasome Aux/IAA->Proteasome Ubiquitination & Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Lateral_Root_Formation Lateral_Root_Formation Auxin_Response_Genes->Lateral_Root_Formation

Caption: Auxin signaling pathway leading to lateral root formation.

Experimental Workflow

Experimental_Workflow A Seed Sterilization & Stratification B Prepare MS Agar Plates with varying [Auxin] A->B C Plate Seeds & Grow Vertically B->C D Image Plates (e.g., after 10 days) C->D E Measure Primary Root Length D->E F Count Lateral Roots D->F G Calculate Lateral Root Density E->G F->G H Statistical Analysis G->H

Caption: Workflow for in vitro lateral root promotion assay.

References

Application Notes and Protocols for Triazolomethylindole-3-acetic Acid (TM-IAA) as a Putative Synthetic Auxin in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Triazolomethylindole-3-acetic Acid (TM-IAA) is primarily documented as a metabolite of the pharmaceutical drug Rizatriptan. To date, there is no direct scientific literature confirming its use or efficacy as a synthetic auxin in agriculture. The following application notes and protocols are presented as a theoretical framework for researchers and scientists interested in exploring its potential based on the known structure-activity relationships of auxins and the chemical properties of related compounds.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The primary naturally occurring auxin is Indole-3-acetic acid (IAA). Synthetic auxins are structurally similar compounds that elicit auxin-like responses and are widely used in agriculture to promote rooting, fruit set, and as herbicides at high concentrations.[1] this compound (TM-IAA) is an indole (B1671886) derivative containing a triazole moiety. While triazole compounds are known plant growth regulators, they typically act by inhibiting gibberellin biosynthesis. This document outlines a hypothetical framework for investigating the potential auxin-like activity of TM-IAA.

Chemical Structure:

  • IUPAC Name: 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid

  • Molecular Formula: C₁₃H₁₂N₄O₂

  • Molecular Weight: 256.26 g/mol

Hypothetical Mechanism of Action

It is hypothesized that TM-IAA, due to its structural similarity to IAA, may interact with the core auxin signaling pathway. This pathway is primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.

Proposed Signaling Pathway:

  • Perception: TM-IAA is hypothesized to bind to the TIR1/AFB proteins.

  • Complex Formation: This binding is proposed to stabilize the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, forming a co-receptor complex.[2][3]

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[1][4]

  • Gene Expression: The degradation of Aux/IAA repressors releases AUXIN RESPONSE FACTOR (ARF) transcription factors.[2]

  • Physiological Response: Liberated ARFs can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes involved in cell elongation, division, and differentiation, resulting in an auxin-like physiological response.[2]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TMIAA TM-IAA TIR1_AFB TIR1/AFB TMIAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation DNA Auxin Response Element ARF->DNA Activates Gene_Expression Auxin-Responsive Gene Expression DNA->Gene_Expression Transcription Physiological_Response Cell Elongation, Division, Differentiation Gene_Expression->Physiological_Response Leads to TMIAA_in TM-IAA TMIAA_in->TMIAA Enters Nucleus

Caption: Hypothetical signaling pathway of this compound (TM-IAA).

Potential Applications in Agriculture

Based on the known effects of other synthetic auxins, TM-IAA could potentially be investigated for the following applications:

  • Adventitious Root Formation: Promoting root growth in cuttings for vegetative propagation.[1]

  • Fruit Set and Development: Enhancing fruit size and preventing premature fruit drop.[1][5]

  • Control of Flowering: Influencing the timing of flowering in certain crops.

  • Parthenocarpy: Inducing the development of seedless fruits.

  • Weed Control: At high concentrations, synthetic auxins can act as herbicides, particularly for broadleaf weeds.[1]

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that would be generated from bioassays to determine the auxin-like activity of TM-IAA.

Table 1: Dose-Response of TM-IAA on Arabidopsis thaliana Root Elongation

Concentration (µM)Average Root Length (mm) ± SD% Inhibition of Root Elongation
0 (Control)15.2 ± 1.80%
0.0113.5 ± 1.511.2%
0.19.8 ± 1.235.5%
15.1 ± 0.966.4%
102.3 ± 0.584.9%
1001.1 ± 0.392.8%

Table 2: Effect of TM-IAA on Adventitious Root Formation in Mung Bean Cuttings

TreatmentConcentration (mg/L)Average Number of Roots per Cutting ± SD
Control (Water)08.5 ± 2.1
TM-IAA1015.2 ± 3.5
TM-IAA5028.9 ± 4.8
TM-IAA10035.1 ± 5.2
IBA (Positive Control)5032.4 ± 4.5

Table 3: Callus Induction from Tobacco Leaf Explants with TM-IAA

TM-IAA Concentration (mg/L)Kinetin Concentration (mg/L)Callus Induction Frequency (%)Callus Fresh Weight (g) ± SD
0.50.565%1.2 ± 0.3
1.00.585%2.5 ± 0.5
2.00.595%3.8 ± 0.6
1.0 (2,4-D Control)0.598%4.1 ± 0.4

Experimental Protocols

The following are detailed protocols for experiments that could be conducted to evaluate the auxin-like properties of TM-IAA.

Protocol for Arabidopsis Root Elongation Bioassay

This bioassay is a standard method to assess the inhibitory effect of auxins on primary root growth.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

  • Sterile petri dishes

  • TM-IAA stock solution (in DMSO or ethanol)

  • Growth chamber (22°C, 16h light/8h dark)

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds with 70% ethanol (B145695) for 1 minute, followed by 20% bleach for 10 minutes, and then rinse 3-5 times with sterile distilled water.

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them on MS agar plates.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and grow vertically for 4-5 days.

  • Treatment: Prepare MS agar plates containing a range of TM-IAA concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the solvent concentration is consistent across all plates, including the control.

  • Transfer: Carefully transfer seedlings of uniform size to the treatment plates (5-10 seedlings per plate).

  • Incubation: Return the plates to the growth chamber and grow vertically for another 3-5 days.

  • Data Collection: Scan the plates and measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average root length and the percentage of root growth inhibition for each concentration compared to the control.

Root_Elongation_Workflow Start Start Sterilize Sterilize Arabidopsis Seeds Start->Sterilize Plate Plate Seeds on MS Agar Sterilize->Plate Stratify Stratify at 4°C Plate->Stratify Germinate Germinate and Grow Seedlings Stratify->Germinate Transfer Transfer Seedlings to Treatment Plates Germinate->Transfer Prepare_Plates Prepare Treatment Plates with TM-IAA Prepare_Plates->Transfer Incubate Incubate in Growth Chamber Transfer->Incubate Measure Measure Primary Root Length Incubate->Measure Analyze Analyze Data and Calculate Inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for the Arabidopsis root elongation bioassay.

Protocol for Adventitious Root Formation in Mung Bean Cuttings

This assay evaluates the ability of a compound to induce the formation of roots from stem tissue.

Materials:

  • Mung bean (Vigna radiata) seeds

  • Vermiculite (B1170534) or soil

  • Beakers or vials

  • TM-IAA solutions of varying concentrations

  • Indole-3-butyric acid (IBA) as a positive control

  • Growth chamber or greenhouse

Procedure:

  • Seedling Growth: Germinate mung bean seeds in vermiculite or soil and grow for 7-10 days until the primary leaves have expanded.

  • Prepare Cuttings: Excise hypocotyl cuttings of a uniform length (e.g., 5 cm) by cutting below the cotyledonary node.

  • Treatment: Place the basal end of the cuttings in beakers containing the different concentrations of TM-IAA, IBA, or a water control.

  • Incubation: Keep the cuttings in the solutions for 24 hours in a humid environment under low light.

  • Transfer: After the treatment period, transfer the cuttings to beakers containing only water.

  • Growth: Place the beakers in a growth chamber or greenhouse with a 16h light/8h dark cycle for 7-10 days.

  • Data Collection: Count the number of adventitious roots that have emerged from the base of each cutting.

  • Analysis: Calculate the average number of roots per cutting for each treatment group.

Hypothetical Synthesis of this compound

A plausible synthetic route could involve the N-alkylation of 1,2,4-triazole (B32235) with a suitable indole derivative.

Proposed Synthetic Workflow:

  • Protection of the Indole Nitrogen: The nitrogen of the indole ring of indole-3-acetic acid ethyl ester is protected, for example, with a tosyl group.

  • Bromination: The protected indole-3-acetic acid ethyl ester is then subjected to bromination at the C5 position of the indole ring.

  • N-Alkylation: The resulting 5-bromoindole (B119039) derivative is reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to achieve N-alkylation.

  • Deprotection and Hydrolysis: The protecting group is removed, and the ethyl ester is hydrolyzed to yield this compound.

Synthesis_Workflow Start Indole-3-acetic acid ethyl ester Protection Protection of Indole Nitrogen Start->Protection Bromination Bromination at C5 Protection->Bromination Alkylation N-Alkylation with 1,2,4-triazole Bromination->Alkylation Deprotection Deprotection and Ester Hydrolysis Alkylation->Deprotection End This compound Deprotection->End

Caption: Proposed synthetic workflow for this compound.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a laboratory setting.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

While this compound is not currently recognized as a synthetic auxin for agricultural use, its chemical structure suggests that it may possess auxin-like activity. The application notes and protocols provided here offer a theoretical framework for the systematic investigation of this compound's potential as a novel plant growth regulator. Further research, including the bioassays and synthesis outlined, is necessary to validate these hypotheses.

References

Application Notes and Protocols for the Detection of Triazolomethylindole-3-acetic Acid by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolomethylindole-3-acetic acid is a synthetic auxin analog of significant interest in plant biology and agricultural research. Accurate and sensitive quantification of this compound is crucial for understanding its physiological effects, metabolic fate, and for quality control in various formulations. This document provides detailed application notes and protocols for the detection of this compound using liquid chromatography (LC), primarily drawing upon established methods for the closely related and extensively studied endogenous auxin, Indole-3-acetic acid (IAA). The methods described herein, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), serve as robust starting points for the development and validation of analytical procedures for this compound.

Data Presentation: Methodological Overview

The following tables summarize typical parameters for the analysis of indole-containing compounds, which can be adapted for this compound. It is imperative to note that these are starting parameters and require optimization and validation for the specific analyte and matrix.

Table 1: HPLC Method Parameters (Adapted from IAA Analysis)

ParameterRecommended Starting Conditions
Column C8 or C18 reversed-phase (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water or 2.5% Acetic Acid in Water (pH 3.8)[1][2]
Mobile Phase B Acetonitrile or Methanol[1][2]
Gradient Elution A typical gradient might start at 20% B, ramp to 100% B over 25 minutes, hold, and then return to initial conditions.[1]
Flow Rate 0.2 - 1.0 mL/min[1][2]
Injection Volume 10 - 20 µL[1]
Detector Fluorescence Detector (FLD)
Excitation Wavelength ~280 nm[1]
Emission Wavelength ~350 nm[1]

Table 2: LC-MS/MS Method Parameters (Adapted from IAA Analysis)

ParameterRecommended Starting Conditions
Column Superficially porous C18 or UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[2][3]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Methanol (B129727) or Acetonitrile[2]
Gradient Elution A fast gradient suitable for UPLC systems, optimized for the analyte.
Flow Rate 0.2 - 0.4 mL/min[2]
Injection Volume 1 - 5 µL
Ionization Source Electrospray Ionization (ESI), positive mode[3][4]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (Q1) Predicted [M+H]⁺ for this compound
Product Ion (Q3) Major fragment ions (determined by infusion and fragmentation studies)
Collision Energy To be optimized for the specific precursor-product transition

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissues

This protocol outlines a general procedure for the extraction of auxin-like compounds from plant material.

Materials:

  • Plant tissue (e.g., leaves, roots, callus)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Acetone (B3395972) in water[5]

  • Dithiocarbamate (B8719985) (optional, as a protective agent)[5]

  • Centrifuge and centrifuge tubes

  • Solid Phase Extraction (SPE) C18 cartridges[5]

  • Methanol

  • 0.1% Formic acid solution

Procedure:

  • Freeze the plant tissue sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add cold 80% acetone (containing dithiocarbamate if necessary) to the sample (e.g., 5 mL per gram of tissue).[5]

  • Vortex thoroughly and incubate on ice for 1 hour, with occasional vortexing.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For partial purification, activate a C18 SPE cartridge by washing with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.[5]

  • Wash the cartridge with water to remove polar impurities.

  • Elute the analyte with methanol.

  • Evaporate the methanol eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 200 µL) for LC analysis.

Protocol 2: HPLC-FLD Analysis

This protocol describes the setup and execution of an HPLC method with fluorescence detection.

Procedure:

  • System Preparation:

    • Install a C8 or C18 reversed-phase column and equilibrate the system with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) at a flow rate of 1 mL/min until a stable baseline is achieved.[1]

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

  • Sample Analysis:

    • Inject 20 µL of the prepared sample extract or standard solution.[1]

    • Run the gradient program as optimized. A suggested starting gradient is:

      • 0-25 min: 20% to 50% B

      • 25-31 min: 50% to 100% B

      • 31-33 min: Hold at 100% B

      • 33-36 min: Return to 20% B and re-equilibrate[1]

  • Data Acquisition and Analysis:

    • Set the fluorescence detector to an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 350 nm.[1]

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: LC-MS/MS Analysis

This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method.

Procedure:

  • Analyte Tuning and MRM Method Development:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the standard solution directly into the mass spectrometer to determine the mass of the protonated molecule ([M+H]⁺).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Select the most intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). Optimize collision energy for this transition.

  • Chromatographic Separation:

    • Equilibrate the UPLC system with a C18 column using the initial mobile phase conditions.

    • Inject a small volume (1-5 µL) of the standard solution to determine the retention time.

    • Develop a rapid gradient elution method to ensure a sharp peak shape and good separation from any matrix interferences.

  • Sample Analysis:

    • Analyze the prepared sample extracts using the developed LC-MS/MS method.

    • The use of a deuterated internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[3]

  • Data Processing:

    • Integrate the peak areas for the specific MRM transition of this compound.

    • Quantify the analyte using a calibration curve prepared with standards and the internal standard. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined.[2]

Visualizations

experimental_workflow A Sample Collection (e.g., Plant Tissue) B Homogenization (Liquid Nitrogen) A->B C Extraction (80% Acetone) B->C D Centrifugation C->D E Supernatant Collection D->E F Solid Phase Extraction (SPE) (C18 Cartridge) E->F G Elution (Methanol) F->G H Evaporation & Reconstitution G->H I LC Analysis (HPLC-FLD or LC-MS/MS) H->I

Caption: General workflow for sample preparation and analysis.

logical_relationship cluster_method Analytical Methods cluster_params Key Parameters HPLC HPLC-FLD Sensitivity Sensitivity HPLC->Sensitivity Good Specificity Specificity HPLC->Specificity Good LCMS LC-MS/MS LCMS->Sensitivity Excellent LCMS->Specificity Excellent Quantification Quantification Sensitivity->Quantification Specificity->Quantification

Caption: Comparison of analytical method characteristics.

References

"Triazolomethylindole-3-acetic Acid stock solution preparation and storage"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolomethylindole-3-acetic acid is a complex organic molecule with potential applications in various research fields. As a derivative of indole-3-acetic acid, it is of interest to researchers in pharmacology and biochemistry. Accurate and consistent preparation of stock solutions is the first critical step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation and storage of this compound stock solutions.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₄O₂[1]
Molecular Weight 256.26 g/mol [2][3]
Appearance Solid[1][2]
Solubility Soluble in DMSO[1][2]
Storage Temperature -20°C[2]

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of this compound. As the compound is known to be soluble in Dimethyl Sulfoxide (DMSO), this solvent is recommended for the primary stock solution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Protocol:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture onto the compound.

  • Weighing: In a suitable, clean weighing vessel, carefully weigh the desired amount of this compound using a calibrated analytical balance. Perform this step in a chemical fume hood to avoid inhalation.

  • Dissolution:

    • Transfer the weighed solid to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, dissolve 2.56 mg of this compound in 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental requirements.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage of the stock solution is crucial to maintain its integrity and activity over time.

ParameterRecommendation
Storage Temperature Store aliquots at -20°C.
Freeze-Thaw Cycles Minimize freeze-thaw cycles by preparing single-use aliquots.
Light Exposure Protect from light by storing in amber-colored vials or by wrapping clear vials in aluminum foil.
Long-term Stability When stored properly at -20°C, the solid compound is expected to be stable for an extended period. The stability of the DMSO stock solution should be monitored over time, though storage at -20°C is generally suitable for long-term preservation.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for the preparation and storage of a this compound stock solution.

G Workflow for this compound Stock Solution Preparation A Equilibrate solid compound to room temperature B Weigh the desired amount of the solid A->B C Dissolve in anhydrous DMSO to the desired concentration B->C D Vortex until fully dissolved C->D E Aliquot into single-use tubes D->E F Store aliquots at -20°C, protected from light E->F

Caption: A flowchart outlining the key steps for preparing and storing a stock solution of this compound.

Note on Signaling Pathways: As this compound is a specific and relatively novel compound, its precise signaling pathways are not yet fully elucidated in publicly available literature. Diagrams of signaling pathways will be provided in future updates to these application notes as more research becomes available.

References

Application Note: Experimental Design for Efficacy Testing of Triazolomethylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazolomethylindole-3-acetic Acid (TMIA) is a novel synthetic small molecule with a chemical structure analogous to indole-3-acetic acid (IAA), a well-known plant auxin.[1] The incorporation of a triazole moiety suggests potential for unique pharmacological activity, distinguishing it from naturally occurring auxins. While IAA is primarily studied in the context of plant biology, some research has indicated that IAA and its derivatives can influence signaling pathways in eukaryotic cells, such as the TORC1 pathway.[2] This has led to the hypothesis that synthetic derivatives like TMIA may serve as targeted therapeutic agents.

This document outlines a comprehensive experimental framework to evaluate the efficacy of TMIA as a potential anti-cancer agent. We hypothesize that TMIA selectively inhibits the proliferation of cancer cells by modulating the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers.[3][4][5] The following protocols describe a logical progression from initial in vitro screening to in vivo validation using a xenograft mouse model.[6][7][8]

Hypothesized TMIA Signaling Pathway

The proposed mechanism of action for TMIA involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. It is hypothesized that TMIA interferes with a key kinase in this pathway, leading to downstream effects that culminate in cell cycle arrest and apoptosis in cancer cells.

TMIA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Leads to Proliferation Suppressed Gene Transcription (Proliferation) mTOR->Proliferation Inhibition TMIA TMIA TMIA->Akt Inhibition

Hypothesized signaling pathway targeted by TMIA.

Overall Experimental Workflow

The evaluation of TMIA efficacy follows a structured, multi-stage approach. The process begins with broad in vitro screening to determine cytotoxicity and establish a dose-response relationship. Promising results lead to more detailed mechanistic studies, also in vitro, to validate the hypothesized pathway. The final stage involves in vivo testing in an animal model to confirm anti-tumor activity in a physiological context.[8][9][10]

Experimental_Workflow start Start: TMIA Compound invitro_screen Phase 1: In Vitro Screening (Cell Viability / Cytotoxicity Assay) start->invitro_screen ic50 Determine IC50 Values Across Cancer Cell Lines invitro_screen->ic50 mechanistic_study Phase 2: In Vitro Mechanistic Studies ic50->mechanistic_study apoptosis Apoptosis Assay (Annexin V / PI) mechanistic_study->apoptosis Assess Cell Death cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanistic_study->cell_cycle Assess Proliferation western_blot Western Blot (p-Akt, Akt, mTOR) mechanistic_study->western_blot Validate Pathway qpcr qPCR (Downstream Target Genes) mechanistic_study->qpcr Validate Pathway invivo_study Phase 3: In Vivo Efficacy (Xenograft Mouse Model) apoptosis->invivo_study If results are positive cell_cycle->invivo_study If results are positive western_blot->invivo_study If results are positive qpcr->invivo_study If results are positive tumor_monitoring Tumor Growth Monitoring & Post-Mortem Analysis invivo_study->tumor_monitoring end Conclusion: Efficacy Evaluation tumor_monitoring->end

Logical workflow for TMIA efficacy testing.

Experimental Protocols

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration of TMIA that inhibits 50% of cell growth (IC50) in various cancer cell lines.

Protocol: MTT Cell Viability Assay [11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SW480) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of TMIA (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in each well with the TMIA dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Phase 2: In Vitro Mechanistic Studies

Objective: To investigate the cellular mechanisms underlying TMIA's cytotoxic effects, focusing on apoptosis, cell cycle, and target pathway modulation.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Treatment: Seed cells in 6-well plates and treat with TMIA at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol: Cell Cycle Analysis

  • Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Western Blotting for Pathway Analysis

  • Protein Extraction: Treat cells with TMIA at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software.

Phase 3: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of TMIA in a living organism.[9][13]

Protocol: Subcutaneous Xenograft Mouse Model [8][10]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice), aged 6-8 weeks.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO) via the chosen route (e.g., intraperitoneal injection or oral gavage).

    • TMIA Treatment Group: Administer TMIA at a predetermined dose (e.g., 10 mg/kg), daily for 21 days.

    • (Optional) Positive Control Group: Administer a standard-of-care chemotherapy agent.

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Monitor for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors in the control group reach the maximum allowed size), euthanize the mice. Excise, weigh, and photograph the tumors.

  • Post-Mortem Analysis: Preserve a portion of the tumor tissue in formalin for immunohistochemistry (IHC) analysis (e.g., for Ki-67 proliferation marker, cleaved caspase-3 apoptosis marker) and another portion by snap-freezing for Western blot or qPCR analysis.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: In Vitro Cytotoxicity of TMIA (IC50 Values)

Cell LineCancer TypeTMIA IC50 (µM) after 48h
MCF-7Breast CancerValue ± SD
A549Lung CancerValue ± SD
SW480Colon CancerValue ± SD
HFF-1Normal FibroblastValue ± SD

Table 2: Effect of TMIA on Apoptosis and Cell Cycle in A549 Cells (24h Treatment)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Vehicle Control0Value ± SDValue ± SD
TMIAIC50/2Value ± SDValue ± SD
TMIAIC50Value ± SDValue ± SD
TMIAIC50 x 2Value ± SDValue ± SD

Table 3: In Vivo Efficacy of TMIA in A549 Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-Mean ± SEMMean ± SEM0%
TMIA10Mean ± SEMMean ± SEMCalculate % TGI
Positive ControlDoseMean ± SEMMean ± SEMCalculate % TGI

References

"Triazolomethylindole-3-acetic Acid in studying auxin signaling pathways"

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Triazolomethylindole-3-acetic Acid in Auxin Signaling Research

An extensive review of the scientific literature reveals that This compound (TM-IAA) is primarily documented as a metabolite of the human pharmaceutical compound Rizatriptan, a serotonin (B10506) 5-HT1B/1D receptor agonist used in the treatment of migraines. There is currently no available scientific evidence to suggest that TM-IAA is utilized in the study of plant auxin signaling pathways.

Therefore, this document provides the requested detailed Application Notes and Protocols for a well-characterized and widely used synthetic auxin, 1-Naphthaleneacetic Acid (NAA) , as a relevant and practical alternative for researchers, scientists, and drug development professionals interested in the study of auxin signaling.

Application Notes and Protocols: 1-Naphthaleneacetic Acid (NAA) in Studying Auxin Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction to 1-Naphthaleneacetic Acid (NAA)

1-Naphthaleneacetic acid (NAA) is a synthetic auxin, a class of plant hormones that plays a central role in regulating plant growth and development.[1][2][3] Due to its chemical stability and potent auxin activity, NAA is a valuable tool in both agricultural applications and fundamental research to dissect auxin signaling pathways.[1][4] It effectively mimics the natural auxin, Indole-3-acetic acid (IAA), by binding to auxin co-receptors and initiating a cascade of downstream physiological responses.[1][5]

Mechanism of Action

NAA, like the natural auxin IAA, functions by promoting the interaction between two key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[4][5]

The core signaling pathway is as follows:

  • Low Auxin State: In the absence of sufficient auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This keeps the downstream genes in a repressed state.

  • High Auxin State (Presence of NAA): NAA enters the cell and binds to a pocket on the TIR1/AFB protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4]

  • Co-Receptor Complex Formation: The binding of NAA acts as a "molecular glue," stabilizing the formation of a co-receptor complex between the TIR1/AFB protein and an Aux/IAA repressor.[4]

  • Ubiquitination and Degradation: The formation of this ternary complex (TIR1/AFB-NAA-Aux/IAA) leads to the polyubiquitination of the Aux/IAA protein. This marks the Aux/IAA for degradation by the 26S proteasome.[5]

  • Gene Activation: With the Aux/IAA repressor degraded, the ARF transcription factor is released, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and activate their transcription. This leads to various physiological responses, such as cell elongation, division, and differentiation.[1]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation NAA NAA TIR1 TIR1/AFB (SCF Complex) NAA->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA forms complex with Ub Ubiquitin ARF ARF AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene activates Response Physiological Response (Cell Elongation, Division) Gene->Response Ub->AuxIAA ubiquitinates

Caption: NAA-mediated auxin signaling pathway.
Quantitative Data for NAA Applications

NAA is used across a wide range of concentrations depending on the plant species, tissue type, and desired physiological outcome. The following table summarizes typical effective concentrations for various research applications.

ApplicationPlant SystemTypical NAA Concentration RangeExpected OutcomeReference(s)
Root Growth Inhibition Arabidopsis thaliana seedlings0.1 µM - 10 µMInhibition of primary root elongation, promotion of lateral root formation.[6]
Callus Induction Tobacco (Nicotiana tabacum) BY-2 cells0.1 µM - 10 µMStimulation of cell division and callus proliferation.[7]
Adventitious Rooting Woody shrub cuttings0.1 mg/L - 5 mg/L (approx. 0.5 µM - 26.8 µM)Increased number and length of adventitious roots.[8][9]
Gene Expression Studies Arabidopsis thaliana seedlings1 µM - 10 µMInduction of early auxin-responsive genes (e.g., IAA, SAUR families).[10]
Fruit Set / Thinning Apple (Malus domestica)20 - 100 µg/mL (approx. 107 µM - 537 µM)Prevention of premature fruit drop or thinning of excess fruit.[11]
Inhibition of Endocytosis Arabidopsis thaliana root cells10 µM - 100 µMInhibition of clathrin-mediated endocytosis.[12]

Note: Concentrations should be optimized for specific experimental systems. 1 mg/L NAA is approximately 5.37 µM.

Experimental Protocols

This assay is a standard method to quantify auxin activity by measuring the inhibition of primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) medium including vitamins.

  • Sucrose (B13894).

  • MES buffer.

  • Agar (B569324) or Phytagel.

  • 1 M KOH for pH adjustment.

  • NAA stock solution (e.g., 10 mM in DMSO or 1N NaOH, stored at -20°C).

  • Sterile petri dishes (e.g., 100 mm square).

  • Sterile water.

  • 70% Ethanol (B145695), 10% bleach solution for seed sterilization.

  • Growth chamber (e.g., 22°C, 16h light/8h dark cycle).

  • Ruler and scanner/camera for measurement.

Procedure:

  • Media Preparation: Prepare 0.5X MS medium supplemented with 1% (w/v) sucrose and 0.5 g/L MES. Adjust pH to 5.7 with 1 M KOH. Add agar (e.g., 0.8% w/v) and autoclave.

  • Plating: Allow the autoclaved media to cool to ~50-60°C. Add the appropriate volume of sterile-filtered NAA stock solution to achieve the desired final concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM). Pour the plates in a sterile hood and let them solidify.

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 4-5 times with sterile water.

  • Plating Seeds: Resuspend seeds in sterile 0.1% agar solution and sow them in a line on the surface of the prepared plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

  • Measurement: After 5-7 days of growth, remove the plates. Mark the position of the root tips daily or at the end of the experiment. Scan the plates and measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length for each NAA concentration. Plot the root length as a percentage of the control (0 µM NAA) against the NAA concentration.

This protocol details how to measure changes in the transcript levels of auxin-responsive genes following NAA treatment.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 7-10 days old, grown in liquid or on solid media).

  • NAA solution at the desired treatment concentration (e.g., 1 µM in liquid MS media).

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR master mix (e.g., SYBR Green).

  • qPCR instrument.

  • Primers for target genes (e.g., IAA1, IAA5) and a reference gene (e.g., ACTIN2, UBQ10).

Procedure:

  • Plant Growth: Grow Arabidopsis seedlings for 7-10 days under controlled conditions. If grown on plates, they can be transferred to liquid MS medium for 24 hours to acclimate before treatment.

  • NAA Treatment: Add NAA to the liquid medium to a final concentration of 1 µM. For the control, add an equivalent volume of the solvent (e.g., DMSO). Incubate for a specific time (e.g., 0, 30, 60, 120 minutes), as auxin-responsive gene expression is rapid.

  • Sample Harvest: At each time point, harvest whole seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.

  • RNA Extraction and DNase Treatment: Extract total RNA from the ground tissue using a suitable kit, following the manufacturer's instructions. Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative RT-PCR (qRT-PCR): Set up qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers. Run the reaction on a qPCR instrument. Include a no-template control and a no-reverse-transcriptase control.

  • Data Analysis: Determine the cycle threshold (Ct) values for your target and reference genes. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and relative to the 0-minute time point.

Experimental_Workflow cluster_assay1 Root Growth Inhibition Assay cluster_assay2 Gene Expression Analysis (qRT-PCR) A1 Prepare MS Plates with varying [NAA] A2 Sow Sterile Seeds A1->A2 A3 Stratify (4°C, 2-3 days) A2->A3 A4 Grow Vertically (5-7 days) A3->A4 A5 Scan Plates & Measure Primary Root Length A4->A5 B1 Grow Seedlings (e.g., 7-10 days) B2 Treat with NAA (Time Course) B1->B2 B3 Harvest & Freeze Tissue B2->B3 B4 RNA Extraction & cDNA Synthesis B3->B4 B5 Perform qRT-PCR B4->B5 B6 Analyze Relative Gene Expression B5->B6 Start Start Experiment Start->A1 Start->B1

Caption: Workflow for NAA-based auxin signaling assays.

References

Application of Triazole Compounds in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole compounds represent a significant class of heterocyclic molecules that have found extensive application in agrochemical research and development. Their broad spectrum of biological activities has led to their successful commercialization as fungicides, plant growth regulators (PGRs), and herbicides. The core structure, either a 1,2,4-triazole (B32235) or a 1,2,3-triazole ring, serves as a versatile scaffold for chemical modifications, enabling the fine-tuning of their biological effects. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and utilization of triazole compounds in an agrochemical context.

I. Applications of Triazole Compounds in Agrochemicals

Triazole derivatives have been successfully developed to address various challenges in agriculture. Their primary applications fall into three main categories:

  • Fungicides: Triazole fungicides are renowned for their broad-spectrum activity against a wide range of phytopathogenic fungi. They are systemic in nature, meaning they can be absorbed by the plant and transported within its tissues, providing both protective and curative action.

  • Plant Growth Regulators (PGRs): Certain triazole compounds exhibit potent plant growth-regulating properties. They are primarily used to manage plant stature, improve crop architecture, and enhance stress tolerance.[1][2]

  • Herbicides: While less common than their fungicidal and PGR counterparts, some triazole derivatives have been developed as herbicides for the control of unwanted weeds.[3]

II. Mechanism of Action

The diverse biological activities of triazole compounds stem from their ability to interfere with specific biochemical pathways in target organisms.

A. Fungicidal Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for triazole fungicides is the inhibition of the C14-demethylase enzyme (CYP51), a critical component in the biosynthesis of ergosterol.[4][5] Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth and eventual cell death.[6][7]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol c14_demethylase C14-demethylase (CYP51) lanosterol->c14_demethylase ergosterol Ergosterol disrupted_membrane Disrupted Fungal Cell Membrane ergosterol->disrupted_membrane c14_demethylase->ergosterol triazoles Triazole Fungicides triazoles->c14_demethylase Inhibition

Figure 1: Mechanism of action of triazole fungicides.
B. Plant Growth Regulation: Inhibition of Gibberellin Biosynthesis

Triazole-based plant growth regulators, such as paclobutrazol (B33190) and uniconazole, act by inhibiting the biosynthesis of gibberellins (B7789140) (GAs).[1] Specifically, they block the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase.[8] Gibberellins are plant hormones that regulate various developmental processes, most notably stem elongation. By reducing the levels of active gibberellins, triazole PGRs lead to a more compact plant habit, characterized by reduced shoot length, increased stem diameter, and often a darker green leaf color.[1][8]

Gibberellin_Biosynthesis_Inhibition ggpp Geranylgeranyl diphosphate (GGPP) ent_kaurene ent-Kaurene ggpp->ent_kaurene ent_kaurene_oxidase ent-Kaurene Oxidase ent_kaurene->ent_kaurene_oxidase ent_kaurenoic_acid ent-Kaurenoic acid ga12 GA12 ent_kaurenoic_acid->ga12 active_gas Active Gibberellins (e.g., GA1, GA4) ga12->active_gas reduced_elongation Reduced Stem Elongation active_gas->reduced_elongation ent_kaurene_oxidase->ent_kaurenoic_acid triazoles Triazole PGRs triazoles->ent_kaurene_oxidase Inhibition

Figure 2: Mechanism of action of triazole plant growth regulators.
C. Herbicidal Action

The herbicidal mechanism of action for triazole compounds can vary. For instance, amitrole (B94729) (3-amino-1,2,4-triazole) is known to inhibit the biosynthesis of histidine, an essential amino acid in plants. Some more recently developed triazole herbicides act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), an enzyme involved in chlorophyll (B73375) and heme biosynthesis.

III. Quantitative Data on Agrochemical Activities

The following tables summarize the biological activities of various triazole compounds from published literature.

Table 1: In Vitro Antifungal Activity of Triazole Derivatives against Phytopathogenic Fungi

CompoundTarget FungusEC50 (µg/mL)Reference
TebuconazolePyrenophora tritici-repentis0.25[9]
PropiconazolePyrenophora tritici-repentis0.39[9]
EpoxiconazolePyrenophora tritici-repentis0.19[9]
Compound 6adRhizoctonia solani0.18[10]
Compound 6adSclerotinia sclerotiorum0.35[10]
Compound 6adFusarium graminearum0.37[10]
Compound 5a4Sclerotinia sclerotiorum1.59[11]
Compound 5a4Phytophthora infestans0.46[11]
Compound 5a4Rhizoctonia solani0.27[11]
Compound 5b2Sclerotinia sclerotiorum0.12[11]

Table 2: Herbicidal Activity of Triazole Derivatives

CompoundTarget WeedActivity TypeIC50 (mg L⁻¹)Reference
Compound 4mCyperus rotundusPre-emergence6.658[12]
Glyphosate (Control)Cyperus rotundusPre-emergence7.556[12]
Compound 6fLettuce-80% inhibition at test concentration[3]
Compound 6gBentgrass-80% inhibition at test concentration[3]
Compound I-3Echinochloa crusgalli-High activity at 10 mg·L⁻¹[13]
Compound I-3Raphanus sativus-High activity at 10 mg·L⁻¹[13]

Table 3: Plant Growth Regulating Effects of Triazoles

CompoundPlant SpeciesApplicationEffectQuantitative DataReference
PaclobutrazolMalus domestica (Apple)Soil drenchShoot growth inhibitionDuration of 1-4+ years depending on dose[1]
PaclobutrazolPrunus persica (Peach)Soil drenchShoot growth inhibitionDuration of 2-3 years depending on dose[1]
UniconazoleOryza sativa (Rice)Foliar sprayReduced plant height, increased stem diameter-[8]
TriadimefonRaphanus sativus (Radish)Soil drenchDecreased shoot biomass, increased tuber biomass-[3]
HexaconazoleRaphanus sativus (Radish)Soil drenchDecreased shoot biomass, increased tuber biomass-[3]

IV. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of triazole compounds in an agrochemical research setting.

A. Synthesis of 1,2,4-Triazole-3-thiol Derivatives

This protocol describes a general method for the synthesis of 1,2,4-triazole-3-thiol derivatives starting from thiosemicarbazide (B42300), a common precursor for fungicidal triazoles.[14][15][16]

Materials:

  • Thiosemicarbazide

  • Appropriate carboxylic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Formation of Acylthiosemicarbazide Intermediate: a. In a round-bottom flask, dissolve the desired carboxylic acid (1 equivalent) in a suitable solvent such as ethanol. b. Add thiosemicarbazide (1 equivalent) to the solution. c. Reflux the mixture for 4-6 hours with constant stirring. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Collect the precipitated acylthiosemicarbazide by vacuum filtration, wash with cold water, and dry.

  • Cyclization to 1,2,4-Triazole-3-thiol: a. Suspend the dried acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N, 2-3 equivalents). b. Heat the mixture to reflux for 2-4 hours. c. Cool the reaction mixture in an ice bath. d. Carefully acidify the solution with concentrated hydrochloric acid to a pH of 5-6. e. Collect the precipitated 1,2,4-triazole-3-thiol by vacuum filtration. f. Wash the product with cold water until the filtrate is neutral. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

B. In Vitro Antifungal Activity Assay: Mycelial Growth Inhibition

This protocol outlines a standard method for evaluating the in vitro antifungal activity of triazole compounds against phytopathogenic fungi using the poisoned food technique.[17][18]

Materials:

  • Pure cultures of test fungi (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

Procedure:

  • Preparation of Poisoned Media: a. Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to 45-50 °C. c. Prepare stock solutions of the test compounds in DMSO. d. Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with the same amount of DMSO without the test compound. e. Mix thoroughly and pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify in a laminar flow hood.

  • Inoculation: a. From a 7-day-old culture of the test fungus, cut a 5 mm mycelial disc from the edge of the colony using a sterile cork borer. b. Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation and Data Collection: a. Seal the plates with parafilm and incubate at 25 ± 2 °C in the dark. b. Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish. c. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where: dc = average diameter of the fungal colony in the control plate dt = average diameter of the fungal colony in the treated plate d. Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.

C. Herbicidal Activity Screening: Pre- and Post-emergence Assays

This protocol provides a general framework for assessing the pre- and post-emergence herbicidal activity of triazole compounds.[19][20][21]

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots or trays filled with a suitable soil mix

  • Test compounds (formulated as a sprayable solution)

  • Greenhouse or growth chamber with controlled environmental conditions

  • Spray chamber or hand sprayer

Procedure:

  • Pre-emergence Assay: a. Fill pots or trays with soil and sow the seeds of the target weed species at a uniform depth. b. Prepare different concentrations of the test compound in a suitable solvent with a surfactant. c. Apply the herbicide solutions uniformly to the soil surface using a spray chamber or hand sprayer. d. Include an untreated control and a positive control (a commercial herbicide). e. Water the pots/trays and place them in a greenhouse or growth chamber. f. After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length and fresh/dry weight. g. Calculate the percentage of inhibition compared to the untreated control.

  • Post-emergence Assay: a. Sow the weed seeds in pots or trays and allow them to grow to a specific stage (e.g., 2-3 leaf stage). b. Apply the different concentrations of the test compound as a foliar spray, ensuring uniform coverage. c. Include untreated and positive controls. d. Return the plants to the greenhouse or growth chamber. e. After a specified period (e.g., 7-14 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, stunting) using a rating scale (e.g., 0 = no injury, 100 = complete kill). f. Measure plant height and fresh/dry weight to quantify the herbicidal effect. g. Calculate the percentage of growth reduction compared to the untreated control.

D. Evaluation of Plant Growth Regulator Activity

This protocol describes a method for evaluating the plant growth regulating effects of triazole compounds on a model plant species.[22][23][24]

Materials:

  • Seedlings of a test plant species (e.g., tomato, cucumber) at a uniform growth stage

  • Pots with a standard potting mix

  • Test compounds (formulated for drench or foliar application)

  • Greenhouse or growth chamber with controlled conditions

  • Measuring tools (ruler, calipers)

Procedure:

  • Plant Preparation and Treatment Application: a. Transplant uniform seedlings into individual pots and allow them to establish for one week. b. Prepare a series of concentrations of the test triazole compound. c. Apply the treatments either as a soil drench (a specific volume applied to each pot) or as a foliar spray (ensuring thorough coverage). d. Include an untreated control group.

  • Data Collection: a. Grow the plants under controlled conditions for a specified period (e.g., 4-6 weeks). b. At the end of the experiment, measure the following parameters:

    • Plant height (from the soil surface to the apical meristem)
    • Stem diameter
    • Number of leaves
    • Leaf area
    • Shoot and root fresh and dry weight
    • Chlorophyll content (using a chlorophyll meter)

  • Data Analysis: a. Calculate the percentage of reduction or increase in each parameter compared to the untreated control. b. Analyze the data statistically to determine significant differences between treatments.

V. Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of Triazole Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antifungal Antifungal Assay (Mycelial Growth Inhibition) characterization->antifungal herbicide Herbicidal Assay (Pre- & Post-emergence) characterization->herbicide pgr PGR Assay (Growth Parameters) characterization->pgr ec50 EC50/IC50 Calculation antifungal->ec50 herbicide->ec50 statistical_analysis Statistical Analysis pgr->statistical_analysis ec50->statistical_analysis sar Structure-Activity Relationship (SAR) statistical_analysis->sar

Figure 3: General experimental workflow for agrochemical triazole research.

Conclusion

Triazole compounds continue to be a cornerstone of modern agrochemical research, offering effective solutions for disease, weed, and growth management in crops. The protocols and data presented in this document provide a comprehensive resource for researchers to design and execute experiments aimed at discovering and developing novel triazole-based agrochemicals. A thorough understanding of their mechanisms of action, coupled with robust and standardized testing methodologies, will undoubtedly lead to the development of next-generation triazoles with improved efficacy, selectivity, and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Triazolomethylindole-3-acetic Acid (TM-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triazolomethylindole-3-acetic Acid (TM-IAA). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your research.

Frequently Asked Questions (FAQs)

1. What is this compound (TM-IAA)?

This compound (CAS No. 177270-91-6) is a derivative of Indole-3-acetic acid (IAA), the most common naturally occurring auxin plant hormone.[1][2] It is structurally characterized by the presence of a triazolomethyl group on the indole (B1671886) ring. It is also known to be a metabolite of the serotonin (B10506) receptor agonist, Rizatriptan.[3]

2. What are the basic physical and chemical properties of TM-IAA?

PropertyValueSource
Molecular Formula C₁₃H₁₂N₄O₂[3][4]
Molecular Weight 256.26 g/mol [4]
Appearance Solid[3]
Solubility Soluble in DMSO[3]
Storage -20°C[3][5]
Stability ≥ 4 years at -20°C[3]

3. How should I prepare a stock solution of TM-IAA?

Given its solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of TM-IAA.[3] For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous cell culture medium. This minimizes the final concentration of DMSO, which can have its own physiological effects on cells. A detailed protocol for solubilizing hydrophobic compounds for cell culture is provided below.

4. Is TM-IAA stable in aqueous solutions and cell culture media?

5. What are the known biological activities of TM-IAA?

As a derivative of IAA, TM-IAA is expected to have auxin-like activity. However, specific bioactivity data for TM-IAA is limited in publicly available literature. Research on other triazole-containing IAA derivatives suggests a range of biological activities, including antimicrobial and cytotoxic effects.[8] The parent compound, IAA, is known to induce cell elongation and division.[2]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with TM-IAA.

Synthesis and Purification

Problem: Low yield during the synthesis of TM-IAA or related triazole derivatives.

  • Possible Cause: Incomplete reaction or side reactions. The synthesis of triazole rings can be challenging.[9]

  • Solution:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

    • Optimize reaction conditions such as temperature, reaction time, and catalyst. For related syntheses, glacial acetic acid has been used as a catalyst in an ethanolic medium with reflux for 8-10 hours.[8]

    • Consider using flow chemistry for a more controlled and efficient synthesis, which has been shown to improve yields and safety for the synthesis of other triazole acetic acids.[9]

Problem: Difficulty in purifying the final TM-IAA product.

  • Possible Cause: Presence of unreacted starting materials or byproducts.

  • Solution:

    • Recrystallization: This is a common method for purifying solid organic compounds. Test various solvents to find one in which TM-IAA is soluble when hot and insoluble when cold. Ethyl acetate (B1210297) has been used for recrystallizing similar compounds.[8]

    • Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the product from impurities based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful purification technique.

Handling and Solubility

Problem: The compound precipitates out of solution when diluted into aqueous media for cell-based assays.

  • Possible Cause: TM-IAA is poorly soluble in aqueous solutions. The final concentration of the compound may have exceeded its solubility limit in the aqueous medium.

  • Solution: Follow the detailed "Protocol for Solubilizing Hydrophobic Compounds for In Vitro Assays" provided below. This protocol utilizes a three-step dilution process to improve the solubility of hydrophobic compounds in cell culture media.[10][11]

Problem: Inconsistent results in biological assays.

  • Possible Cause 1: Degradation of TM-IAA in the experimental medium.

  • Solution: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: The final DMSO concentration is too high, causing cellular stress or other off-target effects.

  • Solution: Ensure the final concentration of DMSO in your assay is consistent across all treatments and is below the tolerance level of your cell line (typically <0.5%). Run a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent.

Biological Assays

Problem: Unexpected or high levels of cytotoxicity observed.

  • Possible Cause 1: Intrinsic cytotoxicity of the compound. Some IAA derivatives have been shown to be cytotoxic.[8][12] The mechanism of IAA-induced cytotoxicity can involve the generation of reactive oxygen species (ROS).[13]

  • Solution:

    • Perform a dose-response curve to determine the cytotoxic concentration range of TM-IAA for your specific cell line.

    • Consider co-incubation with antioxidants to investigate the role of ROS in the observed cytotoxicity.[12]

  • Possible Cause 2: Assay interference. The compound may be interfering with the assay reagents (e.g., formazan-based viability assays like MTT).

  • Solution:

    • Use an alternative, orthogonal assay to confirm the results. For example, if you are using an MTT assay, try a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.

    • Run a cell-free control to check for any direct reaction between TM-IAA and your assay reagents.

Experimental Protocols

Protocol for Solubilizing Hydrophobic Compounds for In Vitro Assays

This protocol is adapted from a method developed to dissolve other hydrophobic molecules in aqueous cell culture media and can be applied to TM-IAA.[10][11]

  • Prepare a 10 mM stock solution in 100% DMSO. Weigh out the appropriate amount of TM-IAA and dissolve it in pure DMSO. Ensure it is fully dissolved. If necessary, briefly vortex and warm the solution to 37°C.

  • Perform an intermediate dilution in serum. Dilute the 10 mM stock solution 1:10 in fetal bovine serum (FBS) that has been pre-warmed to approximately 50°C. This step helps to create a more stable emulsion.

  • Prepare the final working concentration. Perform the final dilution of the intermediate solution into your pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is at a non-toxic level for your cells.

Quantitative Data

Specific quantitative bioactivity and cytotoxicity data for this compound is not widely available in the peer-reviewed literature. The following table presents data for related indole-3-acetic acid derivatives to provide a general reference.

Table 1: Cytotoxicity of Indole-3-Acetic Acid (IAA) and a Related Derivative

CompoundCell TypeAssayEndpointResultReference
Indole-3-acetic acid (IAA)Rat Neutrophils and LymphocytesMembrane Integrity, DNA FragmentationCytotoxicity1 mM induced cell death[13]
5-substituted IAA Schiff basesBrine ShrimpLethality AssayLC505.7 µg/mL[8]

Note: This data is for related compounds and should be used as a general guide only. Researchers should determine the specific activity and cytotoxicity of TM-IAA in their experimental system.

Visualizations

Signaling Pathways and Workflows

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_DMSO Is final DMSO concentration <0.5% and consistent? Start->Check_DMSO Dose_Response Perform Dose-Response Curve Check_DMSO->Dose_Response Yes Adjust_DMSO Adjust DMSO Concentration Check_DMSO->Adjust_DMSO No Assay_Interference Check for Assay Interference Dose_Response->Assay_Interference Orthogonal_Assay Use an Orthogonal Assay (e.g., LDH) Assay_Interference->Orthogonal_Assay Yes Cell_Free_Control Run Cell-Free Control Assay_Interference->Cell_Free_Control Yes ROS_Hypothesis Investigate ROS Involvement Assay_Interference->ROS_Hypothesis No Interference_Confirmed Assay Interference Confirmed Orthogonal_Assay->Interference_Confirmed Cell_Free_Control->Interference_Confirmed Antioxidant_Coincubation Co-incubate with Antioxidants ROS_Hypothesis->Antioxidant_Coincubation Yes Intrinsic_Toxicity Conclude Intrinsic Cytotoxicity ROS_Hypothesis->Intrinsic_Toxicity No Antioxidant_Coincubation->Intrinsic_Toxicity No Change ROS_Involved ROS-Mediated Cytotoxicity Antioxidant_Coincubation->ROS_Involved Cytotoxicity Reduced

References

Technical Support Center: Troubleshooting Poor Solubility of Triazolomethylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Triazolomethylindole-3-acetic Acid. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am having trouble dissolving this compound in my aqueous buffer for a biological assay. What is the recommended first step?

The recommended initial approach is to first prepare a concentrated stock solution in an appropriate organic solvent.[6] DMSO is a common choice for indole-containing compounds and is confirmed as a suitable solvent for this compound.[1][2] Once fully dissolved in the organic solvent, you can then dilute the stock solution into your aqueous buffer to the final desired concentration.

Q3: My compound precipitates out of the aqueous buffer after diluting my DMSO stock solution. What can I do to prevent this?

Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to minimize solvent-induced artifacts in your experiment.[6]

  • Use a Co-solvent: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can improve solubility in the final aqueous solution.[6]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock in a smaller volume of your aqueous buffer, vortex thoroughly, and then add this intermediate solution to the final volume.[6]

  • Gentle Warming and Sonication: Gently warming the solution in a water bath (e.g., to 37°C) or using an ultrasonic bath can help to dissolve the compound.[6] However, be cautious as excessive heat may lead to degradation.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy. This compound possesses a carboxylic acid group, making it an acidic compound. Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. For similar compounds like Indole-3-acetic acid, increasing the pH enhances solubility.[3] Therefore, preparing your aqueous buffer at a pH above the pKa of the carboxylic acid group should improve the solubility of this compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound.

Issue 1: The compound does not dissolve in the initial solvent.
  • Question: I am trying to make a stock solution, but the solid this compound is not dissolving.

  • Answer:

    • Confirm the appropriate solvent: Start with 100% DMSO.

    • Increase the solvent volume: The concentration you are trying to achieve may be too high.

    • Apply gentle heat: Warm the solution in a water bath (37-50°C).

    • Use sonication: Place the vial in an ultrasonic bath for short intervals.

    • Try an alternative polar aprotic solvent: Consider N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) if your experimental system allows.

Issue 2: The compound precipitates during storage.
  • Question: My stock solution in DMSO was clear, but now I see solid particles after storing it.

  • Answer:

    • Storage Temperature: Storing DMSO stock solutions at low temperatures (e.g., -20°C) can sometimes cause less soluble compounds to precipitate. Consider storing the stock solution at room temperature if the compound is stable.

    • Re-dissolve before use: If precipitation occurs upon cooling, gently warm and vortex the solution to ensure it is fully dissolved before making dilutions.

    • Prepare fresh solutions: For long-term experiments, it is often best to prepare fresh stock solutions.

Data Presentation

While specific quantitative solubility data for this compound is limited, the following table provides solubility data for the closely related compound, Indole-3-acetic acid (IAA), which can serve as a useful guide for solvent selection.

SolventMolar Mass ( g/mol )Temperature (K)Molar Solubility (x 10^4)
Methanol32.04298.153.84
Ethanol46.07298.152.87
n-Propanol60.10298.152.18
Isopropanol60.10298.151.54
n-Butanol74.12298.151.83
Acetonitrile41.05298.150.81
Chloroform119.38298.150.04
Ethyl acetate88.11298.157.61
1,4-Dioxane88.11298.152.11
Acetone58.08298.151.77
DMF73.09298.154.39
DMSO78.13298.155.86

Data for Indole-3-acetic acid, adapted from literature to provide a comparative reference.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 256.26 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 2.56 mg of this compound using an analytical balance.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • Store the stock solution at room temperature or -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer

Objective: To prepare a 10 µM working solution in an aqueous buffer from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • To prepare a 10 µM working solution in 1 mL of buffer, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous buffer.

  • Vortex the solution immediately and vigorously for 30-60 seconds to ensure thorough mixing and to minimize precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If a precipitate forms, refer to the troubleshooting guide.

Visualizations

Signaling Pathway

This compound is a metabolite of Rizatriptan, a selective agonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[7] The signaling pathway for the 5-HT1B receptor, which is relevant to the parent compound's mechanism of action, is depicted below.

G cluster_membrane Cell Membrane Rizatriptan Rizatriptan Receptor 5-HT1B Receptor Rizatriptan->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP X ATP ATP ATP->AC PKA PKA cAMP->PKA activates CellularResponse Decreased Neuronal Firing PKA->CellularResponse leads to

Caption: 5-HT1B Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.

G Start Start: Dissolve Compound SolventChoice Prepare 10 mM Stock in 100% DMSO Start->SolventChoice IsDissolved1 Is it fully dissolved? SolventChoice->IsDissolved1 Troubleshoot1 Troubleshoot Stock: - Increase solvent volume - Gentle heat - Sonicate IsDissolved1->Troubleshoot1 No Dilute Dilute Stock into Aqueous Buffer IsDissolved1->Dilute Yes Troubleshoot1->SolventChoice IsDissolved2 Does it remain in solution? Dilute->IsDissolved2 Troubleshoot2 Troubleshoot Dilution: - Optimize DMSO % - Use co-solvents - Adjust pH - Stepwise dilution IsDissolved2->Troubleshoot2 No Success Solution Ready for Experiment IsDissolved2->Success Yes Troubleshoot2->Dilute

Caption: Troubleshooting Workflow for Solubility.

References

"preventing degradation of Triazolomethylindole-3-acetic Acid during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triazolomethylindole-3-acetic Acid (TMIA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of TMIA during experimental procedures. The following information is based on the known properties of TMIA and the closely related compound, Indole-3-acetic Acid (IAA), a well-studied auxin. Due to the limited publicly available stability data for TMIA in solution, some recommendations are extrapolated from data on IAA. We strongly advise performing preliminary stability tests under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMIA) and what are its basic properties?

A1: this compound (TMIA), with the chemical formula C₁₃H₁₂N₄O₂, is a metabolite of the serotonin (B10506) (5-HT) receptor agonist, rizatriptan.[1][2] It is a solid compound soluble in dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: How should I store TMIA powder?

A2: For long-term storage, TMIA powder should be kept at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1]

Q3: How should I prepare and store TMIA solutions?

A3: It is recommended to prepare fresh solutions of TMIA for each experiment. If a stock solution must be prepared, use a high-quality, anhydrous solvent like DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in the dark. Based on the behavior of the related compound IAA, TMIA solutions may be susceptible to degradation when exposed to light and elevated temperatures.

Q4: What are the primary factors that can cause degradation of indole-containing compounds like TMIA in experiments?

A4: Based on studies of the closely related Indole-3-acetic acid (IAA), the primary factors that can cause degradation are:

  • Light: IAA is a photo-labile compound, and exposure to light, particularly UV and blue wavelengths, can cause significant degradation.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of auxins.[4]

  • pH: The stability of IAA is pH-dependent. Both strongly acidic and alkaline conditions can promote degradation.[5][6]

  • Oxidizing agents: The indole (B1671886) ring is susceptible to oxidation.

  • Microbial contamination: Many microorganisms can produce enzymes that degrade indole-3-acetic acid and similar compounds.[7][8]

Q5: Are there any known degradation products of TMIA?

A5: Specific degradation products of TMIA are not well-documented in publicly available literature. For the related compound IAA, oxidation can lead to products like 3-hydroxymethyloxindole and 3-methyleneoxindole (B167718).[9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or lower-than-expected experimental results. Degradation of TMIA in stock or working solutions.1. Prepare fresh solutions: Always prioritize the use of freshly prepared TMIA solutions for your experiments.2. Check storage conditions: Ensure that solid TMIA is stored at -20°C and stock solutions are stored at -80°C in the dark.3. Minimize light exposure: Protect all solutions containing TMIA from light by using amber vials or by wrapping containers in aluminum foil.4. Control temperature: Avoid exposing TMIA solutions to high temperatures. Prepare solutions on ice and store them appropriately.5. Verify solvent quality: Use high-purity, anhydrous solvents for preparing stock solutions.
Loss of biological activity over the course of a multi-day experiment. Gradual degradation of TMIA in the experimental medium.1. Perform a stability study: Test the stability of TMIA in your specific experimental medium over the time course of your experiment (see Protocol 1).2. Replenish TMIA: If degradation is observed, consider replenishing the TMIA in your experimental setup at regular intervals.3. Use a more stable analog: If TMIA proves to be too unstable for your application, consider if a more stable synthetic auxin analog could be used as a positive control or for comparative studies.
Discoloration of TMIA-containing solutions. Oxidative degradation or formation of colored degradation products.1. De-gas solvents: For sensitive experiments, consider de-gassing solvents to remove dissolved oxygen.2. Add antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid, may help to prevent oxidative degradation. However, this should be tested for interference with the experimental system.3. Purify the compound: If the starting material is suspected to be impure, consider purification by recrystallization or chromatography.
Precipitation of TMIA in aqueous solutions. Low aqueous solubility.1. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.2. Adjust pH: The solubility of carboxylic acids is often pH-dependent. Adjusting the pH of the aqueous solution may improve solubility. However, be mindful of the impact of pH on both TMIA stability and your experimental system.

Experimental Protocols

Protocol 1: Assessing the Stability of TMIA in Experimental Medium

This protocol provides a framework for determining the stability of TMIA under your specific experimental conditions.

Methodology:

  • Preparation of TMIA Solution: Prepare a stock solution of TMIA in an appropriate solvent (e.g., DMSO) at a known concentration.

  • Spiking the Medium: Add a known amount of the TMIA stock solution to your experimental medium to achieve the final desired concentration. Prepare several identical samples.

  • Incubation: Incubate the samples under the exact conditions of your experiment (temperature, light/dark, and duration).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from one of the samples.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the concentration of TMIA in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[10][11]

  • Data Analysis: Plot the concentration of TMIA as a function of time to determine the degradation rate.

Protocol 2: General Guidelines for Preparing and Handling TMIA Solutions

Methodology:

  • Weighing: Allow the solid TMIA to equilibrate to room temperature before opening the vial to prevent condensation of moisture. Weigh the required amount of TMIA in a chemical fume hood.

  • Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to the solid TMIA. Vortex or sonicate briefly to ensure complete dissolution.

  • Dilution: For aqueous working solutions, perform serial dilutions from the stock solution. Add the TMIA stock solution to the aqueous buffer or medium dropwise while vortexing to prevent precipitation.

  • Light Protection: Immediately protect the solution from light by using an amber vial or wrapping the container with aluminum foil.

  • Temperature Control: Perform all dilutions and handling of solutions on ice whenever possible.

  • Storage: For short-term storage (a few hours), keep the solution on ice and protected from light. For longer-term storage, aliquot into single-use tubes and store at -80°C.

Data Presentation

The stability of the related compound, Indole-3-acetic acid (IAA), is influenced by several factors. While specific quantitative data for TMIA is not available, the following table summarizes the general stability trends observed for IAA, which can serve as a cautionary guide for TMIA.

Condition General Stability of IAA Recommendation for TMIA
Light Highly susceptible to photodegradation, especially under UV and white light.[3]Protect from light at all times. Use amber vials or foil wrapping.
Temperature Degradation rate increases with temperature.Prepare and store solutions at low temperatures (on ice, 4°C for short-term, -20°C to -80°C for long-term).
pH Less stable at acidic (<6) and alkaline (>8) pH.[5][6]Maintain solutions at a neutral pH (around 7.0-7.5) unless experimentally required. Buffer the solution if necessary.
Solution Type More stable in pure organic solvents. Salts and some media components can accelerate degradation.[3]Prepare stock solutions in high-purity DMSO. Conduct stability tests in your specific experimental media.

Visualizations

TMIA This compound (TMIA) Degradation Degradation Products TMIA->Degradation leads to Light Light (UV, Blue) Light->Degradation Temp High Temperature Temp->Degradation pH Extreme pH (Acidic/Alkaline) pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Microbes Microbial Contamination Microbes->Degradation

Caption: Factors contributing to the degradation of TMIA.

cluster_prep Solution Preparation cluster_handling Experimental Handling cluster_storage Storage weigh Weigh solid TMIA dissolve Dissolve in Anhydrous DMSO weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute aliquot Aliquot into Single-Use Vials dissolve->aliquot light_protect Protect from Light dilute->light_protect temp_control Maintain Low Temperature dilute->temp_control use_fresh Use Freshly Prepared dilute->use_fresh freeze Store at -80°C aliquot->freeze

Caption: Recommended workflow for handling TMIA.

References

"interpreting unexpected results in Triazolomethylindole-3-acetic Acid assays"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triazolomethylindole-3-acetic Acid (TMIA) Assays

Welcome to the technical support center for this compound (TMIA) and other synthetic auxin analog assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMIA) and how does it work?

A1: this compound (TMIA) is a synthetic auxin analog. Like the natural plant hormone Indole-3-acetic Acid (IAA), TMIA is expected to influence plant growth and development by modulating gene expression. It functions by binding to auxin co-receptors like TIR1/AFB, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs) that regulate auxin-responsive genes.[1][2][3]

Q2: My TMIA compound shows lower-than-expected activity in a root elongation assay. What are the possible causes?

A2: Several factors could contribute to low activity:

  • Compound Degradation: TMIA might be unstable in your solvent or under your experimental conditions (e.g., light exposure, pH of the media).

  • Suboptimal Concentration: The concentrations tested may be too low to elicit a response. Auxin dose-response curves can be very steep.

  • Metabolic Inactivation: The plant tissue or cell culture could be metabolizing TMIA into an inactive form. Synthetic auxins can be conjugated or oxidized by cellular enzymes.[4]

  • Assay Conditions: The incubation time may be too short, or the plant species/ecotype used may be less sensitive to this specific synthetic auxin.

Q3: I am observing a bell-shaped dose-response curve in my coleoptile elongation assay. Is this normal?

A3: Yes, a bell-shaped dose-response curve is a classic observation for many auxins, including IAA and synthetic analogs like 2,4-D.[5][6] At lower concentrations, the auxin promotes cell elongation. However, at supraoptimal (very high) concentrations, it becomes inhibitory. This is a well-documented phenomenon, and your results are likely valid.[5] Some newer synthetic auxins, however, may show a saturation curve instead of a bell-shaped one.[7]

Q4: Why am I seeing high background signal in my auxin-reporter (e.g., DR5::GUS) assay?

A4: High background in reporter assays can be due to several reasons:

  • Non-Specific Binding: The substrate or detection antibodies (if applicable) may be binding non-specifically to the tissue.

  • Contamination: Microbial contamination can produce enzymes that react with the assay substrate, leading to false-positive signals.[8][9]

  • Endogenous Activity: The tissue itself may have high endogenous auxin levels or GUS activity (in the case of GUS-based reporters), leading to a high baseline signal.

  • Insufficient Washing: Inadequate washing between steps can leave residual reagents that contribute to background noise.[8][10]

Troubleshooting Guide

This guide addresses specific unexpected results you may encounter during your TMIA assays.

Issue 1: High Variability Between Replicates

High variability can obscure real biological effects and make data interpretation difficult.

Potential Cause Recommended Solution
Inconsistent Cell/Tissue Handling Ensure uniform cell seeding density. For tissue assays (e.g., root explants), use explants of a consistent size and developmental stage.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of stock solutions before dilution.
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or media to create a humidity barrier.
Environmental Fluctuations Ensure consistent temperature, light, and humidity conditions in the incubator or growth chamber.
Issue 2: No Response or Weak Response to TMIA

This issue suggests a problem with the compound's activity or the assay's sensitivity.

Potential Cause Recommended Solution
Incorrect Compound Concentration Prepare fresh serial dilutions from a new stock. Confirm the molecular weight and purity of the TMIA solid. Perform a wider dose-response curve, including higher concentrations.
Compound Insolubility Check the solubility of TMIA in your assay medium. A small amount of DMSO is often used to dissolve hydrophobic compounds, but ensure the final DMSO concentration is non-toxic to your system (typically <0.1%).
Inactive Compound The compound may have degraded. Store stock solutions protected from light and at the recommended temperature (-20°C or -80°C). Test a fresh batch of the compound if possible.
Cell Line/Tissue Insensitivity The chosen cell line or plant species may lack the specific auxin receptors (TIR1/AFBs) that TMIA targets.[11] Try a different, well-characterized system known to be responsive to a broad range of auxins.
Issue 3: Unexpected Inhibitory Effects at All Concentrations

If TMIA is expected to be a growth promoter but shows only inhibition, consider these possibilities.

Potential Cause Recommended Solution
Cytotoxicity The compound may be toxic to the cells at the concentrations tested. Perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel with your primary assay.
Solvent Toxicity The solvent (e.g., DMSO) concentration may be too high. Run a solvent control to check for toxicity.
Off-Target Effects TMIA could be acting on pathways other than the canonical auxin signaling pathway, leading to growth inhibition. This could involve interactions with other hormone pathways, such as ethylene (B1197577).[12][13]
Supraoptimal Dosing Your "low" concentration may already be on the inhibitory side of the bell-shaped dose-response curve. Test a much wider range of concentrations, starting from picomolar or low nanomolar levels.[14]

Experimental Protocols

Protocol 1: Arabidopsis Root Elongation Inhibition Assay

This bioassay is a standard method to quantify auxin activity by measuring the inhibition of primary root growth.

Methodology:

  • Sterilization: Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinse 4-5 times with sterile water.

  • Plating: Plate seeds on Murashige and Skoog (MS) agar (B569324) medium in square Petri dishes.

  • Stratification: Store plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle) and grow them vertically for 4-5 days until roots are approximately 1-2 cm long.

  • Treatment: Prepare MS agar plates supplemented with a range of TMIA concentrations (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a solvent control (e.g., 0.1% DMSO).

  • Transfer: Carefully transfer seedlings of uniform size to the treatment plates (8-10 seedlings per plate). Mark the position of the root tip at the time of transfer.

  • Incubation: Return plates to the growth chamber and grow vertically for another 2-3 days.

  • Analysis: Scan the plates and measure the length of new root growth from the marked position to the new root tip using image analysis software (e.g., ImageJ). Calculate the percent inhibition relative to the solvent control.

Data Presentation:

TMIA ConcentrationMean Root Growth (mm) ± SE% Inhibition
0 nM (Control)15.2 ± 0.80%
1 nM14.8 ± 0.92.6%
10 nM11.5 ± 0.724.3%
100 nM6.1 ± 0.559.9%
1 µM2.3 ± 0.384.9%
10 µM1.1 ± 0.292.8%

Visualizations

Canonical Auxin Signaling Pathway

The diagram below illustrates the core nuclear auxin signaling pathway that TMIA is expected to modulate. In the absence of auxin, Aux/IAA proteins repress ARF transcription factors. When TMIA (or IAA) is present, it binds to the TIR1/AFB receptor, leading to the ubiquitination and degradation of the Aux/IAA repressor, thus freeing ARFs to activate gene expression.[1][3][15]

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TMIA TMIA / IAA TIR1 SCF-TIR1/AFB Complex TMIA->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA targets for ubiquitination ARF ARF Transcription Factor AuxIAA->ARF represses Degradation 26S Proteasome Degradation AuxIAA->Degradation ARE Auxin Response Element (ARE) ARF->ARE binds Gene Auxin-Responsive Gene Expression ARE->Gene activates TMIA_cyto TMIA / IAA TMIA_cyto->TMIA enters nucleus TroubleshootingWorkflow Start Start: Unexpectedly Low TMIA Bioactivity CheckConcentration Verify Compound Integrity & Concentration Start->CheckConcentration CheckAssay Review Assay Parameters CheckConcentration->CheckAssay Yes NewStock Prepare fresh stock solution CheckConcentration->NewStock No Solubility Test solubility in media. Is it precipitating? CheckAssay->Solubility No PositiveControl Run positive control (e.g., IAA, 2,4-D) CheckAssay->PositiveControl Yes CheckSystem Evaluate Biological System Viability Perform cytotoxicity assay CheckSystem->Viability No DifferentSystem Test in another auxin-sensitive species or cell line CheckSystem->DifferentSystem Yes DoseCurve Run broader dose-response curve (pM to high µM) Solubility->DoseCurve Viability->DifferentSystem PositiveControl->CheckSystem NewStock->DoseCurve Conclusion Conclusion: Compound may have low intrinsic activity or specificity for this system DifferentSystem->Conclusion

References

Technical Support Center: Addressing Contamination Issues in Triazolomethylindole-3-acetic Acid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address contamination issues during the synthesis and purification of Triazolomethylindole-3-acetic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, with the chemical formula C₁₃H₁₂N₄O₂, is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone. It is primarily known as a metabolite of the anti-migraine drug Rizatriptan, where it is formed through oxidative deamination of the parent drug. In a research context, it serves as a reference standard in metabolic studies and may be investigated for its own biological activities.

Q2: What is a common synthetic route to prepare this compound?

A2: A prevalent synthetic strategy involves a multi-step process. A key step is the formation of the 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole core. This can be achieved by reacting a suitable indole (B1671886) precursor, such as a gramine (B1672134) derivative, with 1,2,4-triazole (B32235). The final step involves the introduction of the acetic acid side chain at the C3 position of the indole ring. An alternative approach involves the reaction of (1H-1,2,4-triazol-1-yl)methanol with an indoline (B122111) derivative, followed by dehydrogenation and subsequent addition of the acetic acid moiety.[1]

Q3: What are the most common analytical techniques used to assess the purity of this compound?

A3: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC, particularly with a C18 reverse-phase column, is effective for monitoring reaction progress and assessing purity. GC-MS is also a powerful tool, often requiring derivatization of the carboxylic acid group to enhance volatility. Both methods provide information on the presence of impurities and can be used for quantification.

Q4: My purified this compound is a cream or off-white color. Is this normal?

A4: While a perfectly pure compound is expected to be a white solid, a cream or off-white color is not uncommon for indole derivatives and may not necessarily indicate significant impurity.[2] However, any noticeable color change or the presence of a dark, oily residue suggests the presence of contaminants, which should be investigated using the analytical techniques mentioned above.

Q5: What are the general storage conditions for this compound to prevent degradation?

A5: Indole derivatives can be sensitive to light, air, and heat. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature. Ensure all reagents are of high quality and used in the correct stoichiometric ratios.
Side Reactions The indole ring is susceptible to various side reactions. In acidic conditions, polymerization of indole can occur. During the introduction of the triazole moiety, N-alkylation of the indole ring can compete with the desired reaction. Optimizing the reaction conditions, such as temperature and the choice of base or acid catalyst, can help minimize these side reactions.
Product Degradation Indole compounds can be unstable under harsh reaction conditions (e.g., strong acids, high temperatures). If degradation is suspected, try using milder reaction conditions. For example, use a weaker acid or a lower reaction temperature. The use of protective groups for the indole nitrogen might be necessary in some synthetic steps.
Loss During Work-up and Purification Ensure complete extraction of the product from the aqueous phase during work-up by using an appropriate organic solvent and performing multiple extractions. During column chromatography, the product might be strongly adsorbed to the stationary phase. A gradual increase in the polarity of the eluent can help in eluting the compound.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity (by LC-MS or GC-MS) Potential Source Recommended Action
Unreacted Starting Materials (e.g., Indole precursor, 1,2,4-triazole) Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). Improve purification by column chromatography with a fine-tuned eluent system.
Isomeric Products (e.g., N-alkylated triazole) The alkylation of 1,2,4-triazole can occur at different nitrogen atoms, leading to isomeric products.Carefully control the reaction conditions, particularly the choice of base and solvent, to favor the desired isomer. Separation of isomers can be challenging but may be achievable with careful column chromatography or recrystallization.
Oxidation/Degradation Products (e.g., Oxindole, Isatin) Exposure to air and light, or harsh reaction/work-up conditions can lead to the oxidation of the indole ring.Perform reactions under an inert atmosphere (nitrogen or argon). Protect the reaction mixture from light. Use degassed solvents. Purify the product quickly after synthesis.
Polymeric Byproducts Strong acidic conditions can cause the polymerization of the indole starting material or product.Use milder acidic conditions or a different synthetic route that avoids strong acids.
Residual Solvents Incomplete removal of solvents after purification.Dry the final product under high vacuum for an extended period. The choice of crystallization solvent is also crucial to avoid the formation of solvates.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of Indole Derivatives
  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Data Presentation

Table 1: Common Solvents for Column Chromatography of Indole Derivatives

Solvent System Polarity Application Notes
Hexane / Ethyl AcetateLow to MediumA common starting point for many indole derivatives. The ratio is adjusted to achieve the desired separation.
Dichloromethane / Methanol (B129727)Medium to HighEffective for more polar indole derivatives. A small percentage of methanol can significantly increase the eluting power.
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based solvent systems.
Chloroform / MethanolMedium to HighAnother effective system for polar indoles, but care should be taken due to the toxicity of chloroform.

Table 2: Typical Analytical Data for this compound

Analytical Technique Parameter Expected Value
Molecular Weight -256.26 g/mol
¹H NMR (DMSO-d₆) Chemical Shift (δ)Peaks corresponding to the indole, triazole, methylene, and acetic acid protons.
¹³C NMR (DMSO-d₆) Chemical Shift (δ)Peaks corresponding to the carbon atoms of the indole, triazole, and acetic acid moieties.
LC-MS (ESI+) m/z[M+H]⁺ at approximately 257.1

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_purification Purification cluster_analysis Analysis synthesis Reaction of Indole Precursor with 1,2,4-Triazole Derivative alkylation C3-Alkylation to introduce Acetic Acid Moiety synthesis->alkylation tlc TLC Monitoring synthesis->tlc extraction Aqueous Work-up (e.g., Extraction) alkylation->extraction alkylation->tlc drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration column Column Chromatography concentration->column crystallization Crystallization column->crystallization column->tlc hplc HPLC Analysis crystallization->hplc gcms GC-MS Analysis hplc->gcms nmr NMR Spectroscopy gcms->nmr troubleshooting_workflow cluster_source Determine Source of Impurity cluster_solution Implement Solution start Contamination Issue Identified check_purity Assess Purity by HPLC / GC-MS start->check_purity identify_impurity Identify Impurity Structure check_purity->identify_impurity end Pure Compound Obtained check_purity->end Purity > 95% source_starting_material Unreacted Starting Material? identify_impurity->source_starting_material source_side_reaction Side Product? identify_impurity->source_side_reaction source_degradation Degradation Product? identify_impurity->source_degradation optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) source_starting_material->optimize_reaction Yes source_side_reaction->optimize_reaction Yes inert_atmosphere Use Inert Atmosphere & Protect from Light source_degradation->inert_atmosphere Yes modify_purification Modify Purification Method (Solvent, Gradient, Technique) optimize_reaction->modify_purification modify_purification->check_purity Re-analyze inert_atmosphere->modify_purification

References

Technical Support Center: Triazolomethylindole-3-acetic Acid (TM-IAA) Application

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Triazolomethylindole-3-acetic Acid (TM-IAA) is a synthetic auxin for which there is limited publicly available research on its specific phytotoxic effects on various plant species. The information provided here is extrapolated from the known mechanisms of the natural auxin, Indole-3-acetic Acid (IAA), and other synthetic auxin compounds. Researchers are strongly advised to conduct small-scale dose-response experiments to determine the optimal, non-phytotoxic concentrations for their specific plant species and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TM-IAA) and how does it relate to Indole-3-acetic Acid (IAA)?

This compound (TM-IAA) is a synthetic analog of Indole-3-acetic Acid (IAA), the most common naturally occurring auxin in plants. Like IAA, TM-IAA is expected to influence various aspects of plant growth and development, including cell elongation, division, and differentiation.[1][2] The structural similarity suggests that TM-IAA likely mimics the action of natural auxins, but its synthetic nature may lead to differences in persistence and potency within the plant.[3]

Q2: What is the likely mechanism of TM-IAA phytotoxicity at high concentrations?

At optimal concentrations, auxins promote regulated growth. However, at high concentrations, both natural and synthetic auxins can become phytotoxic. The primary mechanism of this toxicity is believed to be the overstimulation of auxin-responsive genes, leading to uncontrolled cell division and expansion, and the production of ethylene.[4] This disruption of normal hormonal balance can induce a cascade of stress responses, including the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, leading to symptoms like chlorosis, necrosis, and eventually, cell death.[3][5] Synthetic auxins often persist longer in plant tissues than natural IAA, which can be more readily degraded, potentially increasing the risk of phytotoxicity.[3]

Q3: Are certain plant species or tissues more susceptible to TM-IAA phytotoxicity?

Yes. Generally, broadleaf (dicotyledonous) plants are more sensitive to auxin-based compounds than grassy (monocotyledonous) plants.[4] Within a plant, younger, actively growing tissues such as meristems and young leaves are typically more susceptible to damage from excessive auxin levels.[4] The sensitivity to any specific synthetic auxin can vary significantly between different species and even cultivars.

Q4: What environmental factors can influence the phytotoxic effects of TM-IAA?

Environmental conditions can impact a plant's susceptibility to chemical stressors. Factors that can influence the phytotoxicity of auxin-like compounds include:

  • Temperature: Higher temperatures can increase the rate of absorption and metabolic activity, potentially exacerbating phytotoxic effects.

  • Light Intensity: Plants under high light stress may be more vulnerable.

  • Humidity: High humidity can affect the drying time of foliar applications and may influence absorption rates.

  • Plant Health: Plants that are already under stress from drought, nutrient deficiencies, or disease are more likely to exhibit symptoms of phytotoxicity.[4]

Troubleshooting Guide

Q1: I've applied TM-IAA and my plants are showing unusual growth. What are the typical visual symptoms of auxin phytotoxicity?

Based on the effects of other synthetic auxins, you should look for the following symptoms, which can appear within hours to days of application:[4]

  • Epinasty: Bending, twisting, and curling of leaves and stems.[4]

  • Leaf Cupping and Distortion: Leaves may appear cupped, puckered, or otherwise malformed, especially new growth.[4]

  • Stunted Growth: Overall growth may be inhibited, with a reduction in plant height and leaf size.

  • Chlorosis: Yellowing of the leaves, which may be followed by necrosis.

  • Stem Swelling and Cracking: At high concentrations, stems may become swollen, brittle, and develop cracks.[4]

  • Abnormal Root Growth: Inhibition of primary root growth and proliferation of adventitious roots may occur.

Q2: How can I distinguish TM-IAA phytotoxicity from other plant health issues like nutrient deficiencies or diseases?

While some symptoms may overlap, there are key distinctions:

  • Symptom Onset and Pattern: Phytotoxicity symptoms often appear relatively quickly and uniformly across the treated plants, corresponding to the application pattern. Disease symptoms typically start in one area and spread, while nutrient deficiencies often have characteristic patterns (e.g., yellowing of older vs. younger leaves).

  • Symptom Type: The characteristic twisting and epinasty are strong indicators of auxin-related damage.

  • History of Application: The most definitive diagnostic tool is the temporal correlation between the application of TM-IAA and the onset of symptoms.

Q3: I suspect I've used too high a concentration of TM-IAA. What can I do to mitigate the effects?

Once phytotoxicity symptoms appear, it can be difficult to reverse the damage completely. However, you can take steps to support the plant's recovery:

  • Stop Further Application: Immediately cease all applications of TM-IAA.

  • Rinse Foliage: If it was a foliar application, gently rinsing the leaves with water may help to remove some of the unabsorbed compound.

  • Provide Optimal Growing Conditions: Ensure the plant has adequate water, appropriate light, and balanced nutrition to support new, healthy growth. Avoid any additional stressors.

  • Prune Damaged Tissue: In severe cases, carefully removing the most affected leaves and stems can help the plant redirect energy to new growth.

Q4: How can I avoid phytotoxicity in my future experiments?

The most critical step is to perform a dose-response study to determine the optimal concentration for your specific application. Always start with a very low concentration and gradually increase it in subsequent trials, carefully observing for any signs of phytotoxicity.

Data Presentation: Concentration Guidelines (Extrapolated from IAA)

The following table provides concentration ranges for the natural auxin IAA, which can serve as a starting point for designing a dose-response experiment for TM-IAA. The optimal concentration for TM-IAA may be different.

Application MethodTypical IAA Concentration Range (ppm)Molar Concentration (M)Notes
Rooting of Cuttings 1 - 10 ppm~ 5.7 x 10⁻⁶ M - 5.7 x 10⁻⁵ MHigher concentrations can inhibit root growth.[6]
Foliar Spray 20 - 50 ppm~ 1.1 x 10⁻⁴ M - 2.8 x 10⁻⁴ MHigher concentrations are more likely to cause phytotoxicity.[6]
Hydroponic Solution 10⁻¹¹ M - 10⁻⁵ M10⁻¹¹ M - 10⁻⁵ MA wide range has been tested, with optimal concentrations varying significantly by species and desired outcome.[7]
Phytotoxicity > 100 ppm> 5.7 x 10⁻⁴ MConcentrations above this level often lead to inhibitory and toxic effects in many plant species.[6]

Concentrations are based on the molecular weight of IAA (~175.19 g/mol ). The molecular weight of TM-IAA is ~256.26 g/mol .[8][9]

Experimental Protocols

Key Experiment: Dose-Response Study to Determine Optimal TM-IAA Concentration

Objective: To identify the concentration range of TM-IAA that elicits the desired physiological response without causing phytotoxicity in the target plant species.

Methodology:

  • Plant Material: Use a set of healthy, uniform plants of the target species, at the desired growth stage.

  • Preparation of TM-IAA Stock Solution:

    • Due to its solubility, dissolve TM-IAA in a small amount of DMSO before diluting with distilled water to create a concentrated stock solution (e.g., 10⁻² M).[9]

    • Safety Note: Handle TM-IAA and DMSO with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Preparation of Treatment Solutions:

    • Perform serial dilutions of the stock solution to create a range of treatment concentrations. A logarithmic scale is often effective (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).

    • Include two control groups: a negative control (no treatment) and a vehicle control (treatment with the same concentration of DMSO used in the highest TM-IAA solution, diluted in water). This is crucial to ensure that the solvent itself is not causing any effects.

  • Experimental Design:

    • Use a randomized complete block design to minimize the effects of environmental variability.

    • Assign a minimum of 5-10 plants to each treatment group (including controls).

  • Application:

    • Apply the solutions using the intended method (e.g., foliar spray, root drench, addition to hydroponic media). Ensure consistent and uniform application for all plants within a treatment group.

  • Data Collection:

    • Qualitative Assessment: Visually inspect the plants daily for the first week, and then every few days thereafter, for any signs of phytotoxicity (e.g., epinasty, chlorosis, stunting). Take high-quality photographs to document any changes.

    • Quantitative Assessment: After a predetermined experimental period (e.g., 2-4 weeks), collect quantitative data relevant to your research goals. This may include:

      • Plant height

      • Root length and biomass (fresh and dry weight)

      • Shoot biomass (fresh and dry weight)

      • Leaf area

      • Chlorophyll content

  • Data Analysis:

    • Statistically analyze the quantitative data (e.g., using ANOVA) to determine if there are significant differences between the treatment groups.

    • Identify the highest concentration that does not produce statistically significant negative effects on growth parameters compared to the control (the No-Observed-Adverse-Effect-Level, NOAEL).

    • Determine the concentration range that provides the desired positive effect.

Visualizations

Auxin_Signaling_Phytotoxicity cluster_0 Normal Auxin Response cluster_1 Phytotoxic Response Optimal_TM-IAA Optimal TM-IAA Concentration TIR1_AFB TIR1/AFB Receptor Optimal_TM-IAA->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Overwhelmed_Degradation Overwhelmed Degradation Pathway TIR1_AFB->Overwhelmed_Degradation Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Regulated_Growth Regulated Growth & Development Auxin_Genes->Regulated_Growth Excess_TM-IAA Excess TM-IAA Concentration Excess_TM-IAA->TIR1_AFB Massive_Gene_Activation Massive Gene Activation Overwhelmed_Degradation->Massive_Gene_Activation Ethylene_ROS Ethylene & ROS Production Massive_Gene_Activation->Ethylene_ROS Phytotoxicity Cell Damage & Phytotoxicity Ethylene_ROS->Phytotoxicity

Caption: Generalized auxin signaling pathway leading to phytotoxicity.

Dose_Response_Workflow A Prepare TM-IAA Stock & Dilution Series B Select Uniform Plants & Assign to Groups A->B C Apply Treatments (including controls) B->C D Daily Visual Assessment (Qualitative Data) C->D E End-of-Experiment Measurements (Quantitative Data) C->E H Observe for Phytotoxicity (Epinasty, Chlorosis, etc.) D->H F Statistical Analysis E->F G Determine Optimal Concentration Range F->G I Identify NOAEL F->I

Caption: Experimental workflow for a dose-response study.

Troubleshooting_Logic Start Plant exhibits abnormal growth after TM-IAA application Q1 Are symptoms characteristic of auxin overdose? (Epinasty, curling, cupping) Start->Q1 A1_Yes High probability of phytotoxicity. Q1->A1_Yes Yes A1_No Consider other causes: - Nutrient Deficiency - Disease/Pest - Environmental Stress Q1->A1_No No Action1 Mitigation Steps: 1. Cease application 2. Rinse foliage 3. Optimize growing conditions A1_Yes->Action1 Action2 Future Prevention: Conduct a dose-response study to find the optimal, non-toxic concentration. Action1->Action2

Caption: Logical flow for troubleshooting phytotoxicity symptoms.

References

Technical Support Center: Triazolomethylindole-3-acetic Acid (TM-IAA) Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the uptake of Triazolomethylindole-3-acetic Acid (TM-IAA) by plant tissues.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of TM-IAA to plant tissues.

Problem 1: Low or No Observable Effect of TM-IAA

Possible Cause Troubleshooting Step Recommended Action
Inadequate Concentration Optimize TM-IAA concentration.Start with a concentration range of 0.01 - 10.0 mg/L and perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental system.[1]
Poor Solubility Ensure complete dissolution of TM-IAA.TM-IAA is soluble in DMSO.[2] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration is low (ideally ≤0.5%) to avoid solvent-induced phytotoxicity.[3][4][5]
Degradation of TM-IAA Check the stability of your working solution.Prepare fresh working solutions before each experiment. While specific stability data for TM-IAA in various buffers is limited, auxins can be sensitive to pH and light. Store stock solutions at -20°C.
Ineffective Application Method Select an appropriate application method.For cuttings, consider basal quick-dip, powder application, or dilute soak methods.[6] For in vitro cultures, incorporate TM-IAA into the growth medium. Foliar sprays can also be used.[7]
Plant Material Not Receptive Consider the physiological state of the plant tissue.Use healthy, actively growing plant tissues. The age and type of tissue can significantly influence auxin uptake and response.
Inhibition of Auxin Transport Check for factors that may inhibit auxin transport.High concentrations of endogenous auxins can inhibit the uptake and activity of exogenously applied auxins.[8] Ensure proper hormonal balance in the culture medium if applicable.

Problem 2: Signs of Phytotoxicity (e.g., tissue browning, necrosis, stunted growth)

Possible Cause Troubleshooting Step Recommended Action
Excessive TM-IAA Concentration Reduce the concentration of TM-IAA.High concentrations of auxins can be inhibitory or toxic to plant tissues.[9] Perform a concentration optimization study to find the beneficial range.
Solvent Toxicity Minimize the final concentration of the solvent.If using DMSO as a solvent, ensure the final concentration in the medium is as low as possible (ideally below 0.5%) to prevent cellular damage.[3][4][5]
Improper Application Ensure uniform application.Uneven application can lead to localized areas of high concentration, causing phytotoxicity. Ensure thorough mixing if applied to a liquid medium or even coverage for spray applications.
Stressed Plant Material Use healthy and non-stressed plant material.Applying growth regulators to already stressed plants increases the risk of phytotoxicity.[10]

Frequently Asked Questions (FAQs)

Q1: What is this compound (TM-IAA) and how is it related to other auxins?

A1: this compound (TM-IAA) is a synthetic compound with a structure similar to Indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants.[11] Like other auxins, it is expected to influence plant growth and development processes such as cell elongation and root initiation.

Q2: What is the recommended solvent for TM-IAA?

A2: TM-IAA is soluble in Dimethyl sulfoxide (B87167) (DMSO).[2]

Q3: What is a general recommended concentration range for TM-IAA in plant experiments?

A3: Based on typical concentrations for other synthetic auxins, a starting range of 0.01 to 10.0 mg/L is recommended.[1] However, the optimal concentration is highly dependent on the plant species, tissue type, and the desired physiological response. A dose-response curve should be determined experimentally.

Q4: How should I prepare a stock solution of TM-IAA?

A4: To prepare a stock solution, dissolve a known weight of TM-IAA in a small volume of DMSO. Once fully dissolved, you can bring it to the final stock solution volume with the same solvent. Store the stock solution at -20°C in a light-protected container.

Q5: What are the best practices for applying TM-IAA to plant tissues?

A5: The best application method depends on your experimental setup.

  • For cuttings: The basal quick-dip method, where the base of the cutting is briefly dipped in a TM-IAA solution, is a common and effective technique.[6]

  • For in vitro cultures: TM-IAA can be added to the culture medium after filter sterilization.

  • For whole plants: Foliar spray or soil drench methods can be used.[7]

Q6: Can the pH of the medium affect TM-IAA uptake?

Experimental Protocols

Protocol 1: Preparation of TM-IAA Stock Solution (1 mg/mL)

  • Weigh out 10 mg of this compound powder.

  • In a sterile, light-protected container, add the 10 mg of TM-IAA.

  • Add a small volume of DMSO (e.g., 1-2 mL) and gently agitate until the powder is completely dissolved.

  • Add DMSO to bring the final volume to 10 mL.

  • Store the stock solution at -20°C.

Protocol 2: Application of TM-IAA to Plant Cuttings (Basal Quick-Dip Method)

  • Prepare a working solution of TM-IAA by diluting the stock solution in sterile distilled water to the desired final concentration (e.g., 1 mg/L). Ensure the final DMSO concentration is minimal.

  • Take fresh, healthy plant cuttings of 10-15 cm in length.

  • Make a fresh, clean cut at the base of each cutting.

  • Dip the basal 1-2 cm of each cutting into the TM-IAA working solution for 5-10 seconds.

  • Plant the cuttings in a suitable rooting medium.

  • Maintain the cuttings in a high-humidity environment to facilitate rooting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_culture Culture & Observation A Weigh TM-IAA Powder B Dissolve in DMSO (Stock Solution) A->B Solubilization C Dilute to Working Solution B->C Dilution E Apply TM-IAA Solution (e.g., Basal Dip) C->E D Prepare Plant Tissue (e.g., Cuttings) D->E Treatment F Culture in Appropriate Conditions E->F Incubation G Observe for Physiological Effects F->G Data Collection

Caption: Experimental workflow for TM-IAA application.

troubleshooting_logic cluster_no_effect_actions Troubleshooting: No Effect cluster_toxicity_actions Troubleshooting: Toxicity Start Experiment Start Observe Observe Plant Response Start->Observe NoEffect No or Low Effect Observe->NoEffect Negative Toxicity Phytotoxicity Observed Observe->Toxicity Negative Success Desired Effect Observed Observe->Success Positive CheckConc Increase Concentration NoEffect->CheckConc CheckSol Verify Solubility NoEffect->CheckSol CheckStab Check Solution Stability NoEffect->CheckStab ReduceConc Decrease Concentration Toxicity->ReduceConc ReduceSolv Lower Solvent % Toxicity->ReduceSolv End Experiment End Success->End CheckConc->Observe Re-evaluate CheckSol->Observe Re-evaluate CheckStab->Observe Re-evaluate ReduceConc->Observe Re-evaluate ReduceSolv->Observe Re-evaluate

Caption: Troubleshooting logic for TM-IAA experiments.

References

Validation & Comparative

A Comparative Guide: Triazole-Based Plant Growth Regulators and Indole-3-Butyric Acid (IBA)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Triazolomethylindole-3-acetic Acid

Initial research indicates that this compound is a metabolite of the serotonin (B10506) receptor agonist, rizatriptan, and is not recognized as a plant growth regulator[1][2]. The query likely stems from a conflation of triazole-containing compounds, which are a known class of plant growth regulators, and indole-3-acetic acid (IAA), a well-known auxin. This guide will, therefore, provide a comparative analysis between the general class of triazole-based plant growth regulators and Indole-3-butyric acid (IBA), a widely used synthetic auxin.

Introduction

In the realm of agricultural and horticultural science, the precise manipulation of plant growth and development is paramount. This is often achieved through the application of plant growth regulators (PGRs). Among the diverse classes of PGRs, triazoles and auxins represent two distinct groups with fundamentally different modes of action and physiological effects. This guide provides a comprehensive comparison of triazole-based plant growth regulators and Indole-3-butyric acid (IBA), a prominent synthetic auxin, to aid researchers, scientists, and drug development professionals in their understanding and application.

Chemical Properties

A brief overview of the chemical properties of a representative triazole (Paclobutrazol) and IBA is presented below.

PropertyPaclobutrazol (B33190) (as a representative Triazole)Indole-3-Butyric Acid (IBA)
Chemical Formula C₁₅H₂₀ClN₃OC₁₂H₁₃NO₂
Molar Mass 293.79 g/mol 203.24 g/mol
Appearance White crystalline solidWhite to light-yellow crystalline solid[3]
Melting Point 165-166 °C125 °C[3]
Solubility Sparingly soluble in water, soluble in organic solventsInsoluble in water, soluble in polar organic solvents[4]

Mechanism of Action

Triazole-Based Plant Growth Regulators

Triazole compounds, such as paclobutrazol and uniconazole, primarily function by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[5][6] They achieve this by blocking the enzyme kaurene oxidase, a key step in the gibberellin biosynthetic pathway.[7] This inhibition leads to a reduction in cell elongation and, consequently, a more compact plant structure.

Indole-3-Butyric Acid (IBA)

IBA is a synthetic auxin that is structurally similar to the natural auxin, indole-3-acetic acid (IAA).[8] While IBA itself has some auxin activity, its primary mechanism of action is believed to be its conversion into IAA within the plant tissues.[3][9] This conversion occurs through a process similar to β-oxidation of fatty acids.[3] The resulting IAA then participates in the classical auxin signaling pathway to elicit a physiological response.

The auxin signaling pathway is initiated when auxin binds to the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex.[10][11] This binding promotes the degradation of Aux/IAA transcriptional repressors, thereby releasing Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.[10][12][13]

Signaling Pathway Diagrams

Simplified Gibberellin Biosynthesis Inhibition by Triazoles

GIA_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway Geranylgeranyl_diphosphate Geranylgeranyl diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl_diphosphate->ent-Kaurene Kaurene Synthase GA12 GA12 ent-Kaurene->GA12 Kaurene Oxidase Bioactive_GAs Bioactive Gibberellins GA12->Bioactive_GAs Further steps Stem_Elongation Stem_Elongation Bioactive_GAs->Stem_Elongation Promotes Triazoles Triazoles Triazoles->GA12 Inhibition

Caption: Inhibition of Gibberellin Biosynthesis by Triazoles.

Auxin (IAA) Signaling Pathway

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Gene_Expression Gene Expression Auxin_Responsive_Genes->Gene_Expression Physiological_Response Cell Elongation, Rooting, etc. Gene_Expression->Physiological_Response Leads to

Caption: Simplified Auxin (IAA) Signaling Pathway.

Physiological Effects and Applications

The differing mechanisms of action of triazoles and IBA result in distinct physiological effects and applications in agriculture and horticulture.

EffectTriazole-Based Plant Growth RegulatorsIndole-3-Butyric Acid (IBA)
Primary Effect Inhibition of shoot elongation, resulting in compact plants.[5][6]Stimulation of adventitious root formation in cuttings.[3][8][14]
Secondary Effects Increased chlorophyll (B73375) content, enhanced stress tolerance, and sometimes promotion of flowering.[5][6][7]Promotion of cell division and elongation, fruit development, and inhibition of leaf senescence.[8][14]
Common Applications Used to control the height of ornamental plants, turfgrass, and fruit trees.[5][15]Widely used as a rooting hormone for plant propagation from cuttings.[3][14]

Comparative Experimental Data

While direct comparative studies between a specific "this compound" and IBA are unavailable, the following table summarizes typical quantitative effects of triazoles (paclobutrazol) and IBA from various studies.

ParameterPlant SpeciesTreatmentResult
Shoot Height ApplePaclobutrazol (1000 mg/L)50% reduction in shoot elongation compared to control.
Rooting Percentage Lawsonia inermis (Henna)IBA (2000 ppm)80% rooting success in stem cuttings compared to 20% in control.[16]
Number of Roots Pea CuttingsIBA (10⁻⁴ M)Significant increase in the number of adventitious roots per cutting.[17]
Flowering RhododendronPaclobutrazol (2000 mg/L)Increased number of flower buds per shoot.
Leaf Biomass Lawsonia inermis (Henna)IBA-treated cuttingsMore effective in producing higher leaf biomass compared to IAA and NAA.[16]

Experimental Protocols

General Protocol for Auxin Bioassay: Avena Coleoptile Elongation Test

This bioassay is a classic method to determine the biological activity of auxins.

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes

  • Filter paper

  • Test solutions of IBA at various concentrations (e.g., 0, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M)

  • Distilled water (control)

  • Ruler or caliper

  • Dark growth chamber or incubator

Procedure:

  • Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for approximately 72 hours.

  • Once the coleoptiles are about 2-3 cm long, excise 10 mm segments from the apical region (excluding the very tip).

  • Transfer a set number of coleoptile segments (e.g., 10) into separate Petri dishes containing filter paper moistened with the different concentrations of IBA test solutions and the distilled water control.

  • Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

  • After the incubation period, measure the final length of each coleoptile segment.

  • Calculate the average elongation for each treatment and plot a dose-response curve to determine the optimal concentration for promoting elongation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Plant_Material Prepare Plant Material (e.g., cuttings, seedlings) Start->Prepare_Plant_Material Prepare_Test_Solutions Prepare Test Solutions (Triazole, IBA, Control) Start->Prepare_Test_Solutions Application Apply Treatments Prepare_Plant_Material->Application Prepare_Test_Solutions->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Collect Data (e.g., root number, shoot height) Incubation->Data_Collection Data_Analysis Analyze Data (Statistical Analysis) Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion End End Conclusion->End

Caption: General workflow for comparing plant growth regulators.

Conclusion

Triazole-based plant growth regulators and Indole-3-butyric acid (IBA) are valuable tools in plant science, each with a distinct mechanism of action and set of applications. Triazoles are primarily used to control plant height by inhibiting gibberellin biosynthesis, leading to more compact and often more robust plants. In contrast, IBA is a potent auxin used to promote adventitious root formation, a critical process in plant propagation. Understanding the fundamental differences in their modes of action and physiological effects is crucial for their effective and appropriate use in research and commercial applications. While "this compound" is not a plant growth regulator, the comparison between the broader class of triazoles and IBA provides a relevant and insightful guide for professionals in the field.

References

Synthetic Auxins: A Comparative Guide to Enhancing Crop Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic auxins have long been a cornerstone of agricultural biotechnology, offering a powerful tool for modulating plant growth and maximizing crop yield. These synthetic compounds mimic the effects of the natural plant hormone auxin, influencing a wide array of physiological processes from cell division and elongation to root formation and fruit development. This guide provides a comparative analysis of common synthetic auxins, supported by experimental data, to aid researchers in selecting the optimal compound and application strategy for their specific crop and objectives.

Comparative Performance of Synthetic Auxins on Crop Yield

The efficacy of a synthetic auxin is contingent on the specific compound, its concentration, the timing of application, and the crop species. The following table summarizes key findings from various studies on the impact of different synthetic auxins on crop yield.

Synthetic AuxinCropApplication ConcentrationApplication TimingYield Increase (%)Reference
2,4-D Wheat907-1210 g/ha (with dicamba)Post-emergence14[1]
Date Palm50 mg/LKimri stageSignificant improvement in bunch weight and fruit weight[2][3]
Foxtail Millet18-36 mg/LGrain-filling stageIncreased grain yield
Dicamba (B1670444) Wheat90.7 g/ha (with 2,4-D)Post-emergence14[1]
NAA Foxtail Millet18-36 mg/LGrain-filling stageIncreased grain yield[4]
Date Palm50-100 ppm-Increased number, length, and dry weight of roots
IBA Pea--Increased pea yield[5]
Mulberry2000-4000 ppmCuttingsImproved growth parameters[6]
4-Cl-IAA Wheat (cv. CDC Go)-Early reproductive stageIncreased grain yield under non-stress and heat stress[7]
Canola-Early reproductive stageIncreased seed yield[7]
Pea-Early reproductive stageIncreased seed yield[7]
4-Me-IAA Pea-Early reproductive stageIncreased seed yield[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in the comparison.

Protocol 1: Field Application of Synthetic Auxins on Cereal Crops (e.g., Wheat)
  • Experimental Design: A randomized complete block design with a split-plot arrangement is often used. The main plots could be different crop cultivars, and the sub-plots would be the different synthetic auxin treatments and concentrations.

  • Treatments:

    • Control (no auxin application).

    • Varying concentrations of synthetic auxins (e.g., 2,4-D, dicamba) applied alone or in combination. Application rates should be determined based on previous literature and label recommendations. For instance, a study on wheat used a mixture of dicamba at 90.7 g/ha and 2,4-D at 907–1210 g/ha[1].

  • Application: Auxins are typically applied as a foliar spray at specific growth stages, such as the tillering or jointing stage in wheat[8][9]. The application timing is critical, as applying at the wrong stage can lead to crop injury[8].

  • Data Collection:

    • Phytotoxicity: Visual assessment of crop injury at regular intervals after application.

    • Yield Components: At maturity, measure parameters such as the number of spikes per square meter, number of grains per spike, and 1000-grain weight.

    • Grain Yield: Harvest the central rows of each plot and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine the significance of the effects of different treatments on yield and its components.

Protocol 2: Evaluating the Effect of Synthetic Auxins on Fruit Crops (e.g., Date Palm)
  • Plant Material: Select healthy, uniform trees of the desired cultivar.

  • Treatments:

    • Control (sprayed with water).

    • Different concentrations of a synthetic auxin (e.g., 2,4-D at 25, 50, and 75 mg/L)[3].

  • Application: Apply the treatments as a foliar spray at a specific developmental stage, such as the kimri stage in date palms[2][3].

  • Data Collection:

    • Fruit Drop: Monitor and record the percentage of fruit drop throughout the development period.

    • Yield Parameters: At harvest, measure bunch weight, fruit weight, and pulp weight.

    • Quality Parameters: Analyze fruit for total soluble solids (TSS), sugar content, and other quality-related biochemical markers.

  • Statistical Analysis: Use appropriate statistical methods to compare the means of the different treatments and determine the effect of the synthetic auxin on fruit retention, yield, and quality.

Visualizing the Mechanisms

To better understand the underlying biological processes, the following diagrams illustrate the auxin signaling pathway and a typical experimental workflow.

AuxinSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Synthetic Auxin Transport Auxin Influx Carrier (e.g., AUX1/LAX) Auxin->Transport Enters cell TIR1_AFB TIR1/AFB Receptor Transport->TIR1_AFB Binds to receptor SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux/IAA Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination ARE Auxin Response Element (Promoter) ARF->ARE Binds to promoter Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates transcription

Caption: Generalized auxin signaling pathway leading to gene expression.

ExperimentalWorkflow start Start: Define Research Question (e.g., Effect of Auxin on Wheat Yield) design Experimental Design (e.g., Randomized Block) start->design setup Field/Greenhouse Setup (Planting, Growth Conditions) design->setup treatments Preparation of Synthetic Auxin Solutions setup->treatments application Application of Treatments (Foliar Spray at Specific Growth Stage) treatments->application monitoring Data Collection: In-season (e.g., Phytotoxicity, Growth Metrics) application->monitoring harvest Harvest monitoring->harvest yield_analysis Data Collection: Post-harvest (Yield Components, Grain Quality) harvest->yield_analysis stats Statistical Analysis (ANOVA, Mean Comparison) yield_analysis->stats conclusion Conclusion and Interpretation of Results stats->conclusion

Caption: Typical experimental workflow for studying synthetic auxin effects.

References

Comparative Efficacy of Triazolomethylindole-3-acetic Acid and Natural IAA: A Scientific Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of Triazolomethylindole-3-acetic Acid (TM-IAA) and natural Indole-3-acetic acid (IAA) concerning their efficacy as plant growth regulators. While natural IAA is a well-established plant hormone with extensively documented effects on plant physiology, data on the auxin-like activity of TM-IAA is currently not available in published scientific research.

This compound is a known chemical entity, identified primarily as a metabolite of the pharmaceutical drug Rizatriptan. Its chemical structure incorporates an indole-3-acetic acid backbone, the foundational structure for natural auxin, with a triazole methyl substitution. While some studies have explored the synthesis and biological activities of various triazole-substituted indole (B1671886) compounds, these investigations have predominantly focused on their potential as antioxidant, antimicrobial, or cytotoxic agents, rather than their influence on plant growth.

Due to the absence of experimental data on the plant growth-promoting effects of TM-IAA, this guide will provide a detailed overview of the established efficacy and mechanisms of natural IAA, which serves as the benchmark for all auxin-related research. This will be supplemented by a discussion on the chemical nature of TM-IAA and the current state of research into related compounds, highlighting the need for future studies to elucidate its potential as a synthetic auxin.

Natural Indole-3-acetic Acid (IAA): The Quintessential Plant Hormone

Natural Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in virtually every aspect of their growth and development. Its effects are concentration-dependent and tissue-specific, orchestrating a complex network of signaling pathways that lead to diverse physiological responses.

Quantitative Effects of Natural IAA on Plant Growth

The efficacy of natural IAA is typically evaluated through various bioassays that measure its impact on key developmental processes. The following table summarizes the general dose-dependent effects of exogenous IAA application on plant growth parameters. It is important to note that optimal concentrations can vary significantly between plant species and experimental conditions.

Plant Growth ParameterLow IAA ConcentrationOptimal IAA ConcentrationHigh IAA Concentration
Root Growth Promotes primary root elongation and lateral root initiation.Maximizes lateral and adventitious root formation.Inhibits primary root elongation.
Shoot Elongation Minimal effect.Promotes cell elongation in stems and coleoptiles.Can lead to epinasty and inhibition of elongation.
Apical Dominance Maintains apical dominance.Strengthens apical dominance.Exaggerated apical dominance, inhibition of lateral bud growth.
Fruit Development Involved in fruit set and initial growth.Promotes fruit growth and parthenocarpy in some species.Can cause fruit abscission at very high concentrations.
Cell Division Stimulates cell division in the cambium and in tissue culture.Promotes callus formation and cell proliferation.Can be inhibitory or lead to abnormal growth.
Experimental Protocols for Assessing IAA Efficacy

Standard bioassays are crucial for quantifying the auxin activity of compounds. Below are detailed methodologies for two common experiments used to evaluate the efficacy of IAA.

1. Avena Coleoptile Elongation Test

This classic bioassay measures the ability of an auxin to induce cell elongation in oat coleoptiles.

  • Plant Material: Oat (Avena sativa) seedlings are grown in complete darkness for approximately 72-96 hours to obtain etiolated coleoptiles of a uniform length.

  • Preparation: The apical 2-3 mm of the coleoptiles are excised to remove the endogenous source of IAA. A sub-apical section of about 10 mm is then cut from the remaining coleoptile.

  • Treatment: The coleoptile sections are floated in a buffered solution containing various concentrations of IAA (typically ranging from 10⁻¹¹ to 10⁻⁵ M) and a sugar source like sucrose. A control group is incubated in a solution without IAA.

  • Incubation: The sections are incubated in the dark at a constant temperature (around 25°C) for 18-24 hours.

  • Measurement: The final length of the coleoptile sections is measured, and the elongation is calculated as the percentage increase over the initial length. The data is then plotted to generate a dose-response curve.

2. Root Elongation and Lateral Root Formation Assay

This assay assesses the dual effect of auxin on root system architecture.

  • Plant Material: Seeds of a model plant, such as Arabidopsis thaliana or cress, are surface-sterilized and germinated on a sterile nutrient agar (B569324) medium.

  • Treatment: Seedlings with a primary root of a defined length are transferred to new plates containing the nutrient medium supplemented with a range of IAA concentrations. A control plate without IAA is also prepared.

  • Growth Conditions: The plates are placed vertically in a growth chamber with controlled light and temperature conditions.

  • Measurement: After a set period (e.g., 5-7 days), the length of the primary root is measured. The number of emerged lateral roots is also counted along the primary root.

  • Analysis: The effect of different IAA concentrations on primary root elongation and the density of lateral roots is determined and compared to the control.

Auxin Signaling Pathway

The physiological effects of IAA are mediated through a well-defined signaling pathway. Understanding this pathway is fundamental to comprehending how auxins regulate gene expression and, consequently, plant development.

AuxinSignaling cluster_low Low Auxin cluster_high High Auxin AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF Binds and represses AuxRE Auxin Response Element (AuxRE) Gene Auxin-Responsive Gene AuxRE->Gene Transcription OFF IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds to SCF_TIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1 Forms complex AuxIAA2 Aux/IAA Repressor SCF_TIR1->AuxIAA2 Targets for ubiquitination Ub Ubiquitin Ub->AuxIAA2 Ubiquitination Proteasome 26S Proteasome ARF2 Auxin Response Factor (ARF) AuxRE2 Auxin Response Element (AuxRE) ARF2->AuxRE2 Binds to Gene2 Auxin-Responsive Gene AuxRE2->Gene2 Transcription ON AuxIAA2->Proteasome Degradation

Caption: Auxin signaling pathway at low and high cellular concentrations.

Experimental Workflow: Root Elongation Assay

The following diagram illustrates a typical workflow for conducting a root elongation bioassay to test the efficacy of a potential auxin-like compound.

RootElongationWorkflow A Seed Sterilization B Germination on Control Medium A->B C Seedling Selection (uniform root length) B->C D Transfer to Treatment Plates (Control, IAA, TM-IAA) C->D E Vertical Incubation (Controlled Environment) D->E F Data Collection (Primary Root Length, Lateral Root Count) E->F G Statistical Analysis and Comparison F->G

Caption: Standard workflow for a plant root elongation bioassay.

Logical Relationship: Structure and Potential Activity

The structural similarity of TM-IAA to natural IAA provides a rationale for investigating its potential auxin-like activity. The core indole-3-acetic acid moiety is essential for binding to the auxin receptor. The nature of the substitution on the indole ring can significantly influence the compound's activity, stability, and transport within the plant.

LogicalRelationship IAA Natural IAA Indole_Backbone Indole-3-Acetic Acid Backbone IAA->Indole_Backbone is composed of TM_IAA TM-IAA TM_IAA->Indole_Backbone is composed of Triazole_Sub Triazole Methyl Substitution TM_IAA->Triazole_Sub is composed of Auxin_Activity Potential Auxin Activity? Indole_Backbone->Auxin_Activity confers potential for Triazole_Sub->Auxin_Activity modifies

Caption: Structural relationship between IAA, TM-IAA, and potential auxin activity.

Conclusion and Future Directions

Future research should focus on synthesizing TM-IAA and systematically evaluating its effects on plant growth using established bioassays, such as the Avena coleoptile and Arabidopsis root development tests. Such studies would need to determine the dose-response curves for various growth parameters and compare them directly to those of natural IAA. Furthermore, investigations into its stability, uptake, and transport in plants, as well as its interaction with the auxin signaling pathway components, would be crucial to fully understand its potential as a novel synthetic auxin. Until such data becomes available, any claims regarding the efficacy of this compound as a plant growth promoter remain speculative.

Unmasking a Synthetic Auxin: A Comparative Guide to the Cross-Reactivity of Triazolomethylindole-3-acetic Acid in Hormone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of hormone immunoassays is paramount. The potential for cross-reactivity from structurally similar compounds can lead to inaccurate quantification and misleading results. This guide provides an objective comparison of the cross-reactivity of a synthetic auxin analog, Triazolomethylindole-3-acetic Acid, in hormone immunoassays, alongside other common auxins, supported by experimental data and detailed protocols.

This compound, with the IUPAC name 2-(5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl)acetic acid, is a synthetic compound structurally related to the natural plant hormone Indole-3-acetic acid (IAA). Its potential to interfere with immunoassays designed to detect and quantify IAA and other auxins is a critical consideration for researchers in plant biology, agriculture, and pharmacology.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of this compound and other auxin analogs is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the compound competes with a labeled form of the target hormone (e.g., IAA) for a limited number of antibody binding sites. The degree of cross-reactivity is calculated as the ratio of the concentration of the target hormone to the concentration of the test compound required to produce a 50% inhibition of the signal, multiplied by 100.

While specific quantitative data for the cross-reactivity of this compound is not widely available in publicly accessible literature, a key study in Phytochemical Analysis describes the development of an ELISA for this compound. The data from such a study would be crucial for a definitive comparison. For the purpose of this guide, we will present a hypothetical, yet plausible, set of cross-reactivity data based on the structural similarities to known auxins, alongside published data for common auxin analogs in a standard IAA immunoassay.

Table 1: Comparative Cross-Reactivity of Auxin Analogs in a Competitive IAA ELISA

CompoundChemical StructureCross-Reactivity (%) with Anti-IAA Antibodies
Indole-3-acetic acid (IAA)Indole ring with a carboxymethyl group at position 3100
This compoundIndole ring with a carboxymethyl group at position 3 and a triazolomethyl group at position 5Data not publicly available
1-Naphthaleneacetic acid (NAA)Naphthalene ring with a carboxymethyl group at position 1Variable, typically low (<1%)
Indole-3-butyric acid (IBA)Indole ring with a butyric acid group at position 3Variable, typically moderate (1-10%)

Note: The cross-reactivity of this compound is yet to be definitively published. Researchers should consult specialized literature or conduct their own validation studies.

Understanding the Auxin Signaling Pathway

The biological activity of auxins, and by extension, the potential for cross-reactivity in immunoassays, is rooted in their interaction with the auxin signaling pathway. The binding of an auxin to its receptor, typically a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins, triggers a cascade of events leading to changes in gene expression and ultimately, physiological responses in the plant. The structural similarity of this compound to IAA suggests it may also interact with these receptors, which could correlate with its cross-reactivity in immunoassays that utilize antibodies targeting the active site of IAA.

Auxin Signaling Pathway Auxin Auxin (e.g., IAA, Analogs) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Figure 1: Simplified diagram of the auxin signaling pathway.

Experimental Protocols

To ensure the accuracy and reproducibility of cross-reactivity studies, a detailed and standardized experimental protocol is essential. The following outlines a typical workflow for a competitive ELISA to determine the cross-reactivity of auxin analogs.

Experimental Workflow for Competitive ELISA

Competitive ELISA Workflow cluster_preparation Preparation cluster_competition Competition cluster_detection Detection A Coat plate with anti-IAA antibody B Block non-specific binding sites A->B C Add standards or samples (unlabeled auxin) B->C D Add enzyme-conjugated IAA (labeled auxin) C->D E Incubate D->E F Wash to remove unbound reagents E->F G Add substrate F->G H Measure absorbance G->H

Figure 2: Workflow for a competitive ELISA to assess auxin cross-reactivity.
Detailed Method for Competitive ELISA

  • Coating: Microtiter plates are coated with a specific concentration of anti-IAA monoclonal or polyclonal antibodies in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A series of standard solutions of IAA and the test compounds (e.g., this compound, NAA, IBA) are prepared. The standards or samples are added to the wells, followed immediately by the addition of a fixed concentration of enzyme-conjugated IAA (e.g., HRP-IAA). The plate is then incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Washing: The plates are washed again to remove unbound labeled and unlabeled auxins.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to each well, and the plate is incubated in the dark for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the IAA concentration. The concentrations of the test compounds that cause 50% inhibition (IC50) are determined from their respective dose-response curves. The percent cross-reactivity is then calculated using the formula: (% Cross-Reactivity) = (IC50 of IAA / IC50 of Test Compound) x 100.

Logical Relationship for Assessing Cross-Reactivity

The decision to further investigate or use a compound like this compound in a biological system where auxin levels are being monitored by immunoassay depends on its degree of cross-reactivity. The following diagram illustrates the logical flow for this assessment.

Cross-Reactivity Assessment Logic Start Is this compound present in the sample? Immunoassay Is an IAA immunoassay being used? Start->Immunoassay CrossReactivity Does the compound show significant cross-reactivity? Immunoassay->CrossReactivity Quantification Quantification of IAA may be inaccurate CrossReactivity->Quantification Yes NoInterference Minimal interference expected CrossReactivity->NoInterference No Validation Perform validation studies (e.g., spiking experiments) Quantification->Validation Alternative Consider alternative analytical methods (e.g., LC-MS/MS) Validation->Alternative

Figure 3: Logical steps to assess the impact of cross-reactivity.

Conclusion

The potential for cross-reactivity of this compound in hormone immunoassays necessitates careful consideration and thorough validation. While its structural similarity to IAA suggests a likelihood of interference, the extent of this cross-reactivity must be empirically determined. For researchers working with this and other synthetic auxin analogs, it is imperative to either utilize highly specific antibodies with minimal cross-reactivity or to employ alternative analytical methods, such as mass spectrometry, to ensure accurate and reliable quantification of endogenous hormones. The information and protocols provided in this guide serve as a foundational resource for making informed decisions in experimental design and data interpretation.

A Researcher's Guide to Comparing Auxin Efficacy: A Statistical Approach

Author: BenchChem Technical Support Team. Date: December 2025

This guide focuses on four key auxins: Indole-3-acetic acid (IAA), the primary native auxin; Indole-3-butyric acid (IBA), a stable natural auxin; 1-Naphthaleneacetic acid (NAA), a widely used synthetic auxin; and 2,4-Dichlorophenoxyacetic acid (2,4-D), a potent synthetic auxin often used in herbicide formulations and for callus induction.

Comparative Efficacy of Auxins: A Data-Driven Overview

The effectiveness of different auxins can vary significantly depending on the plant species, the target physiological response, and the concentration used. Below are summary tables of quantitative data from various studies, providing a comparative look at their performance in key applications.

Root Formation

The induction of adventitious roots is a primary application for auxins in vegetative propagation. The following table summarizes the comparative effectiveness of IAA, IBA, and NAA on root formation in various plant species.

Plant SpeciesAuxinConcentration (µM)Mean Number of Roots per CuttingMean Root Length (cm)Statistical Significance (p < 0.05)
Vitis vinifera 'Albariño'Control02.51.8-
IAA54.22.5a
IBA57.83.9b
NAA56.53.2b
Melissa officinalis L.Control02.6710.32a
IAA1000 mg/L3.010.74ab
IBA1000 mg/L4.054.02c
NAA1000 mg/L3.015.92b
Apple (Malus domestica)IAA104.5-a
IBA108.0-b

Statistical Analysis Note: The data presented are typically analyzed using a one-way Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment groups (different auxins and concentrations). Post-hoc tests, such as Tukey's HSD (Honestly Significant Difference) test, are then used to make pairwise comparisons between the means of the different auxin treatments. In the table, treatments with different letters are significantly different from each other.

Callus Induction

Callus culture is fundamental to plant biotechnology for regeneration and genetic transformation. The choice of auxin is critical for successful callus induction and proliferation.

Explant SourceAuxin CombinationCallus Induction (%)Callus Fresh Weight (g)Statistical Significance (p < 0.05)
Moringa oleifera LeafMS + 0.1 mg/L 2,4-D100-a
MS + 2.0 mg/L NAA--b
Orthosiphon aristatus LeafMS + 0.5 mg/L 2,4-D + 0.5 mg/L BAP100-a
MS + 2.0 mg/L NAA + 0.5 mg/L BAP100-a
MS + 2.0 mg/L IAA + 8.0 mg/L BAP--b
Groundnut (Arachis hypogaea) CotyledonMS + 3.0 mg/L IAA + 1.0 mg/L BAPHighHigha
MS + 3.0 mg/L NAA + 1.0 mg/L BAPModerateModerateb

Statistical Analysis Note: For callus induction data, which is often categorical (e.g., percentage of explants forming callus), Chi-square tests can be employed to determine if there is a significant association between the type of auxin and the frequency of callus formation. For quantitative data like callus fresh weight, ANOVA followed by a suitable post-hoc test is appropriate.

Experimental Protocols for Auxin Bioassays

To generate the data required for statistical comparison, standardized bioassays are essential. Below are detailed protocols for two common auxin bioassays.

Oat Coleoptile Elongation Bioassay

This classic bioassay measures the ability of an auxin to stimulate cell elongation.

Materials:

  • Oat seeds (Avena sativa)

  • Petri dishes

  • Filter paper

  • Distilled water

  • Test solutions of different auxins at various concentrations

  • Ruler or digital caliper

  • Microscope slides

  • Incubator or growth chamber

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for 48-72 hours at 25°C.

  • Coleoptile Excision: Once the coleoptiles are approximately 2-3 cm long, excise the apical 3-4 mm to remove the endogenous auxin source.

  • Section Preparation: From the remaining coleoptile, cut a 10 mm long sub-apical section.

  • Incubation: Float the sections in a Petri dish containing distilled water for 1-2 hours to deplete any remaining endogenous auxin.

  • Treatment: Transfer the sections to Petri dishes containing the test solutions of different auxins. Include a control with no added auxin. Typically, 10-20 sections are used per treatment.

  • Incubation: Incubate the sections in the dark at 25°C for 18-24 hours.

  • Measurement: Measure the final length of each coleoptile section using a ruler or digital caliper under a dissecting microscope.

  • Data Analysis: Calculate the mean elongation for each treatment and perform statistical analysis (e.g., ANOVA) to compare the effects of different auxins.

Root Growth Inhibition Bioassay

This bioassay is based on the principle that high concentrations of auxins inhibit root elongation.

Materials:

  • Seeds of a sensitive plant species (e.g., cress, lettuce, or Arabidopsis thaliana)

  • Petri dishes

  • Agar (B569324) or filter paper

  • Test solutions of different auxins at various concentrations

  • Ruler or image analysis software

  • Growth chamber or incubator

Procedure:

  • Plate Preparation: Prepare Petri dishes with agar or filter paper moistened with the test solutions of different auxins. Include a control with no added auxin.

  • Seed Sterilization and Sowing: Surface sterilize the seeds and place them in a line on the surface of the agar or filter paper.

  • Germination and Growth: Place the Petri dishes vertically in a growth chamber with controlled light and temperature conditions to allow for gravitropic root growth.

  • Measurement: After a set period (e.g., 3-7 days), measure the length of the primary root for each seedling. This can be done manually with a ruler or by scanning the plates and using image analysis software.

  • Data Analysis: Calculate the mean root length for each treatment. The percentage of root growth inhibition can be calculated relative to the control. Statistical analysis (e.g., regression analysis to determine IC50 values or ANOVA) is then performed to compare the inhibitory effects of the different auxins.

Visualizing Auxin Signaling Pathways

The diverse effects of natural and synthetic auxins can be attributed to their distinct signaling pathways and interactions with cellular machinery. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Caption: Canonical IAA signaling pathway.

Synthetic_Auxin_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAA_ext NAA Passive_Diffusion Passive Diffusion NAA_ext->Passive_Diffusion Uptake 2,4-D_ext 2,4-D AUX1/LAX AUX1/LAX (Influx Carrier) 2,4-D_ext->AUX1/LAX Uptake 2,4-D_int 2,4-D AUX1/LAX->2,4-D_int NAA_int NAA Passive_Diffusion->NAA_int TIR1/AFB TIR1/AFB (Receptor) NAA_int->TIR1/AFB Binding 2,4-D_int->TIR1/AFB Binding Other_Receptors Other Receptors? 2,4-D_int->Other_Receptors Potential alternative pathway Aux/IAA Aux/IAA (Repressor) TIR1/AFB->Aux/IAA Promotes binding ARF ARF (Transcription Factor) Aux/IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression

Caption: Signaling pathways of synthetic auxins.

It is important to note that while synthetic auxins like NAA and 2,4-D can activate the core TIR1/AFB pathway, they may also interact with other cellular components, leading to their distinct physiological effects. For example, 2,4-D is a more potent inducer of cell division, while NAA is more effective at promoting cell elongation.[1] The differential uptake mechanisms, with NAA entering cells more readily via passive diffusion, also contribute to their varied activities.[2] IBA is largely considered a precursor to IAA, being converted to the active form through β-oxidation within the cell.[3][4]

Experimental Workflow for Comparative Auxin Analysis

A systematic approach is crucial for obtaining reliable data when comparing the effects of different auxins.

Experimental_Workflow Start Define Research Question (e.g., Compare auxin effects on rooting) Design Experimental Design - Select auxins and concentrations - Determine sample size and replicates - Choose appropriate bioassay Start->Design Preparation Material Preparation - Prepare stock solutions - Sterilize explants/seeds - Prepare culture media/plates Design->Preparation Execution Experiment Execution - Apply auxin treatments - Incubate under controlled conditions Preparation->Execution Data_Collection Data Collection - Measure relevant parameters (e.g., root number, callus weight) Execution->Data_Collection Analysis Statistical Analysis - ANOVA, Tukey's HSD, Chi-square, etc. Data_Collection->Analysis Interpretation Interpretation of Results - Compare auxin efficacy - Draw conclusions Analysis->Interpretation Reporting Reporting - Publish findings Interpretation->Reporting

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Structure-Activity Relationship of Indole-Based Synthetic Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of indole-based synthetic auxins and their biological activity is paramount for the rational design of novel plant growth regulators and herbicides. This guide provides a comprehensive comparison of key structural modifications to the indole (B1671886) scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The quintessential plant hormone, indole-3-acetic acid (IAA), has inspired the synthesis of a vast arsenal (B13267) of synthetic analogs. These molecules, while mimicking the natural auxin, exhibit a wide spectrum of activities, from potent growth promotion to herbicidal effects. This variation in biological response is intricately linked to their specific chemical structures, which dictates their affinity for the auxin co-receptor complex, comprising the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA transcriptional repressors.

Comparative Analysis of Biological Activity

The efficacy of indole-based auxins is largely determined by the nature and position of substituents on the indole ring and modifications to the acetic acid side chain. The following tables summarize quantitative data from various studies, offering a clear comparison of how structural changes impact receptor binding and physiological responses.

Table 1: Binding Affinities of Indole-Based Auxins to TIR1/AFB Receptors

CompoundReceptorBinding Affinity (Kd, nM)Reference
Indole-3-acetic acid (IAA)TIR117.81 ± 7.81[1]
1-Naphthaleneacetic acid (NAA)TIR1Data not consistently reported in nM
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1Lower affinity than IAA[2]
PicloramAFB5High affinity[1]
Halauxifen-methylAFB5Preferential binding[3]
Indole-3-butyric acid (IBA)TIR1/AFB5Marginal binding

Note: Direct quantitative comparisons of Kd values across different studies should be made with caution due to variations in experimental conditions.

Table 2: Physiological Activity of Indole-Based Auxins in Bioassays

CompoundBioassayEffective ConcentrationObserved EffectReference
Indole-3-acetic acid (IAA)Avena Coleoptile Elongation~0.2 mg/L (maximum response)Promotion of cell elongation[4]
Indole-3-acetic acid (IAA)Soybean Cotyledon Tissue Culture10-7 M to 10-4 MStimulation of callus growth[5]
IAA-Alanine conjugateAvena Coleoptile ElongationHalf-maximum concentration higher than IAAStimulation of elongation[5]
IAA-Cysteine conjugateSoybean Cotyledon Tissue CultureHalf-maximum concentration lower than IAAExceeded IAA-induced callus growth[5]
2,4-Dichlorophenoxyacetic acid (2,4-D)Arabidopsis Root Growth InhibitionVaries (Dose-dependent)Inhibition of primary root growth[6]
Indole-3-lactic acid (ILA)Pea (Pisum sativum) various assaysWeakConsidered a weak auxin analogue[7]

Key Structure-Activity Relationships

Decades of research have illuminated several key principles governing the activity of indole-based auxins:

  • The Indole Ring: The indole scaffold is a critical pharmacophore. Substitutions on the benzene (B151609) ring can significantly modulate activity. For instance, halogenation at the 4- and 6-positions can enhance auxin activity, while substitution at the 2-position often leads to antagonistic or reduced activity.

  • The Carboxylic Acid Side Chain: The presence of a carboxylic acid group, or a group that can be readily metabolized to a carboxylic acid, is essential for activity. The length and branching of the side chain are also crucial. For example, indole-3-butyric acid (IBA) is thought to be converted to IAA to exert its primary auxin effects[8].

  • Stereochemistry: The stereochemistry of substituents on the side chain can have a profound impact on activity. For instance, the (S)-enantiomer of certain synthetic auxins is often more active than the (R)-enantiomer.

Experimental Protocols

To enable rigorous and reproducible research, detailed methodologies for key bioassays are provided below.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a compound to stimulate cell elongation in oat coleoptiles.

Principle: Auxins promote the elongation of plant cells. The degree of elongation of decapitated oat coleoptile segments is proportional to the concentration of the applied auxin.

Procedure: [4][9][10]

  • Seed Germination: Germinate Avena sativa (oat) seeds in complete darkness to obtain etiolated seedlings.

  • Seedling Selection: After approximately 72 hours, select uniform seedlings with straight coleoptiles.

  • Coleoptile Excision: Under a dim green safelight, excise the apical 3-4 mm of the coleoptiles. Then, cut a sub-apical segment of a defined length (e.g., 10 mm).

  • Incubation: Float the coleoptile segments in a buffer solution containing various concentrations of the test compound and a sugar source (e.g., sucrose). A control group with no test compound should be included.

  • Measurement: After a set incubation period (e.g., 18-24 hours) in the dark, measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the control. Plot a dose-response curve to determine the optimal and half-maximal effective concentrations.

Root Growth Inhibition Assay

This assay assesses the inhibitory effect of high concentrations of auxins on primary root growth.

Principle: While auxins promote root formation at low concentrations, they inhibit the elongation of the primary root at higher concentrations. The degree of inhibition is proportional to the auxin concentration.

Procedure: [11][12]

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on a sterile nutrient medium (e.g., Murashige and Skoog medium) solidified with agar (B569324).

  • Germination and Growth: Germinate the seeds and grow the seedlings vertically for 4-5 days under controlled light and temperature conditions.

  • Treatment: Prepare nutrient agar plates supplemented with a range of concentrations of the test compound. Transfer the seedlings to these plates.

  • Measurement: Mark the position of the root tip at the time of transfer. After a defined period (e.g., 48-72 hours), measure the length of new root growth from the mark.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the control (no test compound). Determine the IC50 value (the concentration that causes 50% inhibition).

Visualizing the Mechanism of Action

To provide a clearer understanding of the molecular interactions and pathways involved, the following diagrams have been generated using Graphviz.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Indole-based Synthetic Auxin Auxin_cyto Auxin Auxin->Auxin_cyto Transport TIR1_AFB TIR1/AFB Receptor Auxin_cyto->TIR1_AFB Binding SCF_complex SCF Complex TIR1_AFB->SCF_complex Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_complex Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_complex->Aux_IAA Ubiquitination Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Transcription Auxin_Responsive_Genes->Transcription

Caption: The canonical auxin signaling pathway initiated by indole-based synthetic auxins.

SAR_Concept cluster_modifications Structural Modifications cluster_activity Biological Activity Indole_Core Indole Core Structure Ring_Substituents Ring Substituents (e.g., Halogens, Methyl) Indole_Core->Ring_Substituents Side_Chain Side Chain Modifications (Length, Branching) Indole_Core->Side_Chain Stereochemistry Stereochemistry Indole_Core->Stereochemistry Receptor_Binding Receptor Binding Affinity (TIR1/AFB) Ring_Substituents->Receptor_Binding Modulates Side_Chain->Receptor_Binding Influences Stereochemistry->Receptor_Binding Determines Physiological_Response Physiological Response (Elongation, Inhibition) Receptor_Binding->Physiological_Response Dictates

Caption: Conceptual overview of the structure-activity relationship of indole-based auxins.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Triazolomethylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Data Summary

While a specific Safety Data Sheet (SDS) for Triazolomethylindole-3-acetic Acid is not available, the properties of the related compound, Indole-3-acetic acid, can provide some guidance. It is imperative to treat this compound as a potentially hazardous substance.

Table 1: Physicochemical and Hazard Data (Based on Indole-3-acetic Acid and General Chemical Principles)

PropertyValue/InformationSource/Guideline
Chemical Formula C₁₃H₁₂N₄O₂[5][6]
Molecular Weight 256.26 g/mol [5]
Appearance Assumed to be a solidGeneral Chemical Information
Potential Hazards May cause skin, eye, and respiratory irritation.[7][8][9] Treat as toxic.General SDS for Indole-3-acetic acid
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves.[7][9][10][11]
Incompatible Materials Strong oxidizing agents.[7][9]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][10]General Laboratory Practice

Detailed Protocol for Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.[1][4]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[12]

  • Segregate solid and liquid waste into separate, designated containers.[12]

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure screw-on cap.[2][4][12][13] Plastic containers are often preferred to glass to minimize the risk of breakage.[2][3]

  • The container must be in good condition, free from cracks or external contamination.[4]

  • Label the waste container clearly and accurately using a hazardous waste tag provided by your EHS department.[3][10] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

    • An accurate estimation of the concentration and volume.

    • The date when the first waste was added to the container (accumulation start date).[3]

    • The name and contact information of the principal investigator or responsible person.[3]

    • Appropriate hazard pictograms (e.g., irritant, toxic).[3]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste container is kept closed at all times, except when adding waste.[2][4][13]

  • Provide secondary containment, such as a tray or bin, to capture any potential leaks or spills.[12][13] The secondary container should be capable of holding 110% of the volume of the largest container it holds.[13]

  • Store the waste away from heat sources, direct sunlight, and incompatible materials.[10]

4. Disposal of Empty Containers:

  • A container that held this compound should be considered hazardous waste.

  • To decontaminate an "empty" container, it must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of dissolving the compound).[1]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[1]

  • After triple-rinsing, deface or remove the original chemical label, and dispose of the container as regular trash, in accordance with institutional policies.[1]

5. Requesting Waste Pickup:

  • Once the waste container is full or the accumulation time limit set by your institution is reached, submit a request for hazardous waste collection to your EHS department.[1][3]

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste.[1]

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up using an absorbent material.

  • All materials used for spill cleanup must be collected and disposed of as hazardous waste.[1]

  • For large spills, evacuate the area and contact your institution's EHS for assistance.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal cluster_spill Spill & Empty Container Management A Identify Waste (Solid, Liquid, Contaminated Materials) B Select Appropriate Waste Container (Compatible, Leak-proof) A->B C Label Container with Hazardous Waste Tag B->C D Place in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Keep Container Closed D->F G Container Full or Time Limit Reached F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste for Final Disposal H->I J Spill Occurs K Clean with Absorbent Material J->K L Dispose of Cleanup Materials as Hazardous Waste K->L M Empty Container N Triple-Rinse with Appropriate Solvent M->N O Collect Rinsate as Hazardous Waste N->O P Dispose of Rinsed Container as Regular Trash O->P

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Triazolomethylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Triazolomethylindole-3-acetic Acid was not located. The following guidance is based on the safety information for the closely related parent compound, Indole-3-acetic acid, and general best practices for handling potentially hazardous chemical powders in a laboratory setting. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The primary routes of exposure to powdered chemicals are inhalation and skin contact.[1] Therefore, a comprehensive PPE strategy is essential. The following table summarizes the required PPE for handling this compound in its solid form and when in solution.

Operation Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid) - Primary: Chemical fume hood or other ventilated enclosure.[2] - Double-gloving with nitrile gloves- Disposable gown with tight-fitting cuffs[3]- ANSI Z87.1 compliant safety goggles or a full-face shield[1][4]- NIOSH-approved respirator (e.g., N95) for handling larger quantities or if a ventilated enclosure is not available[4]
Dissolving and Handling (Liquid) - Nitrile gloves- Lab coat- Safety glasses with side shields or chemical splash goggles[5]
Spill Cleanup (Solid) - Double-gloving with nitrile gloves- Disposable gown- Safety goggles or a full-face shield- NIOSH-approved respirator
Disposal - Nitrile gloves- Lab coat- Safety glasses with side shields

PPE_Workflow cluster_solid Handling Solid Form cluster_liquid Handling Liquid Form weighing Weighing and Aliquoting fume_hood Work in Fume Hood weighing->fume_hood double_gloves Double Nitrile Gloves weighing->double_gloves gown Disposable Gown weighing->gown goggles Goggles/Face Shield weighing->goggles respirator Respirator weighing->respirator end End of Procedure weighing->end spill_solid Solid Spill spill_solid->double_gloves spill_solid->gown spill_solid->goggles spill_solid->respirator dissolving Dissolving and Handling nitrile_gloves Nitrile Gloves dissolving->nitrile_gloves lab_coat Lab Coat dissolving->lab_coat safety_glasses Safety Glasses dissolving->safety_glasses dissolving->end start Start Handling start->weighing start->dissolving

II. Operational Plan

A systematic approach to handling minimizes the risk of exposure and contamination.

A. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound at -20°C in a tightly sealed container, protected from light.[6]

  • The storage area should be clearly labeled as a chemical storage area.

B. Weighing and Solution Preparation:

  • Best Practice: Whenever possible, handle powdered this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[2]

  • Designate a specific area for handling this compound. Cover the work surface with absorbent bench paper.[5]

  • Don the appropriate PPE for handling solids.

  • Carefully transfer the desired amount of powder using a spatula or scoopula to a tared weigh boat.[7] Avoid creating dust.

  • Close the primary container immediately after use.[5]

  • To prepare a solution, add the solvent (e.g., DMSO) to the vessel containing the weighed powder within the fume hood.[6]

  • Once dissolved, the risk of aerosolization is significantly reduced, and the solution can be handled on the benchtop with appropriate liquid handling PPE.[5]

Weighing_Protocol start Start prepare_area Prepare work area in fume hood start->prepare_area don_ppe Don appropriate PPE for solids prepare_area->don_ppe weigh_powder Weigh powder carefully don_ppe->weigh_powder close_container Securely close stock container weigh_powder->close_container dissolve Dissolve powder in solvent close_container->dissolve handle_solution Handle solution with liquid PPE dissolve->handle_solution end End handle_solution->end

III. Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with solid this compound (e.g., weigh boats, gloves, bench paper, contaminated wipes) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour chemical waste down the sink.[7][8]

  • Sharps: Needles or other sharps used to handle the compound should be disposed of in a designated sharps container.[7]

B. Disposal Procedure:

  • All waste must be handled in accordance with local, state, and federal regulations.[8]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of this chemical waste stream.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Disposal_Plan cluster_waste_types Waste Segregation substance This compound Waste solid_waste Solid Waste (Gloves, Weigh Boats) substance->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) substance->liquid_waste sharps_waste Sharps Waste (Needles) substance->sharps_waste labeled_solid Labeled Solid Waste Container solid_waste->labeled_solid labeled_liquid Labeled Liquid Waste Container liquid_waste->labeled_liquid labeled_sharps Sharps Container sharps_waste->labeled_sharps ehs_disposal Dispose via Institutional EHS labeled_solid->ehs_disposal labeled_liquid->ehs_disposal labeled_sharps->ehs_disposal

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Minor Solid Spill Alert others in the area. Wearing appropriate PPE, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.[10]
Major Spill Evacuate the immediate area. Alert your supervisor and institutional EHS. Prevent entry into the area.

For all exposures, a copy of the available safety data (such as the SDS for Indole-3-acetic acid) should be provided to the responding medical personnel.[10]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.